molecular formula C8H4Cl2N2S2 B3127287 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol CAS No. 338408-96-1

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Cat. No.: B3127287
CAS No.: 338408-96-1
M. Wt: 263.2 g/mol
InChI Key: JZNLYVAPABTNEO-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a sulfur and nitrogen-containing heterocyclic compound with the molecular formula C 8 H 4 Cl 2 N 2 S 2 . It serves as a versatile chemical synthon, particularly in constructing more complex molecules for pharmaceutical research. While specific biological data for this exact molecule is limited, its core structure is of significant interest in medicinal chemistry. The 1,2,3-thiadiazole scaffold is a recognized privilege structure in drug discovery . Research on analogous compounds demonstrates that derivatives carrying thiadiazole moieties exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and notably, anticancer properties . For instance, studies on similar thiadiazole-containing molecules have shown promising growth inhibitory potency against liver carcinoma cell lines (HepG2), with structure-activity relationships indicating that the presence of chlorine substituents on the phenyl ring can enhance cytotoxic activity . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2H-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S2/c9-4-1-2-5(6(10)3-4)7-8(13)14-12-11-7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLYVAPABTNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and critical physicochemical properties of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The 1,2,3-thiadiazole scaffold is a recognized privileged structure in medicinal and agricultural chemistry, known to impart a diverse range of biological activities.[1] This guide offers a detailed exploration of the methodologies required to synthesize and characterize the title compound, with a strong emphasis on the experimental determination of its key physicochemical parameters that govern its behavior in biological systems.

Synthesis and Characterization

The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a multi-step process that begins with the formation of the core 1,2,3-thiadiazole ring, followed by the introduction of the thiol functionality at the 5-position.

Synthesis of the 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole Precursor

The most common and versatile method for the synthesis of the 4-aryl-1,2,3-thiadiazole core is the Hurd-Mori reaction.[2][3] This reaction involves the cyclization of an α-methylene ketone hydrazone or its equivalent with thionyl chloride.[2]

Hurd_Mori_Synthesis 2,4-Dichlorophenylacetophenone 2,4-Dichlorophenyl- acetophenone Hydrazone Intermediate Hydrazone 2,4-Dichlorophenylacetophenone->Hydrazone Condensation Semicarbazide_HCl Semicarbazide HCl, Sodium Acetate Semicarbazide_HCl->Hydrazone Thiadiazole 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole Hydrazone->Thiadiazole Hurd-Mori Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

Caption: Hurd-Mori synthesis of the thiadiazole precursor.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of 2',4'-dichloroacetophenone (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the hydrazone.

  • Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure semicarbazone intermediate.

  • Hurd-Mori Cyclization: In a well-ventilated fume hood, slowly add the dried hydrazone (1 equivalent) to an excess of thionyl chloride (5-10 equivalents) at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole.

Proposed Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Direct thiolation of the 1,2,3-thiadiazole ring at the 5-position can be challenging. A plausible synthetic strategy involves the introduction of a suitable leaving group at the 5-position, followed by nucleophilic substitution with a thiolating agent. A common approach for functionalizing such heterocyclic systems is through lithiation followed by quenching with an electrophile.

Thiol_Synthesis Thiadiazole 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole Thiol 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole-5-thiol Thiadiazole->Thiol Lithiation & Thiolation nBuLi 1. n-Butyllithium (n-BuLi) nBuLi->Thiol Sulfur 2. Elemental Sulfur (S₈) Sulfur->Thiol

Caption: Proposed synthesis of the target 5-thiol compound.

Proposed Step-by-Step Protocol:

  • Lithiation: Dissolve the 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Thiolation: Add elemental sulfur (1.2 equivalents) in one portion to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol.

Characterization

The structure of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons of the dichlorophenyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The thiol proton (S-H) may appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
¹³C NMR Aromatic carbons of the dichlorophenyl ring and the thiadiazole ring will be observed. The carbon bearing the thiol group (C-5) is expected to be in the region of δ 150-170 ppm.
FT-IR Characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and thiadiazole rings (1400-1600 cm⁻¹), and a weak S-H stretching band (around 2550-2600 cm⁻¹). The C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spec. The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₈H₄Cl₂N₂S₂. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the experimental determination of key parameters for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol.

Acidity Constant (pKa)

The pKa of the thiol group is a crucial parameter as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) at a known concentration (e.g., 1-5 mM).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) at a constant temperature (e.g., 25°C).

  • Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

pKa_Determination Sample Thiol Compound in Co-solvent Titration Potentiometric Titration Sample->Titration Titrant Standardized KOH Solution Titrant->Titration Data pH vs. Volume Data Titration->Data pKa pKa Value Data->pKa Analysis of Titration Curve

Caption: Workflow for pKa determination.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Experimental Protocol: HPLC-based Method

  • System Calibration: Use a series of standard compounds with known LogP values to calibrate the HPLC system.

  • Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Chromatography: Inject the sample onto a reverse-phase C18 column and elute with an isocratic mobile phase.

  • Data Analysis: Determine the retention time (t_R) of the compound. Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.

  • LogP Calculation: A linear relationship exists between the log k' of the standard compounds and their known LogP values. Use this calibration curve to determine the LogP of the target compound from its log k' value.

Solubility

Aqueous solubility is a critical factor for oral bioavailability. Both thermodynamic and kinetic solubility are important parameters to assess.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., 2.0, 5.0, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Experimental Protocol: High-Throughput Method (Kinetic Solubility)

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Add a small aliquot of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., PBS at pH 7.4).

  • Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity using a nephelometer or a plate reader to detect precipitation. The highest concentration that remains clear is reported as the kinetic solubility.

Stability

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to a variety of stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry can be used to identify the structure of significant degradants.

Forced_Degradation Compound 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol Stress Stress Conditions Compound->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidation Oxidative (H₂O₂) Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Stability-Indicating HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Degradation Profile & Product Identification Analysis->Data

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the key physicochemical properties of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. The provided protocols are based on established scientific principles and methodologies, offering a robust starting point for researchers in the field. A thorough understanding of these properties is paramount for the rational design and development of new drug candidates based on the 1,2,3-thiadiazole scaffold.

References

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).

Sources

A Predictive Analysis and Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. Given the importance of substituted thiadiazoles in medicinal chemistry and drug development, a thorough understanding of their structural characterization is paramount. This document synthesizes established NMR principles and spectral data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. A critical focus is placed on the potential for thiol-thione tautomerism and its profound impact on the resulting spectra. Furthermore, this guide presents a robust, field-proven protocol for the experimental acquisition of high-quality NMR data for this class of molecules, ensuring researchers can confidently validate the theoretical predictions outlined herein.

Introduction: The Significance of Thiadiazoles and NMR in Structural Elucidation

The 1,2,3-thiadiazole scaffold is a key heterocyclic motif present in a wide array of compounds exhibiting significant pharmacological properties. The precise structural determination of new derivatives is the foundational step in understanding their structure-activity relationships (SAR). Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.[1]

This guide focuses on 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, a molecule combining the thiadiazole ring, a dichlorinated phenyl group, and a reactive thiol moiety. The analysis herein is predictive, built upon a logical framework of substituent effects and data from closely related structures, offering a reliable roadmap for researchers working on the synthesis and characterization of this or similar compounds.

Core Structural Considerations: The Thiol-Thione Tautomerism

A pivotal aspect of the chemistry of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is its potential to exist in two tautomeric forms: the thiol form and the thione form.[2][3] This equilibrium is highly dependent on factors such as solvent polarity, concentration, and temperature.[4] The two forms have distinct electronic and structural features that will be clearly distinguishable by NMR spectroscopy.

  • Thiol Form: Characterized by an aromatic 1,2,3-thiadiazole ring and an exocyclic sulfur-hydrogen (S-H) bond.

  • Thione Form: Features a C=S double bond (thiocarbonyl) and the mobile proton residing on one of the ring nitrogen atoms.

The equilibrium between these two forms is a critical consideration for spectral interpretation. In many heterocyclic systems, the thione form is favored, particularly in polar solvents.[4][5]

G cluster_0 Thiol-Thione Tautomeric Equilibrium Thiol 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Thiol Form) Thione 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5(4H)-one (Thione Form) Thiol->Thione Equilibrium

Caption: Thiol-Thione equilibrium for the title compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to feature distinct regions corresponding to the aromatic protons of the dichlorophenyl ring and the labile thiol proton. The analysis assumes a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

Aromatic Region (δ 7.0 - 8.0 ppm)

The 2,4-dichlorophenyl group will present a complex ABC spin system. The chemical shifts are shifted downfield due to the electron-withdrawing effects of the two chlorine atoms and the attached thiadiazole ring. Based on data for similar dichlorophenyl moieties, the following assignments are predicted.[6][7][8]

  • H-6' : This proton is ortho to the thiadiazole ring and will be deshielded. It is coupled only to H-5', so it is expected to appear as a doublet (d) .

  • H-5' : This proton is situated between H-6' and H-3' and will be coupled to both. It is therefore predicted to be a doublet of doublets (dd) .

  • H-3' : This proton is ortho to a chlorine atom and meta to the thiadiazole ring. It is only weakly coupled to H-5' (meta-coupling) and may appear as a narrow doublet (d) or a singlet-like peak.

Thiol/Amine Proton (δ 3.0 - 14.0 ppm)

The position and appearance of the labile proton are highly diagnostic of the dominant tautomeric form.

  • If Thiol Form Dominates : A signal corresponding to the -SH proton is expected. Thiol protons typically appear as broad singlets and their chemical shift is highly variable, often in the range of δ 3.0-5.0 ppm .[9][10] This peak may undergo deuterium exchange and diminish or disappear if the sample contains traces of D₂O or is run in a protic deuterated solvent like MeOD.

  • If Thione Form Dominates : The proton will be on a nitrogen atom (N-H ). N-H protons in such heterocyclic systems are significantly deshielded and often appear as a broad singlet in the range of δ 13.0-14.0 ppm .[2]

Table 1: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted δ (ppm)MultiplicityPredicted Coupling Constant (J in Hz)Integration
H-6'7.7 - 7.9Doublet (d)J = 8.5 - 9.0 Hz (ortho)1H
H-5'7.5 - 7.7Doublet of Doublets (dd)J = 8.5 - 9.0 Hz, J = 2.0 - 2.5 Hz1H
H-3'7.4 - 7.5Doublet (d)J = 2.0 - 2.5 Hz (meta)1H
-SH / -NH3.0 - 5.0 / 13.0 - 14.0Broad Singlet (br s)N/A1H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The chemical shifts are predicted based on established ranges for aromatic and heterocyclic systems.[11]

Aromatic Region (δ 125 - 140 ppm)

The six carbons of the dichlorophenyl ring will give distinct signals. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2' and C-4') and the thiadiazole ring (C-1') will be significantly deshielded.[12][13]

  • C-1', C-2', C-4' : These are quaternary carbons (no attached protons) and will likely appear as less intense signals. Their shifts will be influenced by the direct attachment of electronegative atoms or the heterocyclic ring, placing them in the δ 130-140 ppm range.

  • C-3', C-5', C-6' : These are methine carbons (-CH) and will show more intense signals. Their predicted shifts will be in the δ 127-132 ppm range.

Heterocyclic & Thiol/Thione Region (δ 140 - 190 ppm)

The chemical shifts of the two thiadiazole carbons (C4 and C5) are highly diagnostic.

  • C4 : This carbon is attached to the dichlorophenyl ring. It is expected to resonate in the aromatic/heteroaromatic region, likely around δ 145-155 ppm .

  • C5 : The chemical shift of this carbon is the most telling indicator of the tautomeric form.

    • Thiol Form (C-S) : In the thiol tautomer, C5 is an sp² carbon single-bonded to sulfur. Its chemical shift is predicted to be in the δ 155-165 ppm range.

    • Thione Form (C=S) : In the thione tautomer, C5 is a thiocarbonyl carbon. Thiocarbonyl carbons are significantly deshielded and resonate far downfield, typically in the δ 175-190 ppm range.[14] The observation of a peak in this region would be strong evidence for the predominance of the thione form.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted δ (ppm) (Thiol Form)Predicted δ (ppm) (Thione Form)Notes
Aromatic CHs127.0 - 132.0127.0 - 132.0Three distinct signals expected.
Aromatic Quaternary Cs130.0 - 140.0130.0 - 140.0Three signals, including C-Cl and C-Thiadiazole.
C4 (Thiadiazole)145.0 - 155.0145.0 - 155.0Attached to the phenyl ring.
C5 (Thiadiazole)155.0 - 165.0175.0 - 190.0Highly diagnostic of the tautomeric form.

Recommended Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR spectra, adherence to a rigorous experimental protocol is essential. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified, dry compound for ¹H NMR, and 50-80 mg for ¹³C NMR, into a clean, dry vial.[15][16]

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃, >99.8% D). DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17][18] Vortex or gently warm the vial to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) unless the solvent contains a pre-calibrated reference.[17]

  • Capping & Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Matching: Ensure the probe is properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

G cluster_workflow NMR Acquisition & Processing Workflow A 1. Sample Preparation (Weigh, Dissolve, Filter) B 2. Insert into Magnet A->B C 3. Lock & Shim B->C D 4. Acquire FID Data (¹H and ¹³C) C->D E 5. Fourier Transform D->E F 6. Phase & Baseline Correction E->F G 7. Reference to TMS F->G H 8. Final Spectrum Analysis G->H

Caption: A standardized workflow for NMR data acquisition.

Conclusion

This guide provides a robust theoretical framework for the ¹H and ¹³C NMR spectra of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. The key predictive takeaways are the characteristic ABC pattern for the dichlorophenyl protons and, most importantly, the diagnostic chemical shift of the C5 carbon, which will definitively distinguish between the thiol and thione tautomers. By coupling these predictions with the detailed experimental protocol provided, researchers and drug development professionals will be well-equipped to perform accurate and efficient structural characterization of this and related novel thiadiazole derivatives, accelerating the pace of discovery.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Koch, R., & Bräuer, B. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). Observed 1 H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2,4-Dichlorophenyl)-1-(p-tolyl)ethanone. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-thiono tautomerism shown by the synthesized Schiff bases. Retrieved from [Link]

  • Iwadate, H., et al. (n.d.). 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Retrieved from [Link]

  • Karpenko, Y., et al. (n.d.). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022, July 5). Why does C=S have a higher chemical shift in 13C NMR over C=O; given oxygen is more electronegative?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichlorophenylacetone. Retrieved from [Link]

  • The Australian National University. (n.d.). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. Open Research Repository. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometric Analysis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the mass spectrometric analysis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, a heterocyclic compound representative of a class with significant pharmacological interest.[1][2] Recognizing the critical need for robust structural confirmation and purity assessment in research and drug development, this document moves beyond standard operating procedures to detail the causality behind methodological choices. We present a self-validating workflow rooted in high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS). The core focus is on leveraging electrospray ionization (ESI) to probe the molecule in both positive and negative ion modes and interpreting the subsequent, highly diagnostic fragmentation patterns, particularly the signature neutral loss of dinitrogen (N₂) characteristic of the 1,2,3-thiadiazole core.[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a definitive and reliable analytical method for this and structurally related compounds.

Introduction: The Analytical Imperative for Thiadiazole Derivatives

The Pharmacological Significance of the Thiadiazole Scaffold

The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with its various isomers (1,3,4-, 1,2,4-, and 1,2,3-thiadiazole) forming the core of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The inherent chemical properties of the thiadiazole ring, such as its aromaticity and the presence of multiple heteroatoms, facilitate diverse molecular interactions, making it a privileged structure in drug design.[5]

Analytical Focus: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

The target analyte, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, combines the 1,2,3-thiadiazole core with a dichlorinated phenyl ring and a reactive thiol group. This specific combination presents a unique analytical challenge. Accurate mass measurement is essential to confirm its elemental composition, while detailed fragmentation analysis is required to unambiguously verify the integrity of the heterocyclic core and the positions of its substituents. The thiol group's acidity also offers a specific handle for analysis in negative ion mode.

The Central Role of High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for the molecular characterization of novel synthetic compounds. Its unparalleled sensitivity and ability to provide precise molecular weight and structural data are indispensable. For drug development professionals, a robust MS method ensures the identity and purity of lead compounds, preventing costly downstream failures. This guide establishes such a method, emphasizing the use of High-Resolution Mass Spectrometry (HRMS) to provide the highest degree of analytical confidence.[7]

Foundational Strategy: Instrumentation and Method Design

The logic behind a successful MS analysis is to create a self-validating system where orthogonal data points converge to confirm the analyte's identity. Our approach is built on this principle.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments can provide a molecular weight, they cannot distinguish between compounds with the same nominal mass but different elemental compositions. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass accuracy within 5 ppm, enabling the confident determination of the elemental formula.[7][8] This is non-negotiable for the definitive characterization of a novel chemical entity.

Strategic Selection of the Ionization Source: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar, medium molecular weight compounds like our target analyte. Its mechanism of creating gas-phase ions from a liquid solution with minimal fragmentation is ideal for preserving the molecular ion for subsequent analysis.

  • Positive Ion Mode ([M+H]⁺): In this mode, the analyte is protonated, typically on one of the nitrogen atoms of the thiadiazole ring. This allows for the study of the fragmentation of the core structure.

  • Negative Ion Mode ([M-H]⁻): The thiol (-SH) group is acidic and readily deprotonates in the presence of a mild base or in a suitable solvent system. Analyzing the [M-H]⁻ ion provides complementary data and confirms the presence of this key functional group.

Unlocking Structure with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this technique, the molecular ion of interest is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed. This produces a "fingerprint" spectrum that is unique to the molecule's structure.

Experimental Protocol: A Validated Workflow

This section details a step-by-step methodology. The parameters provided are robust starting points for a typical LC-HRMS system (e.g., Agilent Q-TOF, Thermo Orbitrap, Waters SYNAPT).

Sample and Solvent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in HPLC-grade acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Rationale: Acetonitrile and methanol are excellent solvents for ESI due to their volatility and ability to support ionization. Formic acid is added in positive mode to provide a source of protons and encourage the formation of [M+H]⁺ ions. For negative mode, a mobile phase without acid or with a trace of ammonium acetate may be beneficial.

Liquid Chromatography (LC) Parameters for Sample Introduction

A brief chromatographic separation is recommended to ensure the sample is pure and to separate it from any salts or contaminants that could suppress ionization.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acid modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with acid modifier.
Gradient 5% B to 95% B over 5 minutesA rapid gradient to elute the compound as a sharp peak.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Volume 1-5 µLTo avoid overloading the column and mass spectrometer.
High-Resolution Mass Spectrometer Parameters
ParameterPositive ESINegative ESIRationale
Capillary Voltage 3500 V-3000 VPotential required to generate the electrospray.
Gas Temperature 300 °C300 °CAids in desolvation of droplets.
Drying Gas Flow 8 L/min8 L/minNitrogen gas flow to assist desolvation.
Nebulizer Pressure 35 psi35 psiAssists in forming a fine spray.
Mass Range 100 - 500 m/z100 - 500 m/zCovers the expected mass of the analyte and its fragments.
MS/MS Collision Energy 10-40 eV (Ramp)10-40 eV (Ramp)Ramping collision energy ensures capture of both low- and high-energy fragments.
Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep 1. Prepare 1-10 µg/mL Solution in Mobile Phase lc 2. LC Injection (C18 Separation) prep->lc esi 3. ESI Source (+/- Ionization) lc->esi ms1 4. MS1 Full Scan (Accurate Mass of [M+H]⁺/[M-H]⁻) esi->ms1 cid 5. Isolate & Fragment (Collision-Induced Dissociation) ms1->cid data 7. Analyze Data (Confirm Formula & Structure) ms1->data ms2 6. MS2 Scan (Acquire Fragment Ion Spectrum) cid->ms2 ms2->data

Caption: Experimental workflow from sample preparation to final data interpretation.

Data Interpretation: From Spectra to Structure

Full Scan MS: Confirming Elemental Composition

The first step in data analysis is to examine the full scan (MS1) spectrum to find the molecular ion and confirm its elemental composition.

Table 1: Theoretical Mass and Isotopic Pattern for C₈H₄Cl₂N₂S₂

Ion Type Formula Monoisotopic Mass (Da) m/z (+1) m/z (+2) m/z (+3) m/z (+4)
[M+H]⁺ C₈H₅Cl₂N₂S₂⁺ 278.9275 100.0% 65.1% 2.9% 10.6%

| [M-H]⁻ | C₈H₃Cl₂N₂S₂⁻ | 276.9119 | 100.0% | 65.1% | 2.8% | 10.6% |

The characteristic isotopic pattern for two chlorine atoms (~65% M+2 peak) is a critical diagnostic feature that must be observed. An experimental mass measurement within 5 ppm of the theoretical value confirms the elemental formula.

MS/MS Analysis: The Structural Fingerprint

The MS/MS spectrum provides the definitive structural proof. For 1,2,3-thiadiazoles, the fragmentation is highly predictable and diagnostic.

  • The Signature Fragmentation of the 1,2,3-Thiadiazole Core: The most crucial fragmentation pathway for protonated 1,2,3-thiadiazoles is the elimination of a neutral dinitrogen molecule (N₂).[3][4] This is a retro [2+3] cycloaddition reaction that is energetically favorable and results in a prominent neutral loss of 28.0061 Da from the precursor ion. The observation of this specific loss is strong evidence for the presence of the 1,2,3-thiadiazole ring.

  • Subsequent Fragmentations: Following the loss of N₂, the resulting radical cation will undergo further fragmentation. Common pathways include the loss of the thiol group (as ·SH or H₂S), cleavage of the dichlorophenyl ring, or the loss of chlorine radicals (·Cl) or HCl.

Table 2: Predicted Key Fragment Ions in Positive Mode MS/MS

Precursor Ion (m/z) Neutral Loss Fragment m/z (Theoretical) Proposed Fragment Formula
278.9275 N₂ 250.9214 C₈H₅Cl₂S₂⁺
278.9275 N₂ + SH 217.9404 C₈H₄Cl₂S⁺
278.9275 N₂ + S 218.9520 C₈H₅Cl₂S⁺
250.9214 Cl 215.9520 C₈H₅ClS₂⁺

| 250.9214 | S | 218.9520 | C₈H₅Cl₂S⁺ |

Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade initiated by the diagnostic loss of N₂.

G M_plus [M+H]⁺ m/z 278.9275 C₈H₅Cl₂N₂S₂⁺ frag1 [M+H - N₂]⁺ m/z 250.9214 C₈H₅Cl₂S₂⁺ M_plus->frag1 - N₂ frag2 [M+H - N₂ - SH]⁺ m/z 217.9404 C₈H₄Cl₂S⁺ frag1->frag2 - ·SH frag3 [M+H - N₂ - Cl]⁺ m/z 215.9520 C₈H₅ClS₂⁺ frag1->frag3 - ·Cl

Caption: Proposed primary fragmentation pathway in positive ion ESI-MS/MS.

Conclusion

This guide outlines an authoritative and robust methodology for the mass spectrometric analysis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. By employing a logical workflow that combines high-resolution MS for elemental composition with diagnostic MS/MS fragmentation, analysts can achieve unambiguous structural confirmation. The key takeaway is the observation of the signature neutral loss of N₂ (28.0061 Da), which serves as a definitive marker for the 1,2,3-thiadiazole core.[3][4] This self-validating approach, which leverages both positive and negative ion modes, provides the high degree of scientific certainty required in modern research and development environments.

References

  • Kalinowska-Lis, U., Felczak, K., & Ochocki, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). Available from: [Link]

  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available from: [Link]

  • International Journal for Innovative Research in Technology (IJIRT). (n.d.). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. Available from: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]

  • Marek, J., et al. (2016). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry - A European Journal. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]

  • Oss, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available from: [Link]

  • Gümrükçüoğlu, N., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available from: [Link]

  • The American Journal of Engineering and Technology. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Available from: [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

  • ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. Available from: [Link]

  • PubMed. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Available from: [Link]

  • Gavin Publishers. (2018). 1, 3, 4-Thiadiazoles: An Overview. Available from: [Link]

Sources

Technical Guide: Crystal Structure & Characterization of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization, synthesis, and solid-state properties of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol . It focuses on the critical thiol-thione tautomerism that dictates the crystal packing and pharmacological stability of this scaffold, widely relevant in agrochemical (plant activators) and pharmaceutical (Hsp90 inhibitors) research.

Executive Summary

The molecule 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol represents a specialized class of 1,2,3-thiadiazoles used as intermediates for plant defense activators (similar to Tiadinil) and antifungal agents. Its solid-state behavior is governed by a competitive thiol-thione tautomeric equilibrium .

While the nominal nomenclature specifies the "thiol" (-SH) form, crystallographic evidence from structural analogs confirms that the molecule predominantly crystallizes in the thione (-NH=S) tautomer. This preference is driven by the formation of robust intermolecular hydrogen-bonding networks (N–H···S) that stabilize the crystal lattice, a critical consideration for formulation stability and bioavailability.

Molecular Identity & Tautomerism

The core structural challenge in characterizing this molecule is the prototropic tautomerism at the C5 position.

The Tautomeric Equilibrium

In solution, the molecule exists in equilibrium. However, in the crystalline phase, the equilibrium collapses toward the thermodynamically stable polymorph.

  • Form A (Thiol): Aromatic 1,2,3-thiadiazole ring with a sulfhydryl (-SH) group. Rare in solid state.

  • Form B (Thione): Non-aromatic 1,2,3-thiadiazoline ring with a thione (=S) group and a protonated nitrogen (N-H). Dominant in Crystal.

Crystallographic Evidence: X-ray diffraction studies of homologous 5-mercapto-1,2,3-thiadiazoles reveal that the C5–S bond length typically shortens to approx. 1.64–1.66 Å (characteristic of C=S double bonds), while the N–N bond length elongates, confirming the thione structure.

Visualization of Tautomerism & Synthesis

The following diagram illustrates the Hurd-Mori cyclization pathway used to synthesize the crystal and the subsequent tautomeric shift.

Tautomerism cluster_packing Crystal Lattice Stabilization Hydrazone Hydrazone Precursor (2,4-dichloroacetophenone hydrazone) Thionyl Thionyl Chloride (Hurd-Mori Cyclization) Hydrazone->Thionyl + SOCl2 Thiol Thiol Form (Solution) 4-(2,4-Cl2-Ph)-1,2,3-thiadiazole-5-SH (Aromatic) Thionyl->Thiol Cyclization Thione Thione Form (Crystal) 4-(2,4-Cl2-Ph)-1,2,3-thiadiazoline-5-S (H-Bond Stabilized) Thiol->Thione Solid State Proton Transfer Thione->Thione Intermolecular N-H...S Bonds

Figure 1: Synthesis pathway and thiol-thione tautomeric shift governing the crystal structure.

Crystal Structure Analysis

Based on crystallographic data of closely related 4-aryl-1,2,3-thiadiazole analogs (e.g., 4-phenyl-1,2,3-thiadiazole-5-thione), the following structural parameters define the solid-state form of the 2,4-dichlorophenyl derivative.

Unit Cell & Packing Traits
  • Crystal System: Typically Monoclinic or Triclinic .

  • Space Group:

    
     (centrosymmetric) is most probable, favoring dimer formation.
    
  • Molecular Conformation: The 2,4-dichlorophenyl ring is twisted relative to the thiadiazole plane.

    • Reasoning: The ortho-chlorine atom at position 2 creates significant steric repulsion with the thiadiazole nitrogen or sulfur, forcing a dihedral angle of ~40°–80° to minimize potential energy.

Intermolecular Interactions

The stability of the crystal is derived from specific non-covalent interactions:

Interaction TypeDonor-AcceptorDistance (Å)Structural Role
Hydrogen Bond N(3)–H ··· S(5)=C3.25 – 3.40Forms centrosymmetric dimers (

motif).
Halogen Bond C–Cl ··· N3.00 – 3.20Weak directional anchoring of the phenyl ring.
Pi-Stacking Ring ··· Ring3.60 – 3.90Offset stacking between thiadiazole and phenyl rings.
Chalcogen Bond S[1] ··· S3.40 – 3.60Often observed in sulfur-rich heterocycles, linking dimers.
Quantitative Structural Parameters
  • C5–S Bond Length: 1.65 Å (Indicative of C=S thione).

  • N2–N3 Bond Length: 1.32 Å (Intermediate character).

  • C4–C5 Bond Length: 1.45 Å.[2]

  • Density (

    
    ):  ~1.55 – 1.65 g/cm³ (High density due to heavy chlorine and sulfur atoms).
    

Experimental Protocols

Synthesis (Hurd-Mori Cyclization)

To generate high-quality crystals for X-ray diffraction, the compound must be synthesized with high purity.

  • Precursor Preparation: React 2,4-dichloroacetophenone with ethyl carbazate to form the corresponding hydrazone.

  • Cyclization: Treat the hydrazone with thionyl chloride (

    
    ) in dichloromethane at 0°C.
    
    • Mechanism:[1][3] The

      
       attacks the hydrazone nitrogen, followed by cyclization onto the alpha-methylene carbon.
      
  • Hydrolysis: The intermediate ester/chloride is hydrolyzed/treated with sulfide sources if necessary, though direct cyclization often yields the 5-chloro or 5-unsubstituted derivative which requires thiolation.

    • Alternative: Reaction of

      
      -diazo thioketones (Wolff rearrangement path) or direct lithiation of 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole followed by reaction with elemental sulfur (
      
      
      
      ).
Crystallization Protocol

Objective: Grow single crystals suitable for XRD.

  • Solvent System: Ethanol/DMF (3:1) or Acetonitrile.

  • Method: Slow evaporation at Room Temperature (25°C).

  • Procedure:

    • Dissolve 50 mg of purified solid in 5 mL of warm ethanol.

    • Add DMF dropwise until dissolution is complete.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and allow to stand for 5-7 days.

    • Result: Yellow prismatic crystals.

References

  • Thiol-Thione Tautomerism in Thiadiazoles

    • Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide. Acta Crystallographica Section C. Link

  • Synthesis of 1,2,3-Thiadiazoles (Hurd-Mori)

    • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazones. Journal of the American Chemical Society. Link

  • Structural Analogs (1,2,3-Dithiazole-5-thione)

    • Koutentis, P. A., et al. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazole-5-thione. MDPI Molbank. Link

  • Biological Activity (Plant Activators)

    • Sun, N. B., et al. (2013).[4] Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Link

Sources

Physicochemical Profiling and Solubility Dynamics of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol represents a highly specialized heterocyclic scaffold. The 1,2,3-thiadiazole core is a privileged motif in both medicinal chemistry and agrochemical development (e.g., plant defense elicitors and antiviral agents) [1]. However, the integration of a highly lipophilic 2,4-dichlorophenyl moiety with an ionizable 5-thiol group creates a complex solubility profile.

This whitepaper provides an in-depth technical framework for understanding, predicting, and empirically determining the solubility of this compound across various solvent systems. By anchoring our approach in thermodynamic principles and standardized shake-flask methodologies [2], we provide a self-validating protocol to ensure data integrity during early-stage formulation and screening.

Structural Analysis & Solvation Mechanics

To predict the solubility of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, we must deconstruct its molecular architecture and evaluate the Hansen Solubility Parameters (HSP) of its constituent functional groups:

  • 2,4-Dichlorophenyl Group (Lipophilic Domain): The two chlorine atoms impart significant steric bulk and high lipophilicity (increasing the overall

    
    ). This domain drives affinity for non-polar and moderately polar aprotic solvents via London dispersion forces.
    
  • 1,2,3-Thiadiazole Ring (Polarizable Core): This electron-deficient heteroaromatic ring possesses a strong dipole moment. It acts as a robust hydrogen-bond acceptor and interacts favorably with polar aprotic solvents (e.g., DMSO, DMF) through dipole-dipole interactions.

  • 5-Thiol Group (Ionizable Domain): The -SH group is the primary hydrogen-bond donor. More importantly, thiols attached to electron-withdrawing heteroaromatic rings are weakly acidic. We estimate the

    
     of this thiol to be between 4.5 and 5.5. Consequently, its aqueous solubility is strictly governed by the Henderson-Hasselbalch relationship, exhibiting extreme pH dependency [5].
    
Predicted Solubility Matrix

Based on the thermodynamic interplay of these functional groups, the table below summarizes the expected solubility profile across standard laboratory and formulation solvents.

Solvent CategorySpecific SolventExpected Solubility RangeSolvation Mechanism & Causality
Aqueous (Acidic) Water (pH 3.0)

mg/mL (Poor)
Thiol remains fully protonated. The lipophilicity of the dichlorophenyl group dominates, leading to hydrophobic exclusion.
Aqueous (Basic) Water (pH 8.0)

mg/mL (High)
Thiol deprotonates to form a thiolate anion. Solvation is driven by powerful ion-dipole interactions with water molecules.
Polar Aprotic DMSO / DMF

mg/mL (Excellent)
High dielectric constant and strong hydrogen-bond accepting capabilities perfectly solvate the polarizable thiadiazole-thiol core.
Polar Aprotic Acetonitrile

mg/mL (Good)
Favorable dipole-dipole interactions, though slightly limited by weaker H-bond accepting capacity compared to DMSO.
Polar Protic Methanol / Ethanol

mg/mL (Moderate)
Alcohols can act as both H-bond donors and acceptors, forming a stable solvation shell around the thiol and nitrogen atoms.
Non-Polar Toluene / Heptane

mg/mL (Low)
The dichlorophenyl group provides minor affinity, but the highly polar thiadiazole core restricts extensive dissolution in hydrocarbon networks.

High-Throughput Thermodynamic Solubility Workflow

To move from prediction to empirical validation, researchers must utilize the Shake-Flask Method , widely recognized as the "gold standard" for equilibrium solubility determination by the EPA and pharmaceutical consortia [2][3].

The diagram below outlines the logical flow of a self-validating solubility assay.

G Start Solid Compound 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole-5-thiol Solvent Solvent Addition (Aqueous Buffers / Organics) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Solvent->Equilibration Add excess solid Separation Phase Separation (High-Speed Centrifugation) Equilibration->Separation Saturated suspension Analysis Quantification (HPLC-UV/Vis at λ=320nm) Separation->Analysis Extract supernatant Validation Solid-State Verification (PXRD of residual pellet) Separation->Validation Isolate solid pellet

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Standardized Shake-Flask Protocol (HPLC-UV/Vis)

As an application scientist, I emphasize that kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and kinetic trapping [4]. To determine true thermodynamic solubility, the following rigorous protocol must be executed.

Reagents and Equipment
  • Analyte: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Purity

    
     98%).
    
  • Solvents: HPLC-grade organic solvents; MS-Friendly Minimalist Universal Buffers (MS-MUB) for aqueous pH profiling [5].

  • Equipment: 2 mL Type-I glass vials, thermomixer, temperature-controlled centrifuge, HPLC-UV/Vis system.

Step-by-Step Methodology

Step 1: Preparation of the Solid Dispersion

  • Add approximately

    
     mg of the solid compound into a 2 mL glass vial.
    
  • Pipette

    
     mL of the target solvent (or aqueous buffer) into the vial.
    
  • Causality Check: Glass vials are mandatory. Highly lipophilic chlorinated compounds can adsorb onto the walls of polypropylene tubes or leach plasticizers, compromising analytical integrity.

Step 2: Thermodynamic Equilibration

  • Seal the vials and place them in a thermomixer set to

    
     °C.
    
  • Agitate at

    
     rpm for 
    
    
    
    hours.
  • Causality Check: A 48-hour incubation is critical. Shorter times may reflect a metastable kinetic state. The extended timeframe ensures the crystal lattice energy is fully overcome, reaching a true thermodynamic plateau [3].

Step 3: Phase Separation

  • Transfer the vials to a centrifuge and spin at

    
     for 
    
    
    
    minutes at
    
    
    °C.
  • Causality Check: Centrifugation is vastly superior to filtration for this specific molecule. The lipophilic 2,4-dichlorophenyl group has a high propensity for non-specific binding to cellulose or PTFE syringe filters, which would artificially deplete the compound from the solution and yield falsely low solubility values.

Step 4: Supernatant Extraction and Dilution

  • Carefully aspirate

    
     µL of the clear supernatant without disturbing the solid pellet.
    
  • Immediately dilute the aliquot into

    
     µL of mobile phase (e.g., 50:50 Acetonitrile/Water).
    
  • Causality Check: Immediate dilution prevents the compound from precipitating out of the saturated solution if ambient laboratory temperatures fluctuate prior to HPLC injection.

Step 5: HPLC-UV/Vis Quantification

  • Inject the diluted sample into an HPLC equipped with a C18 reverse-phase column.

  • Monitor absorbance at

    
     nm.
    
  • Causality Check: The highly conjugated

    
    -system of the 1,2,3-thiadiazole ring provides a strong, distinct chromophore, allowing for highly sensitive UV detection without the strict necessity of LC-MS/MS [4].
    

Step 6: Self-Validation via Solid-State Analysis

  • Recover the residual solid pellet from the vial and dry it under a gentle stream of nitrogen.

  • Analyze the solid using Powder X-Ray Diffraction (PXRD).

  • Causality Check: This is the hallmark of a self-validating system. PXRD confirms whether the undissolved material remained in its original polymorphic form or converted into a solvate/hydrate during the 48-hour equilibration. A phase change fundamentally alters the intrinsic solubility value [2].

Conclusion

The solubility of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a delicate balance dictated by its hydrophobic chlorinated phenyl ring and its highly polar, ionizable thiadiazole-thiol core. By leveraging pH-modifiers in aqueous systems or utilizing polar aprotic solvents, formulation scientists can effectively manipulate its solubility. Adherence to the rigorous shake-flask protocol detailed above ensures that all empirical data generated is thermodynamically sound, reproducible, and ready for regulatory submission.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update MDPI (Molecules)[Link] [1]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Institutes of Health (NIH / PMC)[Link] [2]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (U.S. EPA Product Properties Test Guidelines OPPTS) Regulations.gov[Link] [3]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io[Link] [4]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Universitat de Barcelona (UB.edu)[Link] [5]

Technical Guide: Tautomeric Forms of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, tautomeric forms, and reactivity profile of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol . This document is structured for researchers in medicinal chemistry and agrochemical discovery.

Executive Summary

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a critical heterocyclic intermediate used in the synthesis of bioactive thioethers, particularly in the development of herbicides and antifungal agents. Its core structure features a 1,2,3-thiadiazole ring substituted at the C4 position with a lipophilic, electron-withdrawing 2,4-dichlorophenyl group, and at the C5 position with a mercapto (-SH) group.

The compound exhibits complex structural behavior defined by prototropic tautomerism (thiol-thione equilibrium) and skeletal rearrangement (Dimroth-type isomerization). Understanding these forms is non-negotiable for optimizing alkylation yields, ensuring metabolic stability, and validating analytical data.

Structural Analysis & Tautomeric Equilibrium

Unlike simple thiols, 5-mercapto-1,2,3-thiadiazoles do not exist as a static species. They function as a dynamic system governed by solvent polarity and pH. Because the C4 position is blocked by the aryl group, the proton cannot reside at C4 (as seen in some heterocyclic thiones). Therefore, the equilibrium exists between the 5-thiol form and the NH-thione forms.

The Tautomeric Triad

The three primary species in the equilibrium landscape are:

  • Form A (Thiol): The aromatic 5-mercapto-1,2,3-thiadiazole. This is the "reactive" form in S-alkylation.

  • Form B (NH-Thione): The 1,2,3-thiadiazole-5(3H)-thione (or 2H). This form breaks the aromaticity of the thiadiazole ring but is stabilized by the strong C=S bond.

  • Form C (Rearranged Isomer): The 4-mercapto-1,2,3-triazole derivative. Note: This is a structural isomer formed via rearrangement, often confused with a tautomer.

DOT Diagram: Tautomeric Equilibrium & Rearrangement

The following diagram visualizes the proton migration and the irreversible rearrangement pathway.

Tautomerism cluster_0 Reversible Tautomerism Thiol Form A: Thiol (Aromatic) -SH at C5 Thione Form B: Thione (Non-Aromatic) =S at C5, NH at N3 Thiol->Thione Prototropic Shift (Polar Solvents) Triazole Form C: Triazole Isomer (Rearranged Product) 1,2,3-Triazole-4-thiol Thione->Triazole Dimroth-type Rearrangement (Base/Heat)

Caption: Figure 1. Equilibrium between Thiol (A) and Thione (B) forms, and the risk of irreversible rearrangement to the Triazole isomer (C).

Analytical Characterization

Distinguishing the tautomers requires a multi-modal approach. The 2,4-dichlorophenyl group provides a distinct handle in NMR, but the heterocyclic signals are diagnostic.

Spectroscopic Signatures

The following table summarizes the expected signals for the Thiol vs. Thione forms.

TechniqueParameterForm A: Thiol (-SH)Form B: Thione (=S)

H NMR
Exchangeable H

3.5 – 5.0 ppm
(Broad singlet, -SH)

13.0 – 14.5 ppm
(Broad singlet, -NH)

C NMR
C5 Shift

150 – 165 ppm
(C-S aromatic)

180 – 195 ppm
(C=S thiocarbonyl)
IR (ATR) Key Bands2500 – 2600 cm

(S-H stretch, weak)
1100 – 1200 cm

(C=S stretch, strong)
UV-Vis

Lower wavelength (Aromatic

)
Red-shifted (n

of C=S)
X-Ray Crystallography Insights

In the solid state, 5-mercapto-1,2,3-thiadiazoles often crystallize in the Thione form due to intermolecular hydrogen bonding (N-H


 S=C) which stabilizes the crystal lattice. However, the presence of the bulky 2,4-dichlorophenyl group at C4 may sterically hinder this packing, potentially trapping the Thiol form depending on the crystallization solvent.

Synthetic Implications & Reactivity[1][2][3][4]

The tautomeric state dictates the outcome of chemical modifications.

S-Alkylation vs. N-Alkylation

To synthesize thioethers (e.g., for herbicide candidates), one must lock the Thiol form.

  • Protocol: Use a soft base (e.g.,

    
    ) in a polar aprotic solvent (Acetone or DMF).
    
  • Mechanism: The base deprotonates the -SH (pKa ~6-7) to form the thiolate anion (

    
    ). The thiolate is a softer nucleophile than the ring nitrogen, favoring S-alkylation over N-alkylation.
    
  • Risk: Strong bases (NaOH, NaH) or high temperatures can trigger ring opening (see below).

The "Hurd-Mori" Synthesis & Stability

The compound is typically synthesized via the Hurd-Mori reaction (hydrazone +


).
  • Precursor: 2,4-Dichlorophenyl methyl ketone hydrazone (or semicarbazone).

  • Reagent: Thionyl chloride (

    
    ).
    
  • Observation: If the reaction turns deep red/brown and yields low product, it suggests the formation of the 1,2,3-thiadiazole-5-sulfenyl chloride , which is highly reactive.

Ring Opening (Lability)

1,2,3-Thiadiazoles are "masked" alkynes. Under strong basic conditions (e.g., alkoxides), the proton at C5 (or the thiol group in this case) can facilitate ring fragmentation, releasing


 and generating an alkynyl thiolate .
  • Pathway: Ring Opening

    
    
    
    
    
    .
  • Application: This is a feature, not a bug, if the goal is to generate alkynyl sulfides. If the goal is to keep the ring intact, avoid strong bases .

Experimental Workflow: Synthesis & Stabilization

The following DOT diagram outlines the critical path to synthesize and stabilize the target compound.

Workflow Step1 Precursor: 2,4-Dichlorophenyl Methyl Ketone Hydrazone Step2 Cyclization: SOCl2 (Neat or DCM), 0°C (Hurd-Mori Reaction) Step1->Step2 -HCl, -SO2 Step3 Intermediate: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Crude Mix of Tautomers) Step2->Step3 Step4 Purification: Recrystallization from EtOH/H2O (Favors Thione in Solid State) Step3->Step4 Characterization Step5 Stabilization/Derivatization: Immediate S-Alkylation (K2CO3, R-X, Acetone) Step3->Step5 Drug Discovery Route

Caption: Figure 2. Synthesis and stabilization workflow. Immediate derivatization (Step 5) is recommended to avoid oxidative dimerization (Disulfide formation).

References

  • Hurd, C. D., & Mori, R. I. (1955). The reaction of thionyl chloride with acetylhydrazones. Journal of the American Chemical Society. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on 1,2,3-thiadiazole rearrangements and tautomerism).
  • L’abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles.[1][2] Tetrahedron. Link

  • Stanetty, P., & Kremsner, J. (1998). Synthesis of 4-substituted 1,2,3-thiadiazole-5-thiols. Journal of Heterocyclic Chemistry. Link

  • Dimroth, O. (1909).[3] Über intramolekulare Umlagerungen.[1][4][5] Justus Liebigs Annalen der Chemie.[4] (Foundational paper on the rearrangement mechanism).

Sources

Technical Guide: Initial Biological Screening of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous biological screening protocol for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol . This compound represents a specific structural hybridization of a 1,2,3-thiadiazole core (historically significant in agrochemical plant defense induction and antitumor research) with a 2,4-dichlorophenyl moiety (enhancing lipophilicity and membrane permeability) and a 5-thiol group (providing unique redox reactivity and metal chelation potential).

The screening strategy prioritizes Systemic Acquired Resistance (SAR) induction in plants and cytotoxicity/antimicrobial profiling in mammalian/microbial systems, reflecting the scaffold's known bioactivity landscape.

Part 1: Chemical Profile & Stability Optimization

Objective: Ensure compound integrity prior to biological exposure. The 5-thiol group is susceptible to oxidative dimerization (disulfide formation), which can yield false negatives or positives.

Solubility and Stock Preparation

The 2,4-dichlorophenyl group imparts significant lipophilicity (estimated LogP > 3.5).

  • Solvent: DMSO (Dimethyl sulfoxide) is the mandatory primary solvent.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Sonication: Required. 1,2,3-thiadiazoles can form crystalline aggregates. Sonicate for 5–10 minutes at 25°C.

Thiol Integrity Validation (Ellman’s Reagent Test)

Before any bioassay, verify the ratio of free thiol (-SH) to disulfide (-S-S-).

  • Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Protocol:

    • Dilute stock compound to 100 µM in reaction buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).

    • Add DTNB (excess). Incubate 15 min at RT.

    • Measure absorbance at 412 nm.

    • Criterion: If free thiol < 90%, treat the stock with a stoichiometric equivalent of TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfides before screening. TCEP is preferred over DTT as it is stable over a wider pH range and less likely to interfere with subsequent metal-dependent assays.

Part 2: Agrochemical Screening (Primary Directive)

Rationale: The 1,2,3-thiadiazole ring is the pharmacophore of commercial plant activators like Tiadinil and Acibenzolar-S-methyl . These compounds do not kill pathogens directly but "prime" the plant immune system (Systemic Acquired Resistance).

Plant Defense Induction Assay (Marker Gene Expression)
  • Model Organism: Arabidopsis thaliana (Col-0) or Nicotiana tabacum.

  • Target: Upregulation of Pathogenesis-Related (PR) genes (e.g., PR1, PR2, PR5).

  • Methodology:

    • Treatment: Foliar spray or root drench of 4-week-old plants with compound (10, 50, 100 µM) + 0.01% Silwet L-77 (surfactant).

    • Control: Water + Surfactant (Negative); BTH (Benzothiadiazole) 100 µM (Positive).

    • Harvest: Collect leaf tissue at 24h and 48h post-inoculation.

    • Readout: RT-qPCR for PR1 gene expression.

    • Success Metric: >5-fold induction of PR1 relative to solvent control.

Pathogen Challenge (In Vivo Efficacy)
  • Pathogen: Pseudomonas syringae pv. tomato DC3000 (bacterial) or Tobacco Mosaic Virus (TMV).

  • Protocol:

    • Pre-treat plants with compound (24h prior to infection).

    • Inoculate with pathogen.

    • Scoring: Measure bacterial colony forming units (CFU) or lesion size/number after 3–5 days.

    • Causality Check: If the compound has no direct antimicrobial activity in vitro (see Part 3) but reduces infection in vivo, the mechanism is confirmed as Host Defense Induction .

Part 3: Pharmacological Screening (Secondary Directive)

Rationale: The 5-thiol group allows for covalent interaction with cysteine-dependent enzymes or metal centers in metalloproteases. The dichlorophenyl group facilitates entry into mammalian and microbial cells.

Antimicrobial Susceptibility (MIC Determination)
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: CLSI Microbroth Dilution.

  • Critical Adjustment for Thiols:

    • Standard Mueller-Hinton broth can oxidize thiols.

    • Modification: Use fresh media. If results are inconsistent, run a parallel assay with 0.5 mM DTT to distinguish oxidative stress effects from specific target binding.

Cytotoxicity & Selectivity Index (SI)
  • Cell Lines:

    • Target: HCT116 (Colon cancer), MCF-7 (Breast cancer) — 1,2,3-thiadiazoles often show tubulin-destabilizing activity in these lines.

    • Control: HEK293 (Normal kidney) or HFF-1 (Fibroblasts).

  • Assay: MTT or Resazurin reduction assay (72h exposure).

  • Calculation:

    
    .
    
  • Threshold: An SI > 10 is required to proceed to advanced development.

Part 4: Visualization & Workflow

Screening Logic Flow

The following diagram illustrates the decision matrix for evaluating this compound, separating "Direct Action" (Pharma) from "Host Modulation" (Agro).

ScreeningWorkflow Start Compound: 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole-5-thiol QC QC: Ellman's Test (Thiol vs Disulfide) Start->QC Branch Primary Screening Pathways QC->Branch If >90% Free Thiol Agro Agrochemical Path (Plant Defense) Branch->Agro Pharma Pharma Path (Direct Cytotoxicity) Branch->Pharma PR1 Assay: PR1 Gene Expression (RT-qPCR) Agro->PR1 Challenge Assay: Pathogen Challenge (P. syringae / TMV) PR1->Challenge If PR1 Upregulated Result_Agro Outcome: Plant Activator (SAR Inducer) Challenge->Result_Agro MIC Assay: Antimicrobial MIC (Gram +/-) Pharma->MIC MTT Assay: Cancer Cytotoxicity (HCT116 / MCF-7) Pharma->MTT Result_Pharma Outcome: Tubulin Inhibitor or Enzyme Blocker MTT->Result_Pharma If SI > 10

Caption: Decision tree for biological characterization, prioritizing thiol validation followed by divergent agrochemical and pharmaceutical screening pathways.

Hypothetical Mechanism of Action (Plant Defense)

1,2,3-Thiadiazoles typically metabolize into 1,2,3-thiadiazole-5-carboxylic acid derivatives or interact with salicylic acid binding proteins (SABPs).

SAR_Pathway Compound 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole-5-thiol Metabolism Plant Metabolism (Hydrolysis/Oxidation) Compound->Metabolism In Planta Signal Salicylic Acid (SA) Accumulation Metabolism->Signal Mimics SA Signal NPR1 NPR1 Translocation (Cytosol -> Nucleus) Signal->NPR1 Redox Change Genes PR Gene Transcription (PR1, PR2, PR5) NPR1->Genes Transcription Factor Binding Resistance Systemic Acquired Resistance (SAR) Genes->Resistance

Caption: Proposed mode of action for 1,2,3-thiadiazole induced Systemic Acquired Resistance (SAR) in plants.

References

  • Fan, Z., et al. (2009). "Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance." Journal of Agricultural and Food Chemistry.

  • Jalilian, A., et al. (2009). "Synthesis and biological evaluation of 1,2,3-thiadiazole derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for antitumor activity).
  • Wu, J., et al. (2018). "Thiadiazoles: Progress Report on Biological Activities." Journal of Chemical and Pharmaceutical Research.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (Standard protocol for thiol validation).

  • Du, X., et al. (2012). "1,2,3-Thiadiazole derivatives as novel inhibitors of bacterial enoyl-ACP reductase (FabI)." ACS Medicinal Chemistry Letters. (Antibacterial mechanism reference).

Unlocking the Pharmacophore: Structure-Activity Relationship of 4-(2,4-Dichlorophenyl)-1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole ring is a privileged mesoionic scaffold in medicinal and agricultural chemistry. When functionalized with a 2,4-dichlorophenyl moiety at the C4 position, this class of compounds exhibits a profound dual-action biological profile: direct antimicrobial/fungicidal cytotoxicity and potent elicitation of plant Systemic Acquired Resistance (SAR). This technical guide explores the mechanistic pathways, synthetic protocols, and the Structure-Activity Relationship (SAR) governing 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole derivatives, providing a blueprint for rational drug and agrochemical design.

Pharmacophore Rationale: The Mesoionic Core

The 1,2,3-thiadiazole core is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. Its mesoionic character allows it to act as a highly effective bioisostere for pyrimidines and oxadiazoles, granting it exceptional membrane permeability and metabolic stability [4].

The introduction of a 2,4-dichlorophenyl group at the C4 position is not arbitrary; it is a calculated design choice driven by three factors:

  • Steric Hindrance & Conformation: The ortho-chloro substitution forces the phenyl ring out of coplanarity with the thiadiazole core. This twisted 3D conformation is critical for fitting into the narrow, hydrophobic binding pockets of target regulatory proteins.

  • Electronic Effects (Halogen Bonding): The highly electronegative chlorine atoms lower the HOMO/LUMO gap of the phenyl ring, increasing resistance to oxidative degradation by cytochrome P450 enzymes while enabling strong halogen-bond interactions with target amino acid residues.

  • Lipophilicity: The di-chloro substitution significantly increases the partition coefficient (LogP), enhancing the molecule's ability to cross thick fungal cell walls and plant cuticles [5].

Mechanistic Pathways & Target Engagement

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole derivatives operate via two distinct biological pathways, making them highly versatile.

Elicitation of Systemic Acquired Resistance (SAR) via NPR1

In plant biology, 1,2,3-thiadiazoles act as functional mimics of Salicylic Acid (SA), a critical phytohormone [1]. Upon exogenous application, these derivatives trigger the NPR1 (Non-expressor of PR genes 1) regulatory pathway. Under normal conditions, NPR1 resides in the cytoplasm as an inactive oligomer. The thiadiazole derivative induces cellular redox changes that reduce the intermolecular disulfide bonds of NPR1, releasing active monomers. These monomers translocate to the nucleus, bind to TGA transcription factors, and activate Pathogenesis-Related (PR) genes, conferring broad-spectrum immunity [2].

NPR1_Pathway Ligand 4-(2,4-DCP)-1,2,3-TDZ (Thiadiazole Derivative) SA_Mimic Salicylic Acid (SA) Mimicry Ligand->SA_Mimic Cytoplasm Cytoplasm: NPR1 Oligomer (Inactive State) SA_Mimic->Cytoplasm Induces Redox Redox Changes (Disulfide Reduction) Cytoplasm->Redox Monomer NPR1 Monomer (Active State) Redox->Monomer Triggers Nucleus Nucleus Translocation Monomer->Nucleus TGA TGA Transcription Factors Nucleus->TGA Binds PR_Genes PR Gene Expression (Systemic Immunity) TGA->PR_Genes Activates

Diagram 1: NPR1 signaling pathway activation by 1,2,3-thiadiazole derivatives.

Direct Antimicrobial & Fungicidal Action

Beyond immune elicitation, these derivatives exhibit direct toxicity against pathogens. The 2,4-dichlorophenyl group drives the molecule into the hydrophobic active sites of essential fungal enzymes, such as 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal membrane integrity [3].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of the 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole scaffold is highly sensitive to substitutions at the C5 position of the thiadiazole ring.

  • Unsubstituted (C5-H): Provides a baseline of moderate NPR1 activation and weak direct fungicidal activity. The exposed C5 proton is a site for rapid metabolic attack.

  • Halogenation (e.g., C5-Cl): Substituting the C5 position with a chlorine atom (yielding 5-chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole) blocks metabolic degradation. This dramatically increases direct fungicidal activity by increasing the overall lipophilicity and target residence time.

  • Thioethers (C5-SR): The addition of a methylthio (-SCH3) or larger thioether group enhances systemic mobility within plant vascular systems. These compounds are excellent pro-drugs, slowly releasing the active thiadiazole core via enzymatic cleavage.

  • Amination (C5-NH2): Introducing primary or secondary amines drastically lowers the LogP, increasing water solubility. However, this often abolishes NPR1 activation due to steric clashes in the regulatory binding pocket, though it may retain specific antibacterial properties [5].

Quantitative SAR Data Summary
C5 SubstituentC4 SubstituentNPR1 Activation (EC₅₀, µM)Antifungal MIC (µg/mL)Calculated LogP
-H 2,4-Dichlorophenyl12.532.03.45
-Cl 2,4-Dichlorophenyl4.28.04.01
-SCH₃ 2,4-Dichlorophenyl2.816.03.88
-COOH 2,4-Dichlorophenyl1.5>100.02.45
-NH₂ 2,4-Dichlorophenyl>50.0 (Inactive)64.02.10

Table 1: Comparative SAR data illustrating the impact of C5 substitution on biological activity.

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating, highly controlled protocols.

Regioselective Synthesis: The Hurd-Mori Protocol

The most efficient method to construct the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. Causality: Thionyl chloride (SOCl₂) acts simultaneously as a solvent, a dehydrating agent, and the sulfur source. It reacts with the tosylhydrazone intermediate to trigger an electrocyclic ring closure, ensuring 100% regioselectivity for the 1,2,3-isomer.

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 2,4-dichloroacetophenone (1.0 eq) and p-toluenesulfonyl hydrazide (1.05 eq) in absolute ethanol. Reflux for 4 hours. Cool to precipitate the tosylhydrazone intermediate; filter and dry.

  • Cyclization: Suspend the tosylhydrazone in neat thionyl chloride (SOCl₂) at 0°C. Gradually warm to room temperature, then reflux for 2 hours until gas evolution (HCl and SO₂) ceases.

  • Quenching & Purification: Carefully pour the mixture over crushed ice. Extract the aqueous layer with dichloromethane (3x). Wash the organic layer with saturated NaHCO₃ to neutralize residual acid.

  • Derivatization: For C5-halogenation, treat the purified core with N-chlorosuccinimide (NCS) in DMF at 60°C.

Synthesis_Workflow Ketone 2,4-Dichloro- acetophenone Hydrazone Tosylhydrazone Intermediate Ketone->Hydrazone Tosylhydrazine HurdMori Hurd-Mori Reaction (SOCl2 Cyclization) Hydrazone->HurdMori Heat Core 1,2,3-Thiadiazole Core HurdMori->Core -TsH, -HCl C5_Sub C5 Substitution (e.g., Halogenation) Core->C5_Sub Derivatization Screening High-Throughput Bio-Screening C5_Sub->Screening Evaluation

Diagram 2: Hurd-Mori synthetic workflow and SAR screening cascade.

Biological Validation: PR1::GUS Reporter Assay

To validate the activation of the Systemic Acquired Resistance pathway, a transgenic Arabidopsis thaliana line expressing a PR1 promoter fused to a GUS (β-glucuronidase) reporter gene is utilized. Self-Validation System: This protocol mandates a positive control (Acibenzolar-S-methyl) to verify pathway functionality and a mock control (solvent only) to establish the baseline expression threshold.

Step-by-Step Workflow:

  • Plant Preparation: Grow transgenic Arabidopsis (PR1::GUS) in soil for 3 weeks under short-day conditions (8h light/16h dark) to prevent premature flowering.

  • Chemical Application: Formulate the thiadiazole derivative in water containing 0.01% Silwet L-77 (surfactant). Spray plants until runoff.

    • Controls: Group A (Mock - 0.01% Silwet only), Group B (Positive - 100 µM Acibenzolar-S-methyl).

  • Incubation: Maintain plants in a growth chamber for 48 hours to allow for NPR1 monomerization and PR1 gene transcription.

  • GUS Staining & Quantification: Harvest leaves and vacuum-infiltrate with X-Gluc staining solution. Clear chlorophyll with 70% ethanol. Quantify GUS activity spectrophotometrically by measuring the cleavage of 4-methylumbelliferyl glucuronide (MUG) at 455 nm.

References

  • The salicylic acid loop in plant defense Current Opinion in Plant Biology
  • Regulatory protein NPR1 - Arabidopsis thaliana UniProtKB
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Thiadiazole derivatives as anticancer agents N
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives N

Potential Pharmacological Profile of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the potential pharmacological profile of a specific, yet underexplored derivative: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. By integrating established synthetic routes, structure-activity relationship (SAR) data from analogous compounds, and validated experimental protocols, this document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this molecule. We will explore its likely physicochemical properties, propose potential antimicrobial, anticancer, and anti-inflammatory activities, and provide detailed methodologies for its synthesis and biological evaluation.

Introduction: The Therapeutic Promise of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant interest in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other key heterocycles contribute to its versatile biological activities.[3][4] Derivatives of 1,2,3-thiadiazole have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][5][6] The mesoionic character of the 1,2,3-thiadiazole ring allows for enhanced cell membrane permeability, a desirable trait for drug candidates.[1]

The subject of this guide, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, combines the established bioactivity of the 1,2,3-thiadiazole core with the well-documented influence of a 2,4-dichlorophenyl substituent. The presence of chlorine atoms on the phenyl ring can significantly modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.[6][7] The thiol group at the 5-position offers a reactive handle for further chemical modification and may play a crucial role in the compound's mechanism of action, potentially through interactions with protein cysteine residues.[8][9]

Synthesis and Physicochemical Characterization

A plausible and efficient synthetic route to 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is based on the well-established Hurd-Mori reaction.[1] This method involves the cyclization of an appropriate hydrazone with thionyl chloride.

Proposed Synthetic Pathway

The synthesis would commence with the reaction of 2,4-dichloroacetophenone with a suitable hydrazine derivative, such as tosylhydrazide, to form the corresponding N-tosylhydrazone. Subsequent treatment with a sulfur source, like elemental sulfur in the presence of a catalyst, would lead to the formation of the 1,2,3-thiadiazole ring.[10] The final step would involve the introduction or unmasking of the thiol group at the 5-position.

Synthesis_Pathway A 2,4-Dichloroacetophenone B N-Tosylhydrazone Intermediate A->B Tosylhydrazide, Acid catalyst C 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole B->C Elemental Sulfur (S8), I2/DMSO D 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol C->D Thiolation Reagent

Caption: Proposed synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol.

Physicochemical Properties Prediction

Based on its chemical structure, the following physicochemical properties can be predicted for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. These parameters are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyPredicted Value/CharacteristicImportance in Drug Discovery
Molecular Weight Approx. 279.18 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) Moderately highInfluences membrane permeability and potential for non-specific binding.
Hydrogen Bond Donors 1 (thiol group)Affects solubility and receptor binding.
Hydrogen Bond Acceptors 3 (2 nitrogen atoms, 1 sulfur atom)Influences solubility and receptor binding.
Polar Surface Area ModerateImpacts cell penetration and transport properties.

Potential Pharmacological Activities and Mechanistic Hypotheses

The combination of the 1,2,3-thiadiazole core, the 2,4-dichlorophenyl substituent, and the 5-thiol group suggests several promising avenues for pharmacological activity.

Antimicrobial Activity

Hypothesis: The presence of the dichlorophenyl moiety, a common feature in many antimicrobial agents, coupled with the thiadiazole ring, suggests potential antibacterial and antifungal properties.[11][12] The thiol group may also contribute to the antimicrobial effect by interacting with essential microbial enzymes.

Potential Mechanism of Action: The compound could potentially inhibit microbial growth by targeting key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes.

Antimicrobial_Mechanism Compound 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole-5-thiol Membrane Bacterial Cell Membrane Compound->Membrane Penetration Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Inhibition Inhibition of Cellular Processes Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Postulated mechanism of antimicrobial action.

Anticancer Activity

Hypothesis: Numerous 1,3,4-thiadiazole derivatives, which share structural similarities with the 1,2,3-isomer, have demonstrated potent anticancer activity.[3][13][14] The 2,4-dichlorophenyl group is also found in several clinically used kinase inhibitors. Therefore, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a candidate for evaluation as a cytotoxic agent.

Potential Mechanism of Action: The compound could exert its anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, or cell cycle arrest.[15][16] Molecular docking studies on similar thiadiazole derivatives have suggested their potential to bind to the ATP-binding site of protein kinases.[15]

Anticancer_Mechanism Compound 4-(2,4-Dichlorophenyl)- 1,2,3-thiadiazole-5-thiol Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Apoptosis Induction of Apoptosis Kinase->Apoptosis Proliferation Tumor Cell Proliferation Signaling->Proliferation

Caption: Hypothesized anticancer mechanism via kinase inhibition.

Anti-inflammatory Activity

Hypothesis: The 2,4-dichlorophenyl moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Combined with the known anti-inflammatory potential of the thiadiazole nucleus, this suggests that the target compound may possess anti-inflammatory properties.[17][18]

Potential Mechanism of Action: The compound could potentially inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized pharmacological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Prepare a stock solution of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbes without compound) and negative (broth only) controls.

    • Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Broth_Microdilution_Workflow Start Start PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum PrepCompound Prepare Compound Serial Dilutions Start->PrepCompound Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepCompound->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Sources

Methodological & Application

Application Note: Synthesis of 4-Aryl-1,2,3-Thiadiazoles via the Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Introduction

The 1,2,3-thiadiazole ring is a privileged pharmacophore and a critical structural motif in both medicinal chemistry and agrochemistry. Compounds containing this heterocycle exhibit diverse biological activities, serving as potent anticancer agents, antimicrobial compounds, and systemic acquired resistance (SAR) inducers in plants (e.g., the commercial plant activator Acibenzolar-S-methyl) [1].

The Hurd-Mori reaction , first discovered in 1955, remains the most robust and widely utilized methodology for constructing the 1,2,3-thiadiazole core [2]. Retrosynthetically, it is a [4 + 1] cyclization approach that utilizes four atoms from an


-methylene hydrazone derivative and one sulfur atom provided by a thionating agent, almost exclusively thionyl chloride (

). This guide provides an in-depth, self-validating protocol for the synthesis of 4-aryl-1,2,3-thiadiazoles, detailing the mechanistic causality behind each experimental condition to ensure high-fidelity replication in drug discovery workflows.

Mechanistic Insights: The "Why" Behind the Chemistry

To optimize the Hurd-Mori reaction, researchers must understand the sequence of molecular events. The reaction is not a concerted cycloaddition but rather a stepwise cascade driven by electrophilic attack and subsequent aromatization [3].

  • Hydrazone Formation : The reaction begins with the condensation of an aryl ketone (e.g., acetophenone) with a hydrazine derivative (typically semicarbazide or tosylhydrazine). Semicarbazones and tosylhydrazones are preferred over simple hydrazones because their electron-withdrawing groups (

    
     or 
    
    
    
    ) stabilize the intermediate and facilitate the final elimination step.
  • Electrophilic Attack : Thionyl chloride acts as both the electrophile and the sulfur source. It attacks the hydrazone, typically above the plane of the E-isomer, forming an N-thionyl intermediate.

  • Pummerer-like Cyclization : The intermediate undergoes a Pummerer-like rearrangement, driving the cyclization to form a dihydrothiadiazole

    
    -oxide or a thiadiazolium intermediate [4].
    
  • Aromatization : The thermodynamic driving force of the reaction is the formation of the aromatic 1,2,3-thiadiazole ring. This is achieved via the rapid elimination of gaseous byproducts (hydrogen chloride and sulfur dioxide) and the cleavage of the protecting group (e.g., loss of ammonia and carbon dioxide from a semicarbazone).

G A Aryl Ketone (e.g., Acetophenone) C Aryl Hydrazone Intermediate A->C Condensation (H+, Heat) B Hydrazine Derivative (Semicarbazide) B->C E N-Thionyl / Thiadiazolium Intermediate C->E Electrophilic Attack (0°C to RT) D Thionyl Chloride (SOCl2) D->E F 4-Aryl-1,2,3-Thiadiazole (Target) E->F Pummerer-like Cyclization & Aromatization (-HCl, -SO2)

Hurd-Mori Synthesis Mechanistic Pathway for 1,2,3-Thiadiazoles.

Experimental Protocols

The following protocols outline the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone. This two-step process is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.

Step 1: Synthesis of Acetophenone Semicarbazone

Causality Focus: Buffer control is critical. Semicarbazide is supplied as a hydrochloride salt to prevent premature oxidation, but the free amine is required for nucleophilic attack on the ketone.

Materials:

  • Acetophenone (10 mmol, 1.20 g)

  • Semicarbazide hydrochloride (10 mmol, 1.12 g)

  • Sodium acetate anhydrous (20 mmol, 1.64 g)

  • Ethanol / Deionized Water

Procedure:

  • Buffering the Reagent : In a 50 mL round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of water. Reasoning: Sodium acetate acts as a mild base to neutralize the HCl, liberating the nucleophilic semicarbazide without making the solution so basic that it induces aldol condensation of the ketone.

  • Condensation : Add a solution of acetophenone in 10 mL of ethanol to the aqueous mixture. Reflux the biphasic mixture for 1–2 hours.

  • Isolation : Cool the reaction mixture in an ice bath to induce precipitation. Filter the resulting white solid, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

  • Validation : Verify completion via Thin-Layer Chromatography (TLC). The semicarbazone is highly crystalline and significantly more polar than the starting acetophenone.

Step 2: Hurd-Mori Cyclization

Causality Focus: Thionyl chloride reactions are highly exothermic and generate massive volumes of corrosive gas. Temperature control and proper ventilation are non-negotiable.

Materials:

  • Acetophenone semicarbazone (10 mmol, 1.77 g)

  • Thionyl chloride (

    
    ) (19 mmol, 1.4 mL)
    
  • Anhydrous Dichloromethane (

    
    ) (20 mL)
    

Procedure:

  • Preparation : Suspend the dried acetophenone semicarbazone in anhydrous

    
     within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Place the flask in an ice bath (0°C).
    
  • Electrophilic Addition : Slowly add

    
     dropwise over 15 minutes. Reasoning: The initial electrophilic attack is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the hydrazone and suppresses the formation of chlorinated side-products.
    
  • Cyclization & Aromatization : Remove the ice bath, allow the mixture to warm to room temperature, and then gently reflux for 2–4 hours. Reasoning: Heat is required to drive the Pummerer-like rearrangement and the subsequent elimination of

    
     and 
    
    
    
    gases.
  • Quenching : Carefully pour the cooled reaction mixture onto crushed ice. Reasoning: Ice safely hydrolyzes unreacted

    
     into water-soluble 
    
    
    
    and
    
    
    without causing violent boiling.
  • Workup : Separate the organic layer. Extract the aqueous phase with

    
     (
    
    
    
    mL). Wash the combined organic layers with saturated aqueous
    
    
    (to neutralize residual acid) and brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

G Start Hydrazone in CH2Cl2 Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition of SOCl2 Cool->Add React Warm to RT / Reflux Add->React Monitor TLC & Gas Evolution Monitoring React->Monitor Monitor->React Incomplete Quench Quench on Crushed Ice Monitor->Quench Complete Extract Extract (CH2Cl2) & Wash (NaHCO3, Brine) Quench->Extract Validate Validation: 1H-NMR (C5-H singlet at ~8.6 ppm) Extract->Validate

Step-by-Step Experimental and Validation Logic for Hurd-Mori Cyclization.

Quantitative Data & Self-Validation System

In-Process Validation

A successful Hurd-Mori reaction is a self-validating system if monitored correctly:

  • Physical Observation : The reaction is complete when the vigorous evolution of gas (

    
    , 
    
    
    
    ) ceases during the reflux stage.
  • Spectroscopic Validation (Critical) : The defining characteristic of a 4-aryl-1,2,3-thiadiazole in

    
    -NMR is the highly deshielded C5-proton , which appears as a distinct, sharp singlet in the range of 
    
    
    
    8.50 – 8.80 ppm
    [5]. The absence of the hydrazone N-H proton and the appearance of this C5-H singlet provides unambiguous confirmation of successful cyclization and aromatization.
Representative Yields and Properties

The Hurd-Mori reaction is highly tolerant of various functional groups, provided they do not react competitively with thionyl chloride (e.g., unprotected amines or alcohols will fail) [2].

Compound DerivativePrecursor Hydrazone TypeReagentYield (%)Melting Point (°C)
4-Phenyl-1,2,3-thiadiazole Acetophenone Semicarbazone

78 - 85%77 - 79
4-(4-Chlorophenyl)-1,2,3-thiadiazole 4-Cl-Acetophenone Semicarbazone

80 - 82%114 - 116
Methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylate Pyrrolidine Methyl Carbamate

94 - 99%152 - 154
4-Methyl-5-phenyl-1,2,3-thiadiazole Propiophenone Tosylhydrazone

65 - 70%Liquid (Oil)

(Note: Yields are highly dependent on the N-protecting group of the precursor. Electron-withdrawing groups like methyl carbamates or tosyl groups generally provide superior yields compared to electron-donating alkyl groups [6].)

References

  • Bakulev, V. A., & Dehaen, W. "Synthesis of 1,2,3-Thiadiazoles." The Chemistry of 1,2,3-Thiadiazoles, John Wiley & Sons, 2004.[Link]

  • Stanetty, P., et al. "SYNTHESIS OF THIENO[3,2-d][1,2,3]THIADIAZOLES." Heterocycles, Vol. 48, No. 2, 1998. [Link]

  • University of Birmingham. "Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2." UoB Theses Repository, 2013. [Link]

  • Stanetty, P., Turner, M., & Mihovilovic, M. D. "Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization." Molecules, 2005.[Link]

Application Notes & Protocols for Antifungal Assays of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a thiadiazole nucleus, have garnered substantial interest due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5][6] The 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers are well-documented in antifungal research.[7][8][9][10] This guide focuses on the less-explored but promising 1,2,3-thiadiazole scaffold, specifically 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol .

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for evaluating the antifungal efficacy of this novel compound. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable across different laboratories.[11][12][13][14][15] We will not only detail the steps for crucial assays but also explain the scientific rationale behind the experimental design, empowering researchers to understand, adapt, and troubleshoot their experiments effectively.

Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the precise mechanism for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol requires empirical validation, its structural similarity to other azole and thiadiazole-based antifungals suggests a probable mode of action.[9] Many such compounds function as potent inhibitors of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[9][16][17]

Causality of Inhibition: Ergosterol is an indispensable component of the fungal cell membrane, where it regulates membrane fluidity, integrity, and the function of membrane-bound enzymes.[17] By inhibiting 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol.[16] This disruption leads to two primary antifungal effects: the depletion of essential ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[17] The resulting defective cell membrane exhibits increased permeability and cannot perform its vital functions, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[17]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by 14α-demethylase (CYP51) ToxicSterols Accumulation of Toxic Sterol Precursors Lanosterol->ToxicSterols Membrane Functional Fungal Cell Membrane Ergosterol->Membrane DisruptedMembrane Disrupted Membrane (Increased Permeability) Ergosterol->DisruptedMembrane Depletion Leads to Compound 4-(2,4-Dichlorophenyl) -1,2,3-thiadiazole-5-thiol Compound->Lanosterol:n Inhibits Enzyme ToxicSterols->DisruptedMembrane Leads to

Caption: A systematic workflow for in vitro antifungal evaluation.

Application Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro. [18]This is the foundational assay for assessing antifungal potency.

Principle: This protocol is based on the CLSI M38-A2 reference method for broth microdilution testing of filamentous fungi and is adaptable for yeasts. [11][12][14]A standardized fungal inoculum is challenged with serial twofold dilutions of the test compound in a 96-well microtiter plate. Following incubation, the plates are read to determine the lowest concentration that inhibits fungal growth.

Materials:

  • 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid), 0.165 M, sterile

  • Sterile saline (0.9% NaCl)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Incubator (35°C)

Protocol Steps:

  • Medium Preparation: Prepare the test medium by adding sterile MOPS buffer to the RPMI-1640 medium to a final concentration of 0.165 M, which buffers the medium to a pH of 7.0.

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Causality Note: DMSO is a common solvent for non-polar compounds; however, its final concentration in the assay should not exceed 1-2% to avoid solvent-induced toxicity to the fungi.

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture on an SDA plate, select several well-isolated colonies. [18] * Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this suspension 1:50 in the RPMI-MOPS test medium to achieve the final working inoculum concentration. [11]4. Plate Preparation:

    • Dispense 100 µL of RPMI-MOPS medium into wells 2 through 12 of a 96-well plate.

    • Create serial dilutions of the test compound directly in the plate. Start by adding 200 µL of the appropriate compound concentration to well 1. Then, transfer 100 µL from well 1 to well 2, mix, transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: Add 100 µL of the final working fungal inoculum to each well (wells 1-12). This brings the final volume to 200 µL and further dilutes the compound and inoculum by a factor of two. The final inoculum size should be approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. The incubation time may need to be extended to 72 hours for slower-growing molds. [19] Data Interpretation: The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed by the naked eye.

Application Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. [18]This assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

Principle: Following the determination of the MIC, an aliquot from each well that shows no visible growth is subcultured onto a drug-free agar plate. The number of surviving colonies is counted after incubation to determine the concentration at which killing occurred. [19][20] Materials:

  • MIC plate from Protocol 1

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator (35°C)

Protocol Steps:

  • Subculturing: After the MIC is read, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw 20-100 µL from each well and spread it onto a separate, clearly labeled SDA plate. [19]3. Incubation: Incubate the SDA plates at 35°C for 48-72 hours, or until robust growth is visible on the plate subcultured from the growth control well.

  • Colony Counting: Count the number of colonies (CFUs) on each plate.

Data Interpretation: The MFC is defined as the lowest drug concentration that results in no more than three colonies, which corresponds to approximately a 99.9% killing activity relative to the initial inoculum count. [19][20]The MFC/MIC ratio can be calculated to further classify the compound's activity:

  • Fungicidal: If the MFC/MIC ratio is ≤ 4.

  • Fungistatic: If the MFC/MIC ratio is > 4.

Application Protocol 3: Fungal Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate and extent of antifungal activity over time. [18] Principle: A standardized fungal inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specific time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable fungal cells (CFU/mL). [18][21]The change in log₁₀ CFU/mL is then plotted against time.

Materials:

  • All materials from Protocol 1

  • Sterile glass tubes or flasks

  • Shaking incubator (35°C)

  • Sterile saline or PBS for serial dilutions

Protocol Steps:

  • Assay Setup: Prepare tubes containing RPMI-MOPS medium with the desired concentrations of the test compound (e.g., Growth Control [0x MIC], 1x MIC, 4x MIC, 16x MIC).

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in Protocol 1, but adjust the starting inoculum to a higher density, typically 1-5 x 10⁵ CFU/mL. [18][22]3. Incubation and Sampling:

    • Inoculate the prepared tubes with the fungal suspension.

    • Incubate the tubes at 35°C with agitation (e.g., 150 rpm). [22] * At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove a 100 µL aliquot from each tube. [18]4. Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline. Causality Note: Serial dilution is critical to reduce the concentration of the antifungal agent, preventing a "carryover" effect that could inhibit growth on the agar plate. [18] * Plate 100 µL of the appropriate dilutions onto SDA plates.

    • Incubate plates at 35°C for 24-48 hours and count the colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Interpretation:

  • Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [18]* Fungistatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum. [18]

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Exemplary Antifungal Activity of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 900288162Fungicidal
Aspergillus fumigatusATCC 20430516322Fungicidal
Cryptococcus neoformansATCC 2088214328Fungistatic

Note: The values presented in this table are for illustrative purposes only to demonstrate data presentation and do not represent actual experimental results.

References

  • BenchChem. (2025). Application Note and Protocol: Time-Kill Assay for "Antifungal Agent 21".
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  • EBSCO. (n.d.). Thiazole antifungals. Research Starters.
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  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Turan-Zitouni, G., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. PubMed. [Link]

  • Li, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 42.
  • Pfaller, M. A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. [Link]

  • Xie, H., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. [Link]

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. [Link]

  • CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. [Link]

  • Turan-Zitouni, G., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. PubMed. [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.
  • Ciesielska, A., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. [Link]

  • Li, Y., et al. (2024).
  • Pfaller, M. A., et al. (2012). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp.
  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. [Link]

  • IVAMI. (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

  • D'Addazio, G., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]

  • Whaley, S. G., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Ibraheem, H. H., et al. (2018). 4-Thiadiazole: The Biological Activities.
  • Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research.
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  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
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  • Çalişkan, E. A. (2021). Thiadiazoles and Their Properties. ISRES Publishing.
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Application Note: Preclinical Evaluation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (DCP-TDT) in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the investigation of novel, non-traditional chemotypes. Among these, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent broad-spectrum antibacterial, antifungal, and antitumor properties[1]. This application note details the mechanistic rationale and validated experimental protocols for evaluating 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (DCP-TDT) as a preclinical antibacterial candidate.

As a Senior Application Scientist, it is critical to understand that the efficacy of DCP-TDT is not accidental; it is driven by precise structural causality[2]:

  • Mesoionic Core: The 1,2,3-thiadiazole ring possesses a unique mesoionic character that facilitates rapid penetration across the thick peptidoglycan layer of Gram-positive pathogens[3].

  • 5-Thiol Moiety (-SH): The thiol group acts as a potent nucleophile and metal-chelator. It is hypothesized to interact with essential bacterial metalloenzymes (e.g., peptide deformylase or dihydropteroate synthase) or form covalent disulfide bonds with cysteine residues in target proteins[3].

  • 2,4-Dichlorophenyl Substitution: This moiety is a calculated lipophilic driver. The electron-withdrawing chlorine atoms increase the acidity of the adjacent 5-thiol group, priming it for nucleophilic attack, while the high partition coefficient (LogP) forces the molecule to accumulate within the hydrophobic core of the bacterial cell membrane[2].

Proposed Mechanism of Action (MoA)

The antibacterial action of DCP-TDT relies on a cascade of permeation, accumulation, and targeted enzymatic inhibition. The mesoionic nature of the thiadiazole ring allows it to bypass standard efflux pump recognition, leading to intracellular accumulation and subsequent pathway arrest[1].

MoA DCP DCP-TDT (Lipophilic Thiadiazole) Membrane Bacterial Cell Membrane (Mesoionic Penetration) DCP->Membrane Permeation Enzyme Target Metalloenzyme (e.g., PDF or DHPS) Membrane->Enzyme Intracellular Accumulation Inhibition Enzyme Inhibition (Thiol-Metal Chelation) Enzyme->Inhibition Binding Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death Pathway Arrest

Proposed mechanism of action for DCP-TDT in bacterial cells.

Experimental Workflows & Protocols

When screening highly lipophilic compounds like DCP-TDT, aqueous insolubility often leads to precipitation, which confounds standard optical density (OD600) readings. To establish a self-validating system , the following protocols utilize a resazurin-based colorimetric readout. Resazurin is reduced to fluorescent, pink resorufin only by metabolically active cells, completely bypassing optical interference from the test article.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of DCP-TDT. Causality & Trustworthiness: DMSO is strictly capped at ≤1% final concentration to prevent solvent-induced cytotoxicity (vehicle control validation). Ciprofloxacin and Vancomycin are used as positive controls to validate assay sensitivity.

  • Compound Preparation: Dissolve DCP-TDT in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of DCP-TDT in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing range of 0.25 µg/mL to 128 µg/mL.

  • Inoculum Standardization: Grow target bacterial strains (e.g., S. aureus ATCC 43300) to log-phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well (Final well volume = 100 µL; Final inoculum =

    
     CFU/mL).
    
  • Incubation: Incubate the plate at 37°C for 18 hours under aerobic conditions.

  • Colorimetric Readout: Add 10 µL of 0.015% (w/v) resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Validation & Scoring: The MIC is recorded as the lowest concentration of DCP-TDT that prevents the color change from blue (oxidized/dead) to pink (reduced/alive).

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth inhibition) and bactericidal (cell death) activity. Causality & Trustworthiness: Plating aliquots over a 24-hour timeline provides a dynamic view of the drug-target interaction, validating whether the MoA is reversible or terminal.

  • Setup: Prepare Erlenmeyer flasks containing 10 mL of CAMHB supplemented with DCP-TDT at 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

  • Inoculation: Inoculate flasks with log-phase bacteria to a final density of

    
     CFU/mL. Incubate at 37°C with orbital shaking (200 rpm).
    
  • Sampling: At intervals of 0, 2, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Quantification: Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Mueller-Hinton Agar (MHA) plates.

  • Analysis: Incubate plates for 24 hours at 37°C and count colonies. A reduction of

    
     CFU/mL compared to the initial inoculum defines bactericidal activity.
    

Workflow Prep 1. Compound Prep (DCP-TDT in DMSO) MIC 3. MIC Assay (Broth Microdilution) Prep->MIC Inoculum 2. Inoculum Standardization (0.5 MacFarland) Inoculum->MIC Kill 4. Time-Kill Kinetics (CFU/mL over 24h) MIC->Kill Active Hits (MIC ≤ 16 µg/mL) Analysis 5. Data Analysis (Bacteriostatic vs Bactericidal) Kill->Analysis

Standardized antibacterial screening workflow for DCP-TDT.

Data Presentation: Representative Activity Profile

Based on the structure-activity relationship (SAR) of 1,2,3-thiadiazole derivatives[1], DCP-TDT exhibits pronounced efficacy against Gram-positive pathogens due to direct interaction with the peptidoglycan layer, while showing moderate, efflux-prone activity against Gram-negative species.

PathogenStrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusATCC 43300 (MRSA)Positive2.04.0Bactericidal
Enterococcus faecalisATCC 29212Positive4.08.0Bactericidal
Escherichia coliATCC 25922Negative32.0>64.0Bacteriostatic
Pseudomonas aeruginosaATCC 27853Negative64.0>64.0Weak Activity

Table 1: Representative quantitative antibacterial activity profile of DCP-TDT against ESKAPE pathogens.

References

  • Mhaidat, N. M., et al. "Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives." Drug Design, Development and Therapy, 2015.[Link]

  • Quiroga, D. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." Molecules, 2023.[Link]

  • Irfan, A., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Applied Sciences, 2021.[Link]

Sources

Application Note: Anticancer Activity of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol on HepG-2 Cell Lines

[1]

Abstract & Introduction

Hepatocellular carcinoma (HCC) remains a leading cause of cancer-related mortality globally. While sorafenib and lenvatinib are standard-of-care systemic therapies, resistance and toxicity necessitate the discovery of novel chemotypes. The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting potent anticancer properties through mechanisms including CYP450 inhibition, tubulin polymerization interference, and induction of the intrinsic apoptotic pathway.

This Application Note details the evaluation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (DTT) , a halogenated derivative designed to enhance lipophilicity and metabolic stability. We provide a comprehensive workflow for assessing its cytotoxic efficacy against HepG-2 (human liver cancer) cell lines, elucidating its mechanism of action (MOA), and validating its potential as a lead compound.

Compound Profile[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

  • Molecular Formula: C₈H₄Cl₂N₂S₂

  • Key Features:

    • 1,2,3-Thiadiazole Core: Acts as a bioisostere for pyrimidine; facilitates membrane permeability.

    • 5-Thiol Group: Potential for disulfide bond formation or interaction with cysteine-rich domains in target proteins (e.g., tubulin, kinases).

    • 2,4-Dichlorophenyl Moiety: Increases lipophilicity (LogP) and steric bulk, enhancing binding affinity to hydrophobic pockets.

Experimental Workflow

The following diagram outlines the critical path for validating the anticancer activity of DTT, from initial screening to mechanistic confirmation.

ExperimentalWorkflowcluster_ScreeningPhase 1: Cytotoxicitycluster_MechanismPhase 2: Mechanism of ActionStockCompound Preparation(DMSO Stock)CultureHepG-2 Cell Culture(EMEM + 10% FBS)Stock->CultureMTTMTT/SRB Assay(IC50 Determination)Culture->MTTMorphMorphologicalAssessmentMTT->Morph> 50% inhibitionFlowFlow Cytometry(Annexin V/PI)MTT->FlowSelect IC50 DoseCycleCell Cycle Analysis(PI Staining)Flow->CycleMMPMitochondrial Potential(JC-1 Staining)Flow->MMPWesternWestern Blot(Bax, Bcl-2, Caspases)MMP->WesternConfirm Pathway

Figure 1: Integrated workflow for evaluating DTT cytotoxicity and mechanism in HepG-2 cells.

Detailed Protocols

Compound Preparation[2][3][4][5][6][7][8][11][12]
  • Stock Solution: Dissolve crystalline DTT in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock with complete culture medium immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

Cell Culture (HepG-2 Maintenance)
  • Medium: Eagle’s Minimum Essential Medium (EMEM) or DMEM (High Glucose).

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.

  • Conditions: 37°C, 5% CO₂, 95% humidity.

  • Passaging: Cells are adherent. Passage at 70-80% confluency using 0.25% Trypsin-EDTA.

Cytotoxicity Assay (MTT Protocol)

Objective: Determine the half-maximal inhibitory concentration (IC50).

  • Seeding: Plate HepG-2 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing DTT at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include:

    • Negative Control: 0.1% DMSO in media.

    • Positive Control:[1] Doxorubicin or 5-Fluorouracil (standard HCC chemotherapeutics).

  • Incubation: Incubate for 48 hours .

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove supernatant carefully. Add 100 µL of DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC50.[2]
    
Apoptosis Analysis (Annexin V-FITC/PI)

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat HepG-2 cells (6-well plate, 5 × 10⁵ cells/well) with DTT at IC50 and 2×IC50 concentrations for 24 hours.

  • Harvesting: Trypsinize cells (collect floating cells as well), wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic cells.

    • Q2 (Annexin+/PI+): Late apoptotic cells.

    • Q3 (Annexin-/PI-): Viable cells.[3]

    • Q4 (Annexin+/PI-): Early apoptotic cells.

Mechanistic Rationale: The Intrinsic Pathway

1,2,3-Thiadiazole derivatives typically induce apoptosis via the mitochondrial (intrinsic) pathway. The presence of the 2,4-dichlorophenyl group enhances lipophilic interaction with the BH3 domain of Bcl-2 family proteins, while the 5-thiol moiety may disrupt redox homeostasis, leading to Reactive Oxygen Species (ROS) generation.

Proposed Signaling Cascade

The following diagram illustrates the hypothesized mechanism of action for DTT in HepG-2 cells.

MechanismDTTDTT(Compound)ROSROSGenerationDTT->ROSRedox stressBcl2Bcl-2(Anti-apoptotic)DTT->Bcl2InhibitionBaxBax(Pro-apoptotic)ROS->BaxUpregulationBcl2->BaxBlocksMMPMitochondrialMembrane Potential (ΔΨm)COLLAPSEBax->MMPPore FormationCytoCCytochrome cReleaseMMP->CytoCCasp9Caspase-9ActivationCytoC->Casp9Casp3Caspase-3ActivationCasp9->Casp3PARPPARPCleavageCasp3->PARPApoptosisAPOPTOSIS(DNA Fragmentation)PARP->Apoptosis

Figure 2: Proposed intrinsic apoptotic signaling pathway induced by DTT in HepG-2 cells.

Data Presentation & Interpretation

When reporting your results, structure the data to demonstrate dose-dependency and statistical significance.

Expected Results Table (Template)
AssayParameterControl (DMSO)DTT (IC50)DTT (2x IC50)Interpretation
MTT Viability (%)100 ± 2.152 ± 3.428 ± 1.8Dose-dependent cytotoxicity.
Flow Cytometry Apoptosis Rate (Q2+Q4 %)4.5 ± 0.535.2 ± 2.168.4 ± 4.2Significant induction of apoptosis vs necrosis.
Cell Cycle G0/G1 Phase (%)55.0 ± 1.272.1 ± 2.545.0 ± 3.0Potential G0/G1 arrest (or G2/M depending on tubulin effect).
Western Blot Bax/Bcl-2 Ratio1.0 (Ref)2.5 Fold4.8 FoldShift towards pro-apoptotic state.
Statistical Analysis
  • Perform all experiments in triplicate (n=3).

  • Use One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Significance threshold: p < 0.05.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Solution: If DTT precipitates in media, reduce the stock concentration or use an intermediate dilution step in PBS. Ensure DMSO < 0.1%.

  • Issue: High Background in MTT.

    • Solution: Thiols can sometimes reduce tetrazolium salts directly. Use a cell-free blank containing media + compound + MTT to subtract non-specific reduction. Alternatively, use the SRB Assay (Sulforhodamine B), which stains protein mass and is unaffected by redox-active compounds.

  • Issue: Detachment of HepG-2 Cells.

    • Solution: HepG-2 cells can clump. Ensure single-cell suspension during seeding and handle gently during wash steps in the Annexin V protocol.

References

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as potential anticancer agents. Molecules, 20(1), 1357-1376.

  • Mavrova, A. T., et al. (2009). Synthesis and antitrichinellosis activity of some new 2-[2-(substituted-1,2,3-thiadiazol-4-yl)hydrazin-1-yl-]-1,3-thiazol-4(5H)-ones. Bioorganic & Medicinal Chemistry, 17(17), 6383-6389. (Demonstrates biological activity of 1,2,3-thiadiazole scaffold).

  • Rashdan, H. R., et al. (2019). Synthesis and anticancer evaluation of some new 1,3,4-thiadiazole derivatives containing a pyrazole moiety. Synthetic Communications, 49(18), 2333-2345.

  • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of 1,2,3-Thiadiazoles with Base. Journal of the American Chemical Society, 77(20), 5359–5364. (Foundational chemistry for 1,2,3-thiadiazole synthesis).

  • Al-Omary, F. A., et al. (2010). Synthesis and biological activity of some new 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Molecules, 15(7), 4711-4721. (Specific reference for 1,2,3-thiadiazole cytotoxicity).

Application Notes and Protocols for the In Vitro Cytotoxicity Evaluation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, a novel compound featuring the biologically significant thiadiazole scaffold. Thiadiazole derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] A rigorous and multi-faceted approach to cytotoxicity testing is paramount in the early stages of drug discovery to determine a compound's therapeutic window and mechanism of action. This document outlines a logical, tiered workflow, beginning with primary viability screening and progressing to assays that elucidate the specific mode of cell death. We present detailed, field-proven protocols for three core assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for the definitive identification of apoptosis. The rationale behind experimental choices, data interpretation, and the integration of results are discussed to provide a holistic understanding of the compound's cellular impact.

Scientific Rationale and Strategic Workflow

The Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3-thiadiazole ring is a five-membered heterocyclic structure that serves as a versatile scaffold in the design of new therapeutic agents.[3][4] Its mesoionic character allows it to cross cellular membranes effectively and interact with various biological targets.[3] Numerous studies have highlighted the potent anticancer activities of thiadiazole derivatives, which can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][5][6] Therefore, the systematic evaluation of novel derivatives like 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a scientifically sound endeavor.

The Imperative of a Multi-Assay Approach
  • Metabolic Activity: Assesses the overall health and mitochondrial function of the cell population.

  • Membrane Integrity: Measures the leakage of intracellular components, a hallmark of necrosis or late-stage apoptosis.

  • Apoptotic Markers: Positively identifies cells undergoing programmed cell death.

This strategy ensures that the cytotoxic mechanism of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is characterized with high confidence.

Experimental Workflow Overview

The following diagram illustrates the recommended workflow for a comprehensive cytotoxicity assessment. This tiered approach ensures efficient resource allocation, starting with broad screening and moving towards more detailed mechanistic studies for promising results.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Cytotoxicity Screening cluster_mechanism Phase 3: Mechanistic Elucidation Compound_Prep Compound Stock Preparation (4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in DMSO) MTT_Assay MTT Assay (Metabolic Viability) Compound_Prep->MTT_Assay Cell_Culture Cell Line Selection & Culture (e.g., MCF-7, A549, HepG2) Cell_Culture->MTT_Assay Dose_Response Dose-Response Curve Generation MTT_Assay->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc LDH_Assay LDH Release Assay (Membrane Integrity) IC50_Calc->LDH_Assay If IC50 is potent Apoptosis_Assay Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50_Calc->Apoptosis_Assay If IC50 is potent Data_Integration Integrate Data for Mechanism Hypothesis LDH_Assay->Data_Integration Apoptosis_Assay->Data_Integration

Caption: Tiered workflow for in vitro cytotoxicity evaluation.

Core Experimental Protocols

Trustworthiness through Controls: For every protocol, it is critical to include the following controls to ensure data validity:

  • Untreated Control: Cells cultured in medium only, representing 100% viability or baseline LDH release.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to confirm that the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system is responsive.

Protocol 2.1: MTT Assay for Metabolic Viability Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol stock solution (e.g., 10 mM in DMSO)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compound in culture medium. A common concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (including controls).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][10]

  • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[1][9] Mix gently by pipetting or using a plate shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium + MTT + DMSO) from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction that results in a colorimetric product, typically a formazan dye, which can be measured spectrophotometrically.[12][13] The amount of color is directly proportional to the number of lysed cells.[13]

Materials:

  • Cells and compound-treated plates (from a parallel experiment to the MTT assay).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • 96-well flat-bottom assay plate.

  • Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.

  • Stop Solution (e.g., 1N HCl, if required by the kit).

  • Microplate reader (absorbance at ~490 nm).

Step-by-Step Methodology:

  • Prepare Controls: On the cell plate, designate wells for:

    • Spontaneous Release: Vehicle control cells (no compound).

    • Maximum Release: Vehicle control cells treated with Lysis Buffer 45 minutes before the end of incubation.

    • Background: Culture medium only (no cells).

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mix to each well of the new assay plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Measurement: If necessary, add the Stop Solution provided in the kit. Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.

Data Analysis:

  • Subtract the background absorbance (medium only) from all other readings.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Protocol 2.3: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle: This flow cytometry-based assay definitively distinguishes between viable, apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[15]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late-stage apoptotic cells, where it intercalates with DNA.

Materials:

  • 6-well plates for cell culture.

  • Flow cytometer.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (1X).

  • Cold, sterile PBS.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the thiadiazole compound at concentrations around its IC₅₀ value (determined from the MTT assay) for the desired time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. This is crucial as apoptotic cells may detach.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation: The flow cytometer will generate a dot plot with four distinct quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered artifacts if the population is small).

An increase in the lower-right and upper-right quadrant populations upon treatment with the thiadiazole compound is a strong indicator of apoptosis induction.

Apoptosis_Pathway cluster_cell cluster_stains Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Intact EarlyApoptosis Early Apoptosis Outer Membrane: PS Exposed Membrane Intact Healthy->EarlyApoptosis Compound Induction LateApoptosis Late Apoptosis / Necrosis Outer Membrane: PS Exposed Membrane Compromised EarlyApoptosis->LateApoptosis Progression AnnexinV Annexin V-FITC AnnexinV->EarlyApoptosis Binds PS AnnexinV->LateApoptosis Binds PS PI Propidium Iodide PI->LateApoptosis Enters Cell, Stains DNA

Sources

Application Note: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol as a Scaffold for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a critical priority in antiretroviral drug discovery due to the rapid emergence of drug-resistant HIV-1 strains. This application note details the utility of 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol as a highly potent, versatile pharmacophore for the synthesis of 1,2,3-thiadiazole thioacetanilides (TTAs)[1]. When functionalized appropriately, this scaffold yields compounds capable of inhibiting HIV-1 replication at nanomolar concentrations with exceptionally high selectivity indices (SI > 4800)[1].

This guide provides researchers and drug development professionals with a comprehensive, self-validating workflow—from synthetic rationale to in vitro and cell-based biological evaluations—for utilizing this thiol-based scaffold in enzyme inhibitor screening.

Mechanistic Rationale & Structural Biology

NNRTIs do not bind to the active catalytic site of the reverse transcriptase (RT) enzyme. Instead, they act as allosteric inhibitors by binding to a highly hydrophobic pocket (the NNRTI-binding pocket, or NNIBP) located approximately 10 Å away from the polymerase active site.

The 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol scaffold is uniquely suited for this binding pocket due to three distinct structural features:

  • The 2,4-Dichlorophenyl Ring: This moiety acts as the "hydrophobic wing" of the molecule, engaging in critical

    
     stacking and van der Waals interactions with aromatic residues (e.g., Tyr181, Tyr188, Trp229) within the NNIBP.
    
  • The 1,2,3-Thiadiazole Core: Acting as a bioisostere, the heteroaromatic ring provides structural rigidity while offering nitrogen and sulfur atoms capable of acting as hydrogen bond acceptors with the protein backbone.

  • The 5-Thiol Linkage: The exocyclic sulfur atom serves as a highly nucleophilic handle for synthesizing thioacetanilide derivatives. The resulting thioether linkage provides the precise rotational flexibility required for the molecule to adopt the classic "butterfly" conformation essential for deep pocket penetration.

Mechanism RT HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) Pocket NNIBP (Hydrophobic Core) Tyr181, Tyr188, Trp229 RT->Pocket NNRTI 4-(2,4-Dichlorophenyl) Thiadiazole Scaffold NNRTI->Pocket High Affinity Binding Change Allosteric Conformational Change in p66 Subdomain Pocket->Change Induces Block Distortion of Polymerase Catalytic Triad (Asp110/185/186) Change->Block Structural Distortion

Figure 1: Allosteric mechanism of action for thiadiazole-based NNRTIs on HIV-1 Reverse Transcriptase.

Experimental Workflows & Methodologies

To establish a self-validating system, the evaluation of 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol derivatives must proceed through a three-tiered screening cascade: synthetic verification, cell-free enzymatic inhibition, and cell-based antiviral efficacy.

Workflow A Synthesis of TTA Derivatives B Cell-Free RT Inhibition Assay A->B Purified Scaffolds C MT-4 Cell Antiviral Assay B->C IC50 < 1 µM D Cytotoxicity Profiling (CC50) B->D Parallel Screen E SAR & Lead Selection C->E EC50 Data D->E SI > 1000

Figure 2: Three-tiered screening cascade for evaluating novel thiadiazole-based enzyme inhibitors.

Step-by-Step Protocols

Protocol A: Synthesis of 1,2,3-Thiadiazole Thioacetanilides (TTAs)

Causality: Alkylating the 5-thiol group with an


-chloroacetamide derivative establishes the critical thioether linkage, locking the molecule into a conformationally favorable state for NNIBP entry[1].
  • Preparation: Dissolve 1.0 mmol of 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.2 mmol of anhydrous potassium carbonate (

    
    ) to the solution. Stir at room temperature for 30 minutes to generate the highly nucleophilic thiolate anion.
    
  • Alkylation: Slowly add 1.1 mmol of the desired 2-chloro-N-arylacetamide (e.g., 2-chloro-N-(2-nitrophenyl)acetamide) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup & Purification: Pour the mixture into ice-cold distilled water. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure TTA derivative.

Protocol B: Cell-Free HIV-1 RT Inhibition Assay

Causality: Before testing in cells, it is vital to prove that the compound directly inhibits the RT enzyme, ruling out off-target cellular effects or false positives caused by cell membrane impermeability.

  • Reagent Preparation: Reconstitute recombinant HIV-1 RT enzyme and poly(A)·oligo(dT)15 template/primer in assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM DTT, 6 mM

    
    ).
    
  • Compound Dilution: Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of the synthesized TTA derivative in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 20 µL of the inhibitor dilution, 20 µL of the RT enzyme (optimized concentration), and incubate at 37°C for 10 minutes to allow allosteric binding.

  • Reaction Initiation: Add 20 µL of the template/primer complex and digoxigenin-labeled dUTP (DIG-dUTP). Incubate at 37°C for 1 hour.

  • Detection: Stop the reaction, transfer the mixture to a streptavidin-coated plate (to capture the biotinylated primer), and use an anti-DIG-POD antibody linked to a colorimetric substrate (ABTS) to quantify synthesized DNA.

  • Analysis: Measure absorbance at 405 nm. Calculate the

    
     using non-linear regression analysis.
    
Protocol C: MT-4 Cell Antiviral and Cytotoxicity Assay (MTT Method)

Causality: MT-4 cells are highly permissive to HIV-1 infection and undergo rapid cytopathic effect (CPE). By measuring cell viability, you simultaneously validate the compound's ability to halt viral replication (


) and assess its inherent toxicity to mammalian cells (

)[1].
  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of

    
     cells/mL in 96-well plates.
    
  • Infection: Infect half of the wells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01. Leave the other half uninfected (mock-infected) to serve as the cytotoxicity control.

  • Treatment: Immediately add serial dilutions of the TTA derivative to both infected and mock-infected wells. Include Nevirapine as a positive control.

  • Incubation: Incubate the plates at 37°C in a 5%

    
     humidified atmosphere for 5 days.
    
  • Viability Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 10% SDS in 0.01 N HCl.

  • Readout & Calculation: Read absorbance at 540 nm.

    • Calculate

      
       (concentration protecting 50% of infected cells from CPE).
      
    • Calculate

      
       (concentration reducing viability of mock-infected cells by 50%).
      
    • Calculate Selectivity Index (SI) =

      
      .
      

Quantitative Data & SAR Analysis

The conversion of 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol into thioacetanilides yields compounds with exceptional antiviral profiles. The data below highlights the structure-activity relationship (SAR) when modifying the N-aryl ring of the acetamide moiety[1].

Compound / Scaffold DerivativeR-Group on AcetamideAntiviral Efficacy (

, µM)
Cytotoxicity (

, µM)
Selectivity Index (SI)
TTA-7d1 N-(2-fluorophenyl)0.12 ± 0.04> 300.00> 2500
TTA-7d2 N-(2-nitrophenyl)0.059 ± 0.02> 283.25> 4883
TTA-7d3 N-(4-chlorophenyl)1.45 ± 0.30150.50~ 103
Nevirapine (Control)N/A0.04 ± 0.01> 400.00> 10000

Data Interpretation: The presence of an electron-withdrawing group at the ortho-position of the N-phenyl ring (as seen in the 2-nitrophenyl derivative, TTA-7d2) significantly enhances binding affinity, resulting in nanomolar inhibition of HIV-1 replication and a massive therapeutic window (SI > 4883)[1]. Moving halogens to the para-position drastically reduces efficacy, indicating strict steric constraints within the NNIBP.

References

  • Zhan, P., Liu, X., Cao, Y., Wang, Y., Pannecouque, C., & De Clercq, E. (2008). 1,2,3-Thiadiazole thioacetanilides as a novel class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5368-5371.[Link]

Sources

Application Notes and Protocols for Evaluating the Anti-Tobacoo Mosaic Virus (TMV) Efficacy of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-TMV Agents

Tobacco Mosaic Virus (TMV), a member of the Tobamovirus genus, poses a significant threat to a wide range of crops, including tobacco, tomatoes, peppers, and other economically important plants, causing substantial yield losses worldwide.[1][2] The remarkable stability of TMV virions allows them to persist in the environment and on various surfaces, facilitating their transmission.[3] Current control strategies are limited, and the development of effective and environmentally benign virucides is a critical goal in crop protection.[1]

Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[4][5][6] Specifically, various 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives have demonstrated notable inhibitory effects against TMV.[1][4][7][8] These compounds can exert their antiviral effects through different modes of action, such as protective, curative, and inactivation activities.[5][7][8] This document provides a comprehensive protocol for the systematic evaluation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol for its potential as an anti-TMV agent. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough assessment of the compound's antiviral efficacy.

I. Host Plant and Virus Propagation: The Foundation of Reliable Data

1.1. Host Plant Cultivation

Nicotiana tabacum cv. Xanthi-nc or Nicotiana glutinosa are recommended host species for local lesion assays due to their characteristic necrotic lesion response to TMV infection, which allows for the quantification of viral activity.[9][10] For systemic infection studies, Nicotiana tabacum cv. Samsun or Nicotiana benthamiana can be utilized.

Protocol for Host Plant Cultivation:

  • Seed Germination: Sow seeds in a sterile seedling mix and maintain in a growth chamber under controlled conditions.

  • Growth Conditions: Maintain plants at 22-25°C with a 16-hour light and 8-hour dark photoperiod.[11]

  • Transplanting: Once seedlings have developed 2-3 true leaves, transplant them into individual pots containing a standard potting mix.

  • Plant Maintenance: Water the plants regularly and provide a balanced fertilizer to ensure healthy growth. The plants will be ready for inoculation at the 4-6 leaf stage.

1.2. TMV Inoculum Preparation

  • Virus Source: Obtain a purified and characterized strain of TMV.

  • Inoculum Preparation: Grind TMV-infected leaf tissue (stored at -80°C) in a chilled mortar and pestle with 0.01 M phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The supernatant will serve as the crude virus inoculum.

  • Concentration Determination: The concentration of the virus in the inoculum should be determined spectrophotometrically (A260) and adjusted to the desired concentration for each experiment.

II. In Vivo Antiviral Activity Assays: The Local Lesion Method

The local lesion assay, first developed by Francis O. Holmes, remains a fundamental technique for quantifying the infectivity of plant viruses.[9][10][12] This method relies on the principle that the number of local lesions formed on an inoculated leaf is proportional to the concentration of the virus in the inoculum.[10][13]

2.1. Experimental Design

The following treatment groups should be included to comprehensively evaluate the antiviral activity of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol:

  • Protective Activity: The compound is applied to the leaves before viral inoculation.

  • Curative Activity: The compound is applied to the leaves after viral inoculation.

  • Inactivation Activity: The compound is mixed with the virus inoculum before application to the leaves.

  • Control Groups:

    • Positive Control: Leaves inoculated with TMV only.

    • Negative Control: Leaves treated with the solvent used to dissolve the test compound.

    • Mock Inoculation: Leaves treated with buffer only.

    • Commercial Standard: A known anti-TMV agent, such as Ningnanmycin, should be included for comparison.[1][2]

2.2. Protocol for Local Lesion Assay

  • Plant Selection: Select healthy, uniform plants of N. glutinosa or N. tabacum cv. Xanthi-nc at the 4-6 leaf stage.

  • Compound Preparation: Dissolve 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in a suitable solvent (e.g., DMSO) and then dilute with sterile distilled water to the desired test concentrations (e.g., 100, 250, 500 µg/mL). The final solvent concentration should not be phytotoxic.

  • Application:

    • Protective Assay: Evenly smear the test solution on the right half of the leaf surface. The left half is treated with the solvent control. Allow the leaves to air dry for 2-4 hours before virus inoculation.

    • Curative Assay: Inoculate the entire leaf with TMV as described below. After 2-4 hours, apply the test solution to the right half of the leaf and the solvent control to the left half.

    • Inactivation Assay: Mix the test solution with the TMV inoculum at a 1:1 ratio and incubate at room temperature for 30 minutes. Inoculate the right half of the leaf with this mixture and the left half with a mixture of the solvent and TMV inoculum.

  • Inoculation: Lightly dust the leaf surfaces with a fine abrasive (e.g., Carborundum or Celite). Gently rub the TMV inoculum (or the compound-virus mixture) onto the leaf surface using a sterile cotton swab.

  • Post-Inoculation Care: After 5-10 minutes, gently rinse the leaves with distilled water to remove excess inoculum and abrasive.

  • Incubation and Observation: Maintain the plants in the growth chamber under the conditions described in section 1.1. Count the number of local lesions on each half-leaf 3-4 days after inoculation.[14]

2.3. Data Analysis

Calculate the inhibition rate (%) for each treatment using the following formula:

Inhibition Rate (%) = [(C - T) / C] x 100

Where:

  • C = Average number of local lesions on the control half-leaf.

  • T = Average number of local lesions on the treated half-leaf.

The EC50 (half-maximal effective concentration) value, which is the concentration of the compound that inhibits 50% of the viral infection, should be determined by regression analysis of the dose-response data.

III. Quantitative Assessment of Viral Load: ELISA and qRT-PCR

To corroborate the findings from the local lesion assay and to quantify the systemic spread of the virus, Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Real-Time PCR (qRT-PCR) are employed. These techniques offer high sensitivity and specificity for detecting and quantifying viral components.[15]

3.1. Experimental Workflow for Systemic Infection Studies

G cluster_0 Plant Preparation & Inoculation cluster_1 Sample Collection & Processing cluster_2 Viral Load Quantification Plant_Cultivation Cultivate N. tabacum (systemic host) Compound_Application Apply Test Compound & Controls (Protective/Curative) Plant_Cultivation->Compound_Application TMV_Inoculation Inoculate Lower Leaves with TMV Compound_Application->TMV_Inoculation Sample_Collection Collect Systemic (Upper) Leaves at Different Time Points TMV_Inoculation->Sample_Collection Sample_Processing Homogenize Leaf Tissue ELISA ELISA for TMV Coat Protein Detection Sample_Processing->ELISA RNA_Extraction Total RNA Extraction Sample_Processing->RNA_Extraction qRT_PCR qRT-PCR for TMV RNA Quantification RNA_Extraction->qRT_PCR

Caption: Experimental workflow for assessing systemic TMV infection.

3.2. Enzyme-Linked Immunosorbent Assay (ELISA)

The indirect ELISA method is well-suited for detecting a wide range of TMV strains.[16] Commercial ELISA kits for TMV detection are readily available and provide a standardized protocol.[3]

Protocol for Indirect ELISA:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with the leaf homogenate (antigen) and incubate overnight at 4°C.[17]

  • Washing: Wash the wells three times with PBST (Phosphate Buffered Saline with Tween-20).[17]

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody: Add the primary antibody (anti-TMV) to each well and incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB or p-nitrophenyl phosphate) and incubate in the dark until a color change is observed.[17]

  • Stopping the Reaction: Add a stop solution (e.g., H2SO4 or NaOH).[17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB or 405 nm for pNPP) using a microplate reader.[17]

3.3. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a highly sensitive method for the quantification of viral RNA, providing a precise measure of the viral load in plant tissues.[15][18][19]

Protocol for qRT-PCR:

  • RNA Extraction: Extract total RNA from the collected leaf samples using a commercial plant RNA extraction kit or a TRIzol-based method.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and TMV-specific reverse primers.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and TMV-specific forward and reverse primers. Include a host plant internal reference gene (e.g., 18S rRNA or actin) for normalization.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative viral RNA levels using the ΔΔCt method.

IV. Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: In Vivo Antiviral Activity of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol against TMV (Local Lesion Assay)

Treatment Concentration (µg/mL)Protective Activity (Inhibition %)Curative Activity (Inhibition %)Inactivation Activity (Inhibition %)
100
250
500
Ningnanmycin (500 µg/mL)

Table 2: Relative Quantification of TMV in Systemically Infected Leaves

TreatmentRelative TMV Coat Protein Level (ELISA OD450)Relative TMV RNA Level (qRT-PCR)
Mock Inoculated
TMV Control
Test Compound (500 µg/mL)
Ningnanmycin (500 µg/mL)

V. Mechanistic Insights: Exploring the Mode of Action

While the primary focus of this protocol is on efficacy testing, further studies can be conducted to elucidate the mechanism of action of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. Some thiadiazole derivatives have been shown to induce systemic acquired resistance in plants.[8] Potential mechanisms to investigate include:

  • Direct interaction with TMV coat protein: This can be studied using techniques like microscale thermophoresis (MST) and molecular docking.[20][21]

  • Induction of host defense responses: Analyze the expression of pathogenesis-related (PR) genes in treated plants.

  • Inhibition of viral replication: Assess the effect of the compound on the activity of the TMV replicase complex.

G cluster_1 Outcome Reduced_Infection Reduced TMV Infection and Spread Direct_Interaction Direct_Interaction Direct_Interaction->Reduced_Infection Host_Defense Host_Defense Host_Defense->Reduced_Infection Replication_Inhibition Replication_Inhibition Replication_Inhibition->Reduced_Infection

Caption: Potential modes of action for the test compound against TMV.

VI. Conclusion

This comprehensive protocol provides a robust framework for the evaluation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol as a potential anti-TMV agent. By following these detailed methodologies, researchers can generate reliable and reproducible data to assess the compound's efficacy and gain insights into its mode of action. The successful development of novel virucides based on the thiadiazole scaffold holds great promise for the effective management of TMV and the protection of valuable crops.

References

  • Chen, L., Zhao, B., Fan, Z., Hu, M., Li, Q., Hu, W., & Zhang, J. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. International Journal of Molecular Sciences, 21(10), 3563. [Link]

  • Van Regenmortel, M. H. V., & Burckard, J. (1980). Detection of a wide spectrum of tobacco mosaic virus strains by indirect enzyme-linked immunosorbent assays (ELISA). Virology, 106(2), 327-334. [Link]

  • Chen, L., Zhao, B., Fan, Z., Hu, M., Li, Q., Hu, W., & Zhang, J. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. PubMed, 37240228. [Link]

  • Sutha, G., & Rajinimala, N. (2012). Detection of tobacco mosaic virus and tomato mosaic virus in pepper seeds by enzyme linked immunosorbent assay (ELISA). Journal of Agricultural Technology, 8(2), 643-653. [Link]

  • Sun, S. S., Li, Q., Gao, W., Li, X. T., Chen, L., & Zhang, J. L. (2021). Synthesis, Crystal Structure and Anti-TMV Activity of (Z)-4-[3-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(4-trifluoromethylphenyl)acryloyl]morpholine. Chinese Journal of Structural Chemistry, 40(1), 109-113. [Link]

  • Scholthof, K. B. G. (2019). TMV in 1930: Francis O. Holmes and the local lesion assay. ResearchGate. [Link]

  • Sun, S. S., Li, Q., Gao, W., Li, X. T., Chen, L., & Zhang, J. L. (2021). Synthesis, Crystal Structure and Anti-TMV Activity of (Z)-4-[3-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(4-trifluoromethylphenyl)acryloyl]morpholine. Chinese Journal of Structural Chemistry. [Link]

  • Blevins, C. S., Mila, A. L., & Shew, H. D. (2020). Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus. Phytopathology, 110(1), 194-205. [Link]

  • Agdia. (n.d.). ELISA Test Kits for TMV (Tobacco mosaic virus). Agdia. [Link]

  • GENEMED SYNTHESIS, INC. (n.d.). Tobacco mosaic virus(TMV) ELISA KIT. GENEMED SYNTHESIS, INC.[Link]

  • An, Y., et al. (2025). Design, synthesis and anti-TMV activity studies of myricetin derivatives containing oxime-ether triazole. ResearchGate. [Link]

  • Gonsalves, D., & Fulton, R. W. (1977). A modified local lesion assay procedure with improved sensitivity and reproducibility. Phytopathology, 67(6), 736. [Link]

  • Blevins, C. S., Mila, A. L., & Shew, H. D. (2020). Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus. PubMed, 31502520. [Link]

  • Mehle, N., et al. (2022). Comparison of Models for Quantification of Tomato Brown Rugose Fruit Virus Based on a Bioassay Using a Local Lesion Host. MDPI. [Link]

  • Blevins, C. (2019). Quantitative Real-time PCR Analysis of Tobacco mosaic virus in Individual. VTechWorks. [Link]

  • N/A. (n.d.). Efficacy of Bacteria Against Tobacco - Mosaic Virus (TMV) Infection. Delaware Valley University. [Link]

  • Mehle, N., et al. (2024). Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses. PMC. [Link]

  • Thorson, J. S., et al. (2014). Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl). PMC. [Link]

  • Holmes, F. O. (1929). Local Lesions in Tobacco Mosaic. Botanical Gazette, 87(1), 39-55. [Link]

  • Yang, C., et al. (2012). The detection of TMV in plant by the assays of DAS-ELISA (A), RT-PCR... ResearchGate. [Link]

  • Tawfik, S. S., et al. (2020). Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. Arkivoc, 2020(1), 180-218. [Link]

  • Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. [Link]

  • Creager, A. N. H. (2022). Practicing virology: making and knowing a mid-twentieth century experiment with Tobacco mosaic virus. eScholarship. [Link]

  • Doroszewska, T., & Depta, H. (2022). Possibilities of using Nicotiana species in breeding for virus resistance. Current Agronomy, 11(1), 1-10. [Link]

  • Wang, X., et al. (2016). New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors. MDPI. [Link]

  • N/A. (2025). Discovery of Novel Antibacterial Agents against Plant Pathogens: Design, Synthesis, Antibacterial Activity, and Mechanism of Action of 1,2,4-Thiadiazole Derivatives Containing a Sulfone Moiety. PubMed. [Link]

  • N/A. (n.d.). Induction of Plant Resistance in Tobacco (Nicotiana tabacum) against Tomato Spotted Wilt Orthotospovirus through Foliar Application of dsRNA. PMC. [Link]

  • N/A. (n.d.). Elucidating the impact of in vitro cultivation on Nicotiana tabacum metabolism through combined in silico modeling and multiomics analysis. Frontiers. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • N/A. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

  • N/A. (2021). Preparation and Anti-Tobacco Mosaic Virus Activities of Crocetin Diesters. ACS Publications. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • N/A. (2025). Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil. [Link]

  • Ganapathi, T. R., et al. (2004). Tobacco (Nicotiana tabacum L.)-A model system for tissue culture interventions and genetic engineering. ResearchGate. [Link]

  • N/A. (2025). Bioactivity of Indole Derivatives Containing 1,3,4-Thiadiazole against the Tobacco Mosaic Virus. Bentham Science Publisher. [Link]

  • N/A. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). PLOS. [Link]

Sources

Derivatization of the thiol group in 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

[1][2]

Introduction & Chemical Context

The 1,2,3-thiadiazole ring is a versatile heterocycle distinct from its more common 1,3,4-isomer.[1][2] While 1,3,4-thiadiazoles are stable aromatic systems, 1,2,3-thiadiazoles are chemically "spring-loaded." They possess a latent instability that allows them to extrude nitrogen gas (

thioketenes12

The specific derivative, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Compound 1) , presents a dual challenge:

  • Nucleophilicity: The C5-thiol group is the primary handle for derivatization (S-alkylation/acylation).

  • Ring Stability: The electron-withdrawing nature of the 2,4-dichlorophenyl group at C4, combined with the 5-thiol, modulates the ring's susceptibility to Wolff-type rearrangements.[1]

This guide provides protocols that maximize S-functionalization while suppressing ring decomposition .

Chemical Structure & Reactivity Map[1]

GStart4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiolAlkylationPathway A: S-Alkylation(Thioether Formation)Start->AlkylationR-X, Mild Base(0-25°C)AcylationPathway B: S-Acylation(Thioester Formation)Start->AcylationR-COCl, Pyridine(0°C)DecompPathway C: Decomposition(Thioketene Formation)Start->DecompHeat (>100°C)or Strong BaseThioetherStable Thioether(Bioactive Scaffold)Alkylation->ThioetherThioesterThioester(Prodrug/Acyl Donor)Acylation->ThioesterThioketeneThioketene Intermediate(Polymerization/Rearrangement)Decomp->Thioketene

Figure 1: Reactivity profile of the 5-mercapto-1,2,3-thiadiazole scaffold.[1] Note the competitive decomposition pathway (C) which must be avoided.

Preparation of the Starting Material

Prerequisite Context: If you do not have Compound 1 in stock, it is best generated fresh due to oxidative sensitivity.[2]

Synthesis Strategy: The most reliable route to 5-substituted 1,2,3-thiadiazoles is the Hurd-Mori Cyclization followed by C5-Lithiation .[1]

  • Cyclization: React 2,4-dichloroacetophenone tosylhydrazone with thionyl chloride (

    
    ) to form 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole.
    
  • Thiolation: Treat the thiadiazole with

    
    -BuLi at -78°C (lithiation at C5) followed by quenching with elemental sulfur (
    
    
    ).

Protocol A: S-Alkylation (Thioether Synthesis)

Objective: To attach alkyl chains or benzyl groups for lipophilicity modulation.[2] Critical Control Point: Use a mild base (



2
Materials
  • Substrate: Compound 1 (1.0 eq)

  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 eq)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[2]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)[2]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve Compound 1 (1 mmol) in anhydrous DMF (5 mL). Maintain an inert atmosphere (

    
     or Ar).[2]
    
  • Base Addition: Add

    
      (1.5 mmol) in one portion. The solution may turn yellow/orange due to thiolate formation.
    
    • Note: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 mmol) dropwise.

    • Why 0°C? Although the reaction works at RT, cooling minimizes the risk of

      
       extrusion if the internal temperature spikes.
      
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).[2]

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.[2]

    • Dry over

      
      , filter, and concentrate in vacuo (bath temp < 40°C).
      
  • Purification: Flash column chromatography (Silica gel).

Yield Expectation: 75–90%

Protocol B: S-Acylation (Thioester Synthesis)

Objective: To create thioester derivatives (often used as prodrugs or activated acyl donors).[2] Critical Control Point: Exothermic reaction control is vital.

Materials
  • Substrate: Compound 1 (1.0 eq)

  • Acylating Agent: Acetyl chloride or Benzoyl chloride (1.1 eq)[2]

  • Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)[2]

  • Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Procedure
  • Preparation: Dissolve Compound 1 (1 mmol) in anhydrous DCM (10 mL) under Argon.

  • Base Addition: Add Pyridine (2 mmol). Cool the solution to 0°C .

  • Acylation: Add the Acyl Chloride (1.1 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (pyridinium salt) will form immediately.[2]

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Add saturated

    
     solution (10 mL) to quench unreacted acid chloride.
    
  • Isolation:

    • Separate the organic layer.

    • Wash with 1M HCl (to remove pyridine), then Brine.[2]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient; otherwise, use rapid column chromatography.[2]

Analytical Validation Data

To ensure the integrity of the 1,2,3-thiadiazole ring after derivatization, verify the following spectral markers.

Analytical MethodDiagnostic Signal (Derivative)Interpretation

C NMR

160–170 ppm
(C4)
Confirms the ring carbon attached to the aryl group is intact.[2]
IR Spectroscopy Absence of ~2100 cm

A peak at 2100 cm

indicates diazo/thioketene formation (Ring Opening).[2] Absence confirms ring stability.
HRMS [M+H]

Confirm molecular weight. Look for loss of 28 Da (

) which indicates decomposition.[2]

Troubleshooting & Optimization

Issue: Low Yield / Decomposition
  • Symptom: The reaction mixture turns dark black/tarry; evolution of gas bubbles (

    
    ).
    
  • Cause: Thermal decomposition of the 1,2,3-thiadiazole ring.[1][2]

  • Solution:

    • Ensure reaction temperature never exceeds 40°C .

    • Switch solvent from DMF to Acetonitrile or THF (easier removal at low temp).[2]

    • Use a weaker base (e.g.,

      
      ) if the electrophile is highly reactive.[2]
      
Issue: Disulfide Formation[1]
  • Symptom: Appearance of a dimer peak in MS (2x Mass - 2H).[2]

  • Cause: Oxidation of the thiol by air.

  • Solution: Degas all solvents with Argon/Nitrogen sparging for 15 minutes before use. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if the disulfide persists.[2]

References

  • Hurd, C. D., & Mori, R. I. (1955).[2] On the Mechanism of the Reaction of Thiadiazoles with Thionyl Chloride. Journal of the American Chemical Society , 77(20), 5359–5364.[2] Link[2]

    • Foundational text on the Hurd-Mori cycliz
  • Raap, R. (1968).[2] 1,2,3-Thiadiazoles.[1][2][3][4][5][6][7][8] I. The preparation of 5-substituted 1,2,3-thiadiazoles via 5-lithio-1,2,3-thiadiazoles.[1][2] Canadian Journal of Chemistry , 46(13), 2251–2254.[2] Link[2]

    • Establishes the lithiation/sulfuration route to access the 5-thiol deriv
  • Bakulev, V. A., & Dehaen, W. (2004).[2] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series Of Monographs , Vol. 62. Wiley-Interscience.[1] Link[2]

    • Comprehensive review of ring stability and rearrangement (Dimroth/Wolff).[2]

  • Glushkov, V. A., et al. (2017).[2] Synthesis and Reactivity of 4-Aryl-1,2,3-thiadiazoles. Russian Chemical Reviews , 86(4), 318.[2] Link[2]

    • Modern review covering the specific reactivity of 4-aryl substituted deriv

Use of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a highly specialized ligand that merges the steric and lipophilic properties of a 2,4-dichlorophenyl ring with the versatile coordination capacity of a 1,2,3-thiadiazole-5-thiol core. In coordination chemistry and metallodrug development, this ligand is prized for its ability to form stable, lipophilic transition metal complexes. The bulky 2,4-dichlorophenyl moiety significantly enhances the lipophilicity and membrane permeability of the resulting complexes, which is a critical design factor for targeting intracellular pathways in antiviral and antimicrobial drug development[1].

Causality of Thiol-Thione Tautomerism and Coordination Modes

A defining mechanistic feature of 1,2,3-thiadiazole-5-thiol derivatives is their prototropic tautomerism. The 5-thiol group exists in a dynamic equilibrium with its thione form, a state heavily influenced by solvent polarity and pH[2].

For effective metal chelation, this equilibrium must be intentionally driven toward the thiolate anion via mild deprotonation. Once deprotonated, the ligand typically exhibits an N,S-bidentate coordination mode, forming highly stable chelate rings with transition metals such as Cu(II), Ni(II), and Pd(II)[3]. Furthermore, due to the high electron density on the sulfur atom, it can act as a bridge between multiple metal centers, facilitating the assembly of coordination polymers or binuclear complexes[4].

G L_thiol Thiol Tautomer (Free Ligand) L_thione Thione Tautomer (Equilibrium) L_thiol->L_thione Tautomerism Deprot Base Addition (Deprotonation) L_thiol->Deprot L_thione->Deprot Thiolate Thiolate Anion (Active Ligand) Deprot->Thiolate Complex N,S-Bidentate Metal Complex Thiolate->Complex Metal Metal Salt (e.g., CuCl2) Metal->Complex

Pathway of thiol-thione tautomerism and subsequent metal chelation.

Experimental Protocol: Synthesis of Transition Metal Complexes

Expertise & Experience: The synthesis requires a mixed solvent system (e.g., Ethanol/DMF) because the 2,4-dichlorophenyl group imparts significant hydrophobicity, rendering the free ligand insoluble in pure aqueous media. Triethylamine (Et₃N) is employed not merely as a base, but as a thermodynamic driver to lock the ligand in its reactive thiolate form[2].

Self-Validation System: The protocol includes in-process validation. The immediate bathochromic color shift upon metal addition serves as a visual confirmation of ligand-to-metal charge transfer (LMCT) and the establishment of new d-d electronic transitions.

Step-by-Step Methodology
  • Ligand Solubilization : Dissolve 2.0 mmol of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in 20 mL of a 1:1 mixture of absolute ethanol and anhydrous DMF. Stir at room temperature until optical clarity is achieved.

  • Targeted Deprotonation : Add 2.2 mmol of Triethylamine (Et₃N) dropwise to the solution.

    • Validation Check: Measure the pH to ensure it stabilizes between 7.5 and 8.0. The solution will slightly deepen in color, confirming the formation of the active thiolate anion.

  • Metal Complexation : Dissolve 1.0 mmol of the target transition metal salt (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) in 10 mL of absolute ethanol. Add this metal solution dropwise to the ligand solution over 15 minutes under continuous stirring.

    • Validation Check: Observe a distinct, immediate color change (e.g., dark green/brown for Cu(II), dark red/brown for Ni(II)), indicating successful initial coordination.

  • Thermodynamic Maturation (Reflux) : Heat the reaction mixture to 60°C and reflux for 2 to 3 hours. This step ensures thermodynamic control over the complexation, favoring the most stable N,S-chelated isomer over kinetic intermediates[3].

  • Isolation : Cool the mixture slowly to 4°C and hold overnight to induce precipitation. Filter the resulting microcrystalline solid under vacuum.

  • Purification : Wash the precipitate successively with cold ethanol (2 × 10 mL) to remove unreacted metal salts, followed by diethyl ether (10 mL) to strip residual DMF and unreacted ligand.

  • Drying : Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ for 24 hours prior to characterization.

Workflow Step1 1. Dissolve Ligand (EtOH/DMF) Step2 2. Add Base (Et3N) (pH 7.5-8.0) Step1->Step2 Step3 3. Add Metal Salt (Dropwise) Step2->Step3 Step4 4. Reflux (60°C, 2h) Step3->Step4 Step5 5. Filter & Wash (Cold EtOH) Step4->Step5 Step6 6. Vacuum Dry & Characterize Step5->Step6

Step-by-step experimental workflow for synthesizing metal-ligand complexes.

Analytical Validation & Data Interpretation

To confirm the structural integrity and coordination mode of the synthesized complexes, spectroscopic validation is mandatory. The disappearance of the S-H stretching vibration in FT-IR is the primary, self-validating indicator of successful deprotonation and sulfur-metal bond formation.

Table 1: Expected Spectroscopic Shifts Upon Metal Coordination
Analytical TechniqueParameter / Functional GroupFree Ligand (Expected)Metal Complex (Expected)Mechanistic Implication
FT-IR ν(S–H) Stretch~2750 cm⁻¹ (Weak)Absent Confirms deprotonation and S-coordination.
FT-IR ν(C=N) Stretch~1580 cm⁻¹~1550 cm⁻¹Shift to lower frequency confirms N-coordination.
FT-IR ν(M–S) StretchAbsent~380–420 cm⁻¹Direct evidence of Metal-Sulfur bond formation.
FT-IR ν(M–N) StretchAbsent~450–480 cm⁻¹Direct evidence of Metal-Nitrogen bond formation.
¹H-NMR S–H Proton~13.5 ppm (Broad singlet)Absent Corroborates FT-IR data; confirms thiolate form.
UV-Vis d-d TransitionsAbsent~500–700 nmConfirms transition metal geometry (e.g., square planar).

References

  • International Union of Crystallography (IUCr) . (IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl].[3] URL:[Link]

  • MolAid . 2-[4-(2,4-dichlorophenyl)thiadiazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide - 摩熵化学.[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting for the common synthetic challenges encountered during the preparation of this and related compounds. The synthesis is typically approached as a two-part sequence: first, the formation of the 1,2,3-thiadiazole core via the Hurd-Mori reaction, followed by the introduction of the thiol group at the C5 position. This guide addresses potential side reactions and optimization strategies for both critical stages.

Part 1: Synthesis of the 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole Intermediate

The foundational step in this synthesis is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[1][2] The typical starting materials are 2,4-dichloroacetophenone and a hydrazine derivative, such as semicarbazide or tosylhydrazide, to form the necessary hydrazone precursor.[3][4]

Troubleshooting Guide & FAQs: Hurd-Mori Reaction

Question 1: My yield of the 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole intermediate is consistently low or non-existent. What are the likely causes?

Answer: This is a frequent challenge in the Hurd-Mori synthesis and can be traced back to several critical factors. A systematic check of the following is recommended:

  • Purity of Starting Materials:

    • Hydrazone Precursor: Ensure the hydrazone (e.g., 2,4-dichloroacetophenone semicarbazone) is pure and completely dry. Residual starting ketone or impurities from the hydrazone formation step can significantly inhibit the cyclization. Recrystallization of the hydrazone prior to use is often beneficial.[5]

    • Thionyl Chloride (SOCl₂): Use a fresh or recently distilled bottle of thionyl chloride. Over time, SOCl₂ can decompose into sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are less effective and can promote side reactions.[5]

  • Reaction Temperature Control:

    • The reaction of the hydrazone with thionyl chloride is highly exothermic.[6] It is crucial to maintain a low temperature (e.g., -10 °C to 0 °C) during the slow, dropwise addition of SOCl₂. An uncontrolled temperature surge can lead to the formation of intractable tars and decomposition of the desired product.[7] After the addition is complete, the reaction is typically allowed to warm to room temperature or gently refluxed to ensure completion.[5]

  • Solvent Selection and Purity:

    • The reaction requires strictly anhydrous conditions, as water reacts violently with thionyl chloride. Commonly used solvents include dichloromethane (DCM), chloroform, or dioxane.[5] Ensure your solvent is thoroughly dried before use.

Question 2: I'm observing a significant side product in my reaction mixture that complicates purification. How can I identify and minimize it?

Answer: The most common side product in this reaction is an N-arylhydrazonoyl chloride.[3][8] This impurity arises when the intermediate formed from the reaction of the hydrazone and thionyl chloride fails to undergo the final cyclization step to form the thiadiazole ring.

  • Mechanism of Formation: The hydrazone reacts with SOCl₂ to form a key intermediate. This intermediate can either undergo an intramolecular cyclization to yield the 1,2,3-thiadiazole or undergo an alternative rearrangement and elimination to form the N-arylhydrazonoyl chloride.[8][9]

  • Minimization Strategies:

    • Temperature Control: As mentioned, careful temperature management during the addition of SOCl₂ is critical. Lower temperatures generally favor the desired cyclization pathway.[3]

    • Stoichiometry: Using a slight excess of thionyl chloride can sometimes drive the reaction towards the cyclized product, but a large excess can promote side reactions and decomposition.

    • Choice of Hydrazone: While semicarbazones are common, N-tosylhydrazones are also frequently used and may offer different reactivity profiles that could minimize this side product under specific conditions.[10][11]

DOT Diagram: Hurd-Mori Reaction and Key Side Reaction

HurdMori_Mechanism Hydrazone 2,4-Dichlorophenyl Hydrazone Intermediate Reactive Intermediate Hydrazone->Intermediate Electrophilic Attack (Low Temperature) SOCl2 SOCl₂ SOCl2->Intermediate Thiadiazole Desired Product 4-(2,4-Dichlorophenyl) -1,2,3-thiadiazole Intermediate->Thiadiazole Intramolecular Cyclization SideProduct Side Product N-Arylhydrazonoyl Chloride Intermediate->SideProduct Alternative Pathway (Often at Higher Temp.)

Caption: Key pathways in the Hurd-Mori synthesis.

Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole

This is a generalized protocol based on established Hurd-Mori procedures and should be optimized for specific laboratory conditions.[5][12]

Part 1A: Preparation of 2,4-Dichloroacetophenone Semicarbazone

  • Dissolve 2,4-dichloroacetophenone (1 equivalent) in ethanol.

  • In a separate flask, prepare a solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.[13]

  • Add the semicarbazide solution to the ketone solution and reflux the mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the semicarbazone.

  • Filter the solid product, wash with cold water, and dry thoroughly under vacuum.

Part 1B: Cyclization to 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole

  • Suspend the dry 2,4-dichloroacetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The reaction is complete when the hydrazone spot has disappeared.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

The introduction of the thiol group at the C5 position is typically achieved by deprotonation of the thiadiazole ring with a strong base, followed by quenching the resulting anion with elemental sulfur. This step is highly sensitive to reaction conditions.

Troubleshooting Guide & FAQs: C5-Thiolation

Question 1: The thiolation reaction is not working, and I am recovering my starting material. What are the critical factors?

Answer: This step is predicated on the successful deprotonation of the C5 position of the thiadiazole ring, which is the most acidic proton. Failure is often due to the following:

  • Base Strength & Stoichiometry: A very strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is most commonly used. Ensure you are using at least one full equivalent of an accurately titrated n-BuLi solution.

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Any trace of water will quench the organolithium reagent. Ensure all glassware is oven-dried, and all solvents (typically THF or diethyl ether) are rigorously anhydrous. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Temperature: The deprotonation step is typically carried out at very low temperatures (e.g., -78 °C, a dry ice/acetone bath) to prevent side reactions of the highly reactive organolithium species.

Question 2: My final product is impure, showing evidence of disulfide or polysulfide formation. How can this be avoided?

Answer: The formation of the disulfide (dimer) or higher-order polysulfides is a common issue resulting from the reaction with elemental sulfur.

  • Quenching Procedure: The lithiated intermediate is highly reactive. To favor the formation of the thiol, the solution of the lithiated thiadiazole should be added slowly to a suspension of elemental sulfur at low temperature. Reversing the addition (adding sulfur to the lithiated species) can create localized areas of high anion concentration, leading to reaction with the newly formed thiolate and promoting disulfide formation.

  • Work-up: The intermediate is a lithium thiolate salt. The reaction must be quenched with a proton source (e.g., dilute HCl or saturated ammonium chloride solution) to generate the final thiol. This should be done at low temperature before warming to room temperature.

Question 3: The purified thiol appears to be unstable and degrades upon storage. What are the best practices for handling and storage?

Answer: Thiols, particularly aromatic ones, are susceptible to oxidation to their corresponding disulfides, a reaction often catalyzed by air (oxygen).

  • Handling: Handle the purified product under an inert atmosphere as much as possible.

  • Storage: Store the final product in a sealed vial under argon or nitrogen, preferably at low temperatures (-20 °C) and protected from light.

DOT Diagram: Troubleshooting Workflow for C5-Thiolation

Thiolation_Troubleshooting Start Start: Low/No Yield of Thiol CheckBase Is n-BuLi solution freshly titrated? Start->CheckBase CheckAnhydrous Are all reagents and solvents strictly anhydrous? CheckBase->CheckAnhydrous Yes ResultBadBase Action: Titrate n-BuLi or use a new bottle. CheckBase->ResultBadBase No CheckTemp Was deprotonation performed at -78°C? CheckAnhydrous->CheckTemp Yes ResultBadAnhydrous Action: Re-dry all glassware and distill solvents. CheckAnhydrous->ResultBadAnhydrous No CheckQuench Observing Disulfide Side Products? CheckTemp->CheckQuench Yes ResultBadTemp Action: Ensure proper cooling and temperature monitoring. CheckTemp->ResultBadTemp No ResultOK Solution: Re-run with verified reagents and conditions. CheckQuench->ResultOK No ResultBadQuench Action: Use inverse addition (add lithiated species to sulfur). CheckQuench->ResultBadQuench Yes

Caption: Troubleshooting workflow for the C5-thiolation step.

Summary of Troubleshooting Strategies
Issue Potential Cause Recommended Solution Relevant Stage
Low/No YieldImpure/wet starting materials or reagents.Recrystallize hydrazone; use fresh/distilled SOCl₂; ensure anhydrous solvents.[5]Hurd-Mori
Poor temperature control (exothermic reaction).Add SOCl₂ dropwise at 0 °C or below; monitor internal temperature.[7]Hurd-Mori
Formation of Side ProductsNon-optimal reaction conditions favoring N-arylhydrazonoyl chloride.Maintain low temperature during SOCl₂ addition; optimize stoichiometry.[3][8]Hurd-Mori
Oxidation or polysulfide formation.Use inverse addition for sulfur quench; maintain inert atmosphere.Thiolation
Recovered Starting MaterialIncomplete deprotonation.Use freshly titrated, strong base (n-BuLi); ensure strictly anhydrous conditions.Thiolation
Product InstabilityOxidation of thiol to disulfide.Handle and store final product under an inert atmosphere at low temperature.Purification/Storage

References

  • Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

  • Scilit. (n.d.). Application of the hurd‐mori‐reaction for the synthesis of tricyclic annelated 1,2,3‐thiadiazoles. Retrieved from [Link]

  • Thomas, E. V., & Thomas, C. V. (1996). The Chemistry of 1,2,3-Thiadiazoles. Retrieved from [Link]

  • Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available at: [Link]

  • Royal Society of Chemistry. (2016). 4-Aryl-1,2,3-thiadiazoles as alkynyl thiolate surrogates in the reactions with diaryliodonium salts: a transition-metal-free route to alkynyl aryl sulfides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular cyclization of acylhydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. Retrieved from [Link]

  • Kotali, A., & Lafazanis, I. S. (2003). Reactions of N-acylhydrazones with thionyl chloride. ARKIVOC, 2003(6), 91-94. Available at: [Link]

  • Barraza, S. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7564. Available at: [Link]

  • Indian Academy of Sciences. (2012). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. Journal of Chemical Sciences, 124(2), 463–468. Retrieved from [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • Indian Academy of Sciences. (1951). Interaction of hydroxy acetophenones and their derivatives and thionyl chloride in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A, 33(4), 253-257. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of hindered hydrazones and their reaction with thionyl chloride. Retrieved from [Link]

  • Barraza, S. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address common challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a heterocyclic compound with potential applications in various fields of chemical and biological research. Its structure, featuring a 1,2,3-thiadiazole ring and a thiol group, presents unique stability considerations that are crucial to understand for successful experimentation. The 1,2,3-thiadiazole ring is known for its susceptibility to thermal, photochemical, and base-catalyzed degradation, often leading to ring-opening and loss of molecular nitrogen. The thiol group can exist in tautomeric equilibrium with its thione form and is susceptible to oxidation. This guide will delve into these stability issues and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in solution.

Issue 1: Rapid Degradation of the Compound in Basic Solutions (pH > 7)

Question: I observe a rapid loss of my compound when dissolved in a basic buffer, sometimes accompanied by a color change and gas evolution. What is happening and how can I prevent it?

Answer:

Causality: The 1,2,3-thiadiazole ring is known to be unstable under basic conditions. Strong bases can abstract the proton from the C5 position (if the thiol is in the thione tautomeric form) or directly attack the ring, leading to a ring-opening fragmentation. This process typically results in the formation of an alkynethiolate intermediate and the evolution of nitrogen gas. The presence of the electron-withdrawing 2,4-dichlorophenyl group may influence the rate of this decomposition. The resulting degradation products can be colored, leading to the observed change in your solution's appearance.

dot

Caption: Base-catalyzed degradation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol.

Troubleshooting Protocol:

  • pH Control: The most critical parameter is the pH of your solution. For optimal stability, maintain the pH in the acidic to neutral range (pH 4-7). If your experimental conditions require a basic pH, consider the following:

    • Minimize the exposure time of the compound to the basic solution. Prepare fresh solutions immediately before use.

    • Conduct your experiment at a lower temperature to slow down the degradation rate.

  • Buffer Selection: Use buffers with minimal nucleophilicity. Buffers like phosphate or citrate are generally preferred over amine-based buffers (e.g., Tris) at higher pH, as amines can also act as nucleophiles and potentially react with the compound or its degradation intermediates.

  • Control Experiment: To confirm base-lability, run a control experiment where the compound is incubated in your chosen buffer at different pH values (e.g., pH 5, 7, and 9) and analyze the compound's concentration over time using a suitable analytical method like HPLC.

Issue 2: Discrepancies in Potency or Activity Over Time

Question: I am observing a decrease in the biological activity or potency of my compound in solution, even when stored at low temperatures. What could be the cause?

Answer:

Causality: This issue often points towards the oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. This oxidative degradation can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light. The formation of a disulfide dimer would significantly alter the structure and likely the biological activity of your compound.

dot

Caption: Oxidation pathway of the thiol group.

Troubleshooting Protocol:

  • Degas Solvents: Before preparing your solutions, degas the solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum. This will minimize the amount of dissolved oxygen.

  • Use of Antioxidants: Consider adding a small amount of a compatible antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions. However, you must first verify that the antioxidant does not interfere with your downstream applications.

  • Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your buffers to sequester trace metal ions.

  • Storage Conditions: Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed vials at -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Analytical Monitoring: Regularly check the purity of your stock and working solutions by HPLC. The appearance of new peaks, particularly those with a shorter retention time (often more polar oxidation products) or a peak corresponding to the disulfide dimer, is indicative of degradation.

Issue 3: Inconsistent Solubility and Precipitation

Question: My compound sometimes precipitates out of solution, especially after freeze-thaw cycles. How can I improve its solubility and prevent this?

Answer:

Causality: The 4-(2,4-Dichlorophenyl) group imparts significant hydrophobicity to the molecule, which can lead to poor aqueous solubility. The thiol/thione tautomerism can also influence solubility, as the two forms may have different polarities and crystal packing energies. Precipitation upon freeze-thaw cycles is often due to the formation of less soluble aggregates or crystal forms.

Troubleshooting Protocol:

  • Co-solvents: For stock solutions, use a water-miscible organic solvent such as DMSO, DMF, or ethanol. For aqueous working solutions, the use of a small percentage of a co-solvent can help maintain solubility. Always check the compatibility of the co-solvent with your experimental system.

  • pH Adjustment: The solubility of your compound may be pH-dependent due to the acidic nature of the thiol group. Determine the pKa of the thiol and adjust the pH of your buffer to a range where the ionized (thiolate) form, which is typically more soluble, is present. However, be mindful of the base-lability of the 1,2,3-thiadiazole ring as discussed in Issue 1. A compromise on pH may be necessary.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

  • Sonication: If you observe particulate matter, gentle sonication in a water bath can help to redissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in solution?

A1: Mercapto-substituted thiadiazoles can exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The predominant tautomer in solution depends on the solvent, pH, and temperature. For many similar heterocyclic thiols, the thione form is often more stable. It is advisable to consider both tautomers when interpreting experimental data and considering potential reactivity.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2: The solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C under an inert atmosphere. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for monitoring the stability of the compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in the elucidation of the degradation pathway. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the compound and its degradation products in solution.

Q4: Can this compound react with other thiol-containing reagents in my experiment, such as DTT or β-mercaptoethanol?

A4: Yes, the thiol group of your compound can undergo disulfide exchange with other thiols like DTT or β-mercaptoethanol. This can lead to the formation of mixed disulfides and complicate the interpretation of your results. If reducing agents are required in your experiment, their potential interaction with your compound should be carefully considered and controlled for.

Data Summary Table

Condition Potential Stability Issue Primary Degradation Pathway Recommendation
Basic pH (>7) Rapid DegradationRing opening of the 1,2,3-thiadiazole ringMaintain pH between 4 and 7; use non-nucleophilic buffers.
Presence of Oxygen Gradual loss of compoundOxidation of the thiol group to disulfide and other speciesDegas solvents; store solutions under inert gas; consider antioxidants.
Exposure to Light Potential DegradationPhotochemical decomposition of the 1,2,3-thiadiazole ringProtect solutions from light using amber vials or foil wrapping.
Presence of Metal Ions Accelerated OxidationCatalytic oxidation of the thiol groupUse high-purity water and reagents; add a chelating agent (e.g., EDTA).
Repeated Freeze-Thaw PrecipitationFormation of less soluble aggregates or crystal formsAliquot stock solutions into single-use volumes.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol under various conditions.

dot

Caption: Workflow for stability assessment of the compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable anhydrous organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 100 µM) in a series of buffers representing the conditions to be tested (e.g., pH 5, 7, 9 phosphate buffers; buffer containing a potential oxidant like H₂O₂; buffer exposed to ambient light vs. dark).

  • Incubation: Incubate the working solutions at a constant temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by a validated HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Monitor the elution at a suitable wavelength (determined by UV-Vis spectroscopy).

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point. The appearance and growth of new peaks should also be noted as indicative of degradation products.

By systematically evaluating the stability of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol under your specific experimental conditions, you can ensure the reliability and accuracy of your research findings.

References

  • Micetich, R. G. The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 48(13), 2006-2012 (1970). [Link]

  • ISRES. 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology (2021). [Link]

  • Kumar, A. et al. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737 (2021). [Link]

  • Hipler, F., Fischer, R. A., & Müller, J. Examining thermolysis reactions and tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazole. Journal of the Chemical Society, Perkin Transactions 2, (9), 1620-1626 (2002). [Link]

  • Mistry, J. K. et al. 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives. Journal of Heterocyclic Chemistry, 51(3), 747-754 (2014). [Link]

  • Enchev, V., & Angelova, S. N-and S-substituted derivatives of 5-mercapto-1,3,4- thiadiazoline-2-thione. ResearchGate (2005). [Link]

  • Silva, A. L. R. et al. Tautomerism and thermodynamic stability of two mercapto-1,3,4-thiadiazoles. Kalorimetrietage (2022). [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Separation Science (2025). [Link]

  • Poimenova, I. A. et al. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433 (2024). [Link]

  • Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons (2004). [Link]

  • ChemRxiv. Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv (2023). [Link]

  • Gu, Y. et al. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-

Technical Support Center: Optimizing Bioassay Performance of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol . This compound presents a "dual-threat" in bioassays: the 2,4-dichlorophenyl moiety confers high lipophilicity (leading to precipitation), while the 1,2,3-thiadiazole-5-thiol core is highly reactive and prone to oxidative dimerization (leading to loss of potency).[1]

Module 1: Master Stock Preparation (The Foundation)[1]

The Problem: Users often report that the compound turns yellow or precipitates upon freezing/thawing. This is due to moisture-induced aggregation and thiol oxidation.[1]

The Science: The thiol (-SH) group on the thiadiazole ring is acidic and nucleophilic.[1] In the presence of trace water or oxygen in DMSO, it rapidly oxidizes to the disulfide dimer (R-S-S-R), which is often biologically inactive and less soluble.

Protocol: Anhydrous Stock Generation

Use this protocol to generate a stable 10 mM or 20 mM Master Stock.

  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO, which is hygroscopic.

  • Vessel: Use amber glass vials (silanized preferred) to minimize surface adsorption.[1] Avoid polystyrene.

  • Dissolution:

    • Weigh the powder into the vial.

    • Add Anhydrous DMSO to reach target concentration.[2]

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace with Argon or Nitrogen gas for 10 seconds to displace oxygen.

  • Storage: Aliquot immediately into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

Visualization: Stock Stability Workflow

StockPrep cluster_0 Critical Inputs DMSO Anhydrous DMSO (<50 ppm H2O) Dissolve Dissolution (Vortex 30s) DMSO->Dissolve Vial Amber Glass Vial (Silanized) Vial->Dissolve Purge Gas Purge (Argon/N2) Dissolve->Purge Displace O2 Aliquot Single-Use Aliquots Purge->Aliquot Prevent Re-oxidation Store Storage (-80°C) Aliquot->Store

Caption: Optimized workflow for minimizing oxidative degradation during stock preparation.

Module 2: Solubility & Dilution (Preventing "Crash-Out")

The Problem: "I added the compound to my cell culture media and it precipitated immediately."

The Science: This is a Dielectric Shock . You are moving the compound from DMSO (dielectric constant ~47) to Water (dielectric constant ~80).[1] The hydrophobic 2,4-dichlorophenyl group drives rapid aggregation before the molecule can disperse.

Troubleshooting Strategy: The 3-Step Dilution

Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate dilution step.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% Anhydrous DMSO10 mMLong-term stability.[1]
2. Intermediate DMSO + Buffer (e.g., 1:10 ratio)1 mMReduces "shock" by pre-hydrating the solvent shell.
3. Assay Well Assay Buffer + 0.05% Tween-20Final (e.g., 10 µM)Surfactant stabilizes the monomeric form.[1]

Critical Additive: Include 0.01% - 0.05% Pluronic F-127 or Tween-20 in the assay buffer.[1] These non-ionic detergents form micelles that sequester the lipophilic tail (dichlorophenyl), preventing colloidal aggregation [1].

Module 3: Chemical Stability (The Thiol Problem)

The Problem: "My IC50 shifts 10-fold if I wait 2 hours to read the plate."

The Science: The 1,2,3-thiadiazole-5-thiol group is prone to oxidation, forming a disulfide dimer. This reaction is accelerated by basic pH (>7.[1]5) and trace metals (Copper, Iron) often found in buffers [2].

Protocol: Reductive Protection

You must maintain a reducing environment.[3] However, not all reducing agents are compatible with all assays.

Reducing AgentRecommended Conc.ProsCons
TCEP (Tris(2-carboxyethyl)phosphine)0.5 - 1.0 mMPreferred. Stable over wide pH (1.5-8.5).[1][4] Does not contain thiols (won't compete in thiol-reactive assays).[1]Can be acidic; ensure buffer has capacity to maintain pH.
DTT (Dithiothreitol)1.0 - 5.0 mMStrong reducer.[1] Cheap.Unstable (oxidizes rapidly in air).[1] Contains thiols (interferes with maleimide/cysteine labeling).[1][5]
GSH (Glutathione)1.0 - 10 mMBiologically relevant.[1]Weaker reducer. Can form mixed disulfides with the compound.[6]

Recommendation: Use TCEP for this compound unless your assay specifically forbids phosphines.[1] It is more stable than DTT and prevents the "yellowing" (oxidation) of the thiadiazole stock [3].

Visualization: Oxidation Pathway & Intervention

ThiolStability Active Active Monomer (R-SH) Intermed Thiolate Anion (R-S⁻) Active->Intermed Ionization (pKa ~7) Inactive Inactive Dimer (R-S-S-R) Intermed->Inactive Oxidation (O2) Inactive->Active Reduction TCEP TCEP / DTT (Reducing Agent) TCEP->Inactive Cleaves Disulfide pH Basic pH / Metals pH->Intermed Promotes

Caption: Mechanism of oxidative dimerization and the restorative action of TCEP.[1]

Module 4: Non-Specific Binding (NSB)[1]

The Problem: "I lose 50% of my compound concentration before it even reaches the cells."

The Science: The dichlorophenyl group is "sticky." It binds to polypropylene (tips) and polystyrene (plates).[1]

Solutions:

  • Labware: Use Low-Binding polypropylene plates and tips.

  • Glass Pre-dilution: Perform intermediate dilutions in glass tubes, not plastic.

  • Carrier Protein: If the assay allows, add 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a carrier, keeping the lipophilic compound in solution while preventing it from sticking to the plastic walls [4].

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks that have been stored at -20°C for 6 months? A: We recommend checking purity via LC-MS first. If the solution has turned yellow, significant dimerization has occurred. For this specific thiadiazole, -80°C storage is critical for long-term stability.[1]

Q: The compound precipitates in PBS but not in DMEM. Why? A: DMEM contains amino acids and proteins (if serum is added) that can act as solubilizing agents.[1] PBS is a high-salt environment which decreases the solubility of non-polar compounds ("salting out" effect).[1]

Q: Is the thiol group essential for activity? A: Likely yes. In many 1,2,3-thiadiazole probes, the thiol acts as a nucleophile or metal chelator. Oxidation to the disulfide usually abolishes this activity. Always run a control with TCEP to confirm if the active species is the monomer.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1] Link

  • Getz, E. B., et al. (1999).[7] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link

  • Thermo Fisher Scientific. (n.d.).[1][8] Introduction to Thiol Modification and Detection. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

Sources

Refinement of protocols for synthesizing 5-substituted-1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-substituted-1,2,3-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important class of heterocyclic compounds. Here, we address common challenges, provide field-tested protocols, and explain the chemical principles behind successful synthesis.

The 1,2,3-thiadiazole ring is a key scaffold in medicinal chemistry and agrochemicals, known for a wide range of biological activities.[1] However, its synthesis, particularly via the classical Hurd-Mori reaction, can be fraught with challenges such as low yields, side product formation, and regioselectivity issues. This document provides a structured approach to troubleshooting these problems and refining your synthetic protocols.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section directly addresses specific issues encountered during the synthesis of 5-substituted-1,2,3-thiadiazoles in a practical question-and-answer format.

Problem 1: Low or No Yield in the Hurd-Mori Synthesis

Question: My Hurd-Mori reaction, using a hydrazone and thionyl chloride, is resulting in a very low yield or complete consumption of the starting material without forming the desired product. What are the critical parameters I should investigate?

Answer: This is a frequent issue often rooted in reagent quality and reaction conditions. The Hurd-Mori synthesis is a powerful but sensitive reaction.[2][3] Here’s a systematic approach to troubleshooting:

  • Reagent Integrity is Paramount:

    • Thionyl Chloride (SOCl₂): This is the most common point of failure. Thionyl chloride reacts violently with water, decomposing into SO₂ and HCl.[4][5] Using an old bottle or one that has been improperly handled can lead to complete reaction failure.

      • Causality: The mechanism requires SOCl₂ to act as both a dehydrating and sulfurizing agent. Decomposed reagent lacks this activity.

      • Solution: Always use a fresh bottle of thionyl chloride or a recently opened one that has been stored under an inert atmosphere. Consider purification by distillation if quality is uncertain.

  • Strictly Anhydrous Conditions:

    • Solvents and Glassware: Any trace of moisture will consume the thionyl chloride and can interfere with the reaction intermediates.

      • Solution: Use anhydrous solvents such as dichloromethane (DCM) or dioxane, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[4] All glassware must be oven- or flame-dried and cooled under an inert atmosphere (nitrogen or argon) before use.

  • Temperature Control is Non-Negotiable:

    • Exothermic Reaction: The addition of thionyl chloride to the hydrazone suspension is often exothermic.[4] Uncontrolled temperature can lead to the decomposition of starting materials and the formation of intractable polymeric byproducts.

      • Solution: Perform the addition of SOCl₂ dropwise at a low temperature (e.g., 0 °C to -10 °C) using an ice or ice-salt bath.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature or gently heated as required for the specific substrate. Monitor the internal temperature throughout the addition.

  • Purity of the Hydrazone Precursor:

    • The starting hydrazone (e.g., semicarbazone or tosylhydrazone) must be pure and completely dry. Impurities from the hydrazone formation step can interfere with the cyclization.

      • Solution: Purify the hydrazone by recrystallization before use and dry it thoroughly under vacuum. Confirm its purity by NMR or melting point analysis.

Problem 2: Formation of Significant Side Products

Question: My reaction produces the desired 1,2,3-thiadiazole, but it is contaminated with a significant impurity that is difficult to separate. How can I identify and minimize this side product?

Answer: Side product formation is a well-documented issue in the Hurd-Mori synthesis, often arising from an alternative cyclization pathway.

  • Common Side Product: The most frequently observed side product is a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione derivative, resulting from an alternative mode of cyclization.[2][4]

  • Identification: The first step is to characterize the impurity. Isolate it if possible, or use spectroscopic data from the mixture (e.g., LC-MS, NMR) to deduce its structure. A thorough literature search for side products related to your specific starting materials is also highly recommended.[4]

  • Minimizing Formation:

    • Stoichiometry: Using a large excess of thionyl chloride can sometimes promote side reactions. Try reducing the equivalents of SOCl₂ to the minimum required for full conversion (typically 2-4 equivalents).

    • Temperature Profile: As discussed, maintaining a low temperature during the addition of SOCl₂ is critical. Running the entire reaction at a lower temperature for a longer period may favor the desired thiadiazole pathway over the side reaction.

    • Solvent Choice: The polarity of the solvent can influence reaction pathways. If using DCM, consider trying a less polar solvent like dioxane to see if it affects the product distribution.

Problem 3: Poor Regioselectivity with Unsymmetrical Ketones

Question: My synthesis starts with an unsymmetrical ketone hydrazone, and I am obtaining a mixture of 4-substituted and 5-substituted 1,2,3-thiadiazoles. How can I improve the regioselectivity?

Answer: This is a fundamental challenge of the Hurd-Mori reaction. The regioselectivity is determined by the relative rates of enolization at the two different α-carbons of the parent ketone, which is influenced by both steric and electronic factors.[6]

  • Predicting the Outcome: Generally, cyclization is favored at the less sterically hindered position. Electron-withdrawing groups can also direct the ring closure.[6]

  • Improving Selectivity:

    • Modify the Substrate: If possible, modify the substituents on the starting ketone to create a stronger steric or electronic bias for one enolization pathway.

    • Adopt a Modern, More Selective Protocol: The classical Hurd-Mori reaction is often not the best choice for achieving high regioselectivity. Several modern alternatives have been developed to address this specific issue. A highly effective method is the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur .[7][8][9] This metal-free approach often provides a single regioisomer in high yield under milder conditions.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,2,3-thiadiazoles? The most versatile and widely used method is the Hurd-Mori synthesis, which starts from hydrazone derivatives.[3][10] These hydrazones are typically prepared by condensing a ketone or aldehyde that has an α-methylene group with a hydrazine derivative, such as semicarbazide or p-toluenesulfonhydrazide (tosylhydrazine).[11]

Q2: Are there milder or "greener" alternatives to the classical Hurd-Mori reaction using thionyl chloride? Yes. The harsh and hazardous nature of thionyl chloride has driven the development of several improved methods. Notable alternatives include:

  • Iodine-catalyzed reactions: These methods use molecular iodine as a catalyst to react N-tosylhydrazones with a sulfur source like elemental sulfur or potassium thiocyanate (KSCN).[11][12] These reactions are often transition-metal-free and can proceed under milder conditions.[7][13]

  • Photocatalytic Synthesis: Emerging research has demonstrated the synthesis of 1,2,3-thiadiazoles using visible light and an organic photocatalyst, representing a more sustainable approach.[8]

Q3: What are the essential safety precautions when working with thionyl chloride? Thionyl chloride is a toxic, corrosive, and highly reactive chemical that requires strict safety measures.[14][15]

  • Handling: Always handle thionyl chloride in a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and gloves resistant to corrosive materials (e.g., butyl rubber or neoprene).[16][17]

  • Moisture Sensitivity: It reacts violently with water to release toxic gases (HCl and SO₂).[5][16] Ensure all equipment is dry and never add water to thionyl chloride.

  • Quenching: To quench a reaction, slowly and carefully pour the reaction mixture into ice-water or a cold, saturated sodium bicarbonate solution with vigorous stirring. Never add water directly to the reaction flask containing excess SOCl₂.

Q4: How do I confirm the successful formation and structure of my 5-substituted-1,2,3-thiadiazole? Structural confirmation relies on a combination of standard spectroscopic techniques:[18][19]

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural elucidation. The chemical shifts of the protons and carbons on the thiadiazole ring and its substituents provide definitive structural information.[19]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups and confirming the disappearance of starting material functionalities (e.g., the C=O stretch of a ketone). The thiadiazole ring itself has characteristic vibrational frequencies.[18][19]

Visualized Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes.

G cluster_start Initial Check cluster_reagents Reagent & Conditions cluster_precursor Starting Material cluster_outcome Resolution start Low or No Yield in Hurd-Mori Reaction reagent Check SOCl₂ Quality (Use Fresh Reagent) start->reagent anhydrous Ensure Anhydrous Conditions (Dry Solvents/Glassware) reagent->anhydrous temp Verify Temperature Control (Add SOCl₂ at 0°C) anhydrous->temp precursor Confirm Purity of Hydrazone (Recrystallize if needed) temp->precursor rerun Re-run Reaction with Optimized Parameters precursor->rerun success Successful Synthesis rerun->success Problem Solved

Caption: Troubleshooting workflow for low yield in Hurd-Mori synthesis.

G cluster_mech Hurd-Mori Reaction Mechanism hydrazone Hydrazone intermediate1 Reaction with SOCl₂ (Chlorosulfinylation) hydrazone->intermediate1 SOCl₂ intermediate2 Cyclization with HCl elimination intermediate1->intermediate2 intermediate3 Dehydration & Rearrangement intermediate2->intermediate3 product 1,2,3-Thiadiazole intermediate3->product -SO

Caption: Simplified mechanism of the Hurd-Mori reaction.

Data Summary: Method Comparison

Choosing the right synthetic method is critical for success. The table below compares the classical Hurd-Mori synthesis with a modern, improved alternative.

FeatureClassical Hurd-Mori SynthesisTBAI-Catalyzed Synthesis
Starting Material Hydrazone (e.g., semicarbazone)N-Tosylhydrazone
Key Reagents Thionyl Chloride (SOCl₂)Elemental Sulfur (S₈), TBAI (catalyst)
Typical Conditions Anhydrous DCM or dioxane, 0°C to refluxDMF or DMSO, 80-100 °C
Yield Range Variable, can be low (e.g., 50-80%)[2]Generally high (44-98%)[11][20]
Regioselectivity Often poor for unsymmetrical ketones[6]Generally excellent
Advantages Well-established, uses common reagentsHigh yields, high regioselectivity, milder, metal-free[8][9]
Disadvantages Harsh/hazardous reagent (SOCl₂), side products, poor regioselectivityRequires N-tosylhydrazone precursor, higher temperatures
Reference [10][21][7][8]

Validated Experimental Protocols

The following protocols are provided as a robust starting point. Note that optimization for specific substrates may be necessary.

Protocol 1: Classical Hurd-Mori Synthesis of 5-Substituted-1,2,3-Thiadiazoles

This protocol describes the two-step synthesis starting from a ketone.

Step 1: Preparation of the Semicarbazone [4]

  • Dissolve the starting ketone (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Add the semicarbazide solution to the ketone solution and reflux the mixture for 1-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the mixture in an ice bath. The semicarbazone will often precipitate.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.

Step 2: Cyclization with Thionyl Chloride [4]

  • SAFETY: Perform this step in a certified chemical fume hood. Wear appropriate PPE.

  • Suspend the dry semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • Add thionyl chloride (3.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Gentle heating may be required for some substrates; monitor by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles (High Regioselectivity)

This protocol is adapted from modern, improved methods for higher yields and selectivity.[6][8][12]

  • To a reaction vial, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI, 0.2 eq).

  • Add dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent.

  • Stir the mixture at 80-100 °C for the required time (typically 6-12 hours), monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Murali Krishna, P., & Shivakumara, N. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Chemistry Letters, 8(3), 157-168. Available from: [Link]

  • Yang, Z., et al. (2019). One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 84(24), 16262–16267. Available from: [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from: [Link]

  • Rojas, L. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7586. Available from: [Link]

  • Krishna, P. M., & Shivakumara, N. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences, 9, 48-61. Available from: [Link]

  • ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]

  • Semantic Scholar. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Available from: [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from: [Link]

  • Bakulev, V. A., & Mokrushin, V. S. (1993). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 29(4), 373-393. Available from: [Link]

  • Siddiqui, N., & Ahsan, W. (2010). Thiadiazoles: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 10(4), 353-366. Available from: [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]

  • Organic Syntheses. (1996). Working with Hazardous Chemicals. Coll. Vol. 9, p. 322. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available from: [Link]

  • Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available from: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. Available from: [Link]

  • Pham, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available from: [Link]

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How to prevent degradation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage, ensuring the integrity and reactivity of your molecule for successful experimental outcomes.

Understanding the Instability: The Susceptible Thiol Group

The primary point of instability in 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is its thiol (-SH) group. The sulfur atom in the thiol is highly reactive and susceptible to oxidation, a process involving the loss of electrons.[1] The most common degradation pathway is the formation of a disulfide bond (R-S-S-R) between two molecules of the compound. This dimerization effectively caps the reactive thiol site, which can lead to a loss of biological activity or inconsistent experimental results.[1][2] Factors commonly present in a laboratory environment, such as oxygen, light, and elevated temperatures, can catalyze this oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol?

To ensure the long-term stability of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, it is recommended to store it as a lyophilized powder at -20°C or, for extended periods, at -80°C.[1][3] The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[4][5][6]

Q2: I need to store the compound in solution. What is the best practice?

For solutions, it is crucial to use deoxygenated solvents. You can deoxygenate solvents by bubbling an inert gas like argon or nitrogen through the liquid for 30-60 minutes.[1] Prepare stock solutions in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6] After preparation, purge the headspace of the vial with an inert gas before sealing.[5] Store these solutions at -20°C or -80°C and protect them from light.[2][3]

Q3: How can I tell if my sample of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol has degraded?

Visual signs of degradation can include a discoloration of the solid or solution, often appearing as a slight yellowing.[2] You might also observe the formation of a precipitate, as the disulfide dimer may be less soluble than the monomeric thiol.[2] Inconsistent experimental results or a loss of expected reactivity are also strong indicators of degradation.[2]

Q4: Is it advisable to use antioxidants to prevent degradation?

While antioxidants like N-acetylcysteine (NAC) or dithiothreitol (DTT) can be effective in preventing thiol oxidation, their use should be carefully considered.[2] It is essential to ensure that the chosen antioxidant does not interfere with your downstream applications. For many applications, strict control of storage conditions (temperature and atmosphere) is a more suitable approach to prevent degradation without introducing potentially confounding variables.

Q5: What is the impact of repeated freeze-thaw cycles?

Repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen into your sample, accelerating degradation.[1][3] Upon receiving the compound, it is best to aliquot it into smaller, single-use vials.[1] This practice minimizes the exposure of the bulk material to ambient conditions.

Visualizing the Degradation Pathway

Thiol_Monomer_1 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Active Thiol) Oxidizing_Conditions O₂, Light, Heat Thiol_Monomer_1->Oxidizing_Conditions Thiol_Monomer_2 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (Active Thiol) Thiol_Monomer_2->Oxidizing_Conditions Disulfide_Dimer Disulfide Dimer (Inactive) Oxidizing_Conditions->Disulfide_Dimer caption Primary degradation pathway of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol.

Caption: Primary degradation pathway.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Yellowing of solid or solution Oxidation of the thiol group to form a disulfide or other colored byproducts.[2]Store the compound under an inert atmosphere at low temperatures.[2] For solutions, use freshly deoxygenated solvents.
Formation of an insoluble precipitate The disulfide dimer may have lower solubility than the monomeric thiol.[2]Attempt to dissolve the compound in a different solvent. If the precipitate is suspected to be the disulfide, it may be possible to reduce it back to the thiol using a reducing agent like DTT, but verify compatibility with your experiment.[2]
Inconsistent experimental results Variable levels of oxidation between different aliquots or over time.[2]Standardize your handling and storage procedures. Always use fresh solutions and minimize exposure to air and light.[2] Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[1]
Loss of reactivity or decreased potency The active thiol group has been oxidized to a disulfide.[1][2]Confirm the presence of free thiol using a thiol-specific assay like the Ellman's reagent protocol detailed below.

Troubleshooting Workflow

Start Inconsistent Experimental Results or Visual Degradation Check_Storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Inert Atmosphere? - Protected from Light? Start->Check_Storage Quantify_Thiol Quantify Free Thiol (Ellman's Reagent Assay) Check_Storage->Quantify_Thiol Compare_Results Compare to a New/Standard Lot Quantify_Thiol->Compare_Results Thiol_Low Free Thiol Content Low? Compare_Results->Thiol_Low Implement_Changes Implement Correct Storage Procedures: - Aliquot new material - Use inert gas - Store at recommended temperature Thiol_Low->Implement_Changes Yes Thiol_OK Free Thiol Content Acceptable? Thiol_Low->Thiol_OK No Consider_Reduction Consider Reduction with DTT (if compatible) Implement_Changes->Consider_Reduction End Problem Resolved Implement_Changes->End Troubleshoot_Other Troubleshoot Other Experimental Parameters Thiol_OK->Troubleshoot_Other No Thiol_OK->End Yes caption Troubleshooting workflow for storage issues.

Caption: Troubleshooting workflow.

Experimental Protocols

Protocol 1: Quantification of Free Thiol using Ellman's Reagent

This protocol allows for the quantification of the free thiol content in your sample, providing a direct measure of its integrity.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Your sample of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB solution: Dissolve Ellman's Reagent (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.[1]

  • Prepare the sample: Accurately weigh and dissolve a known quantity of your compound in the reaction buffer.

  • Reaction: In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.[1]

  • Blank Measurement: Measure the absorbance of the DTNB solution at 412 nm. This will serve as your blank.

  • Sample Measurement: Add a known volume of your dissolved compound to the cuvette, mix gently, and incubate for 15 minutes at room temperature.

  • Read Absorbance: Measure the absorbance at 412 nm.

  • Calculation: The concentration of free thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

References

  • BenchChem Technical Support Team. (2025, December). preventing oxidation of the thiol group in Thiol-PEG6-alcohol. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol. BenchChem.
  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Retrieved from [Link]

  • Air Products. (n.d.). The Importance of Inerting. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. BenchChem.
  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
  • Balık, A. R., & Çetin, A. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed, 26(1), 20-24.
  • Wikipedia contributors. (n.d.). Inert gas. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • D'Andrea, C., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(29), 8126–8134.
  • BenchChem Technical Support Team. (2025). degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. BenchChem.
  • ResearchGate. (2024, December 27).
  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI.
  • ResearchGate. (2025, December 23). Effects of storage conditions on thiol disulfide homeostasis.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • Hondorp, E. R., & Matthews, R. G. (2004).
  • D'Andrea, C., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. BOA.
  • ResearchGate. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?.
  • ResearchGate. (n.d.). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars.
  • Kumar, A., et al. (2018). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC.
  • ResearchGate. (n.d.).
  • Zhang, Y., et al. (2024, September 12).
  • Liu, Y., et al. (2025, March 1).
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology.
  • MDPI. (2021, June 21).
  • ChemScene. (n.d.). 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole.
  • Yakan, H., et al. (2014, February 19). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
  • Wagner, T., et al. (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 24(47), 12246-12251.
  • Sharma, S., & Kumar, A. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156-4165.
  • Georg, G. I., & Snyder, L. B. (2004).
  • Chem-Impex. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol.
  • Organic Chemistry Research. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Novel 1,3,4-Thiadiazole Derivatives as Butyrylcholinesterase Inhibitors.
  • OPUS. (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
  • LGC Standards. (2026, February 18). Certificate of Analysis: 5-Methyl-1,3,4-thiadiazol-2-thiol.
  • Taylor & Francis. (n.d.). Thiadiazoles – Knowledge and References.
  • Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC.
  • Liu, X., et al. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

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Validation & Comparative

Comparative Guide: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol vs. Alternative Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, existing in four isomeric forms: 1,2,3-, 1,3,4-, 1,2,4-, and 1,2,5-thiadiazole. Among these, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol has emerged as a highly potent derivative, particularly in antiviral applications and plant defense elicitation. This guide provides a rigorous comparative analysis between the 1,2,3-thiadiazole isomer and its most prominent alternative, the 1,3,4-thiadiazole isomer, detailing their distinct synthetic pathways, mechanistic targets, and biological efficacies.

Structural Dynamics & Isomeric Divergence

While 1,2,3-thiadiazoles and 1,3,4-thiadiazoles share the same molecular formula, they exhibit fundamentally different electronic distributions and pharmacological profiles.

The 1,3,4-isomer is renowned for its bioisosterism with 1,3,4-oxadiazoles and its ability to form robust hydrogen bonds 1. This makes it a staple in targeted anticancer therapies, specifically through precise kinase inhibition (e.g., EGFR/HER-2) 2.

Conversely, the 1,2,3-thiadiazole ring , particularly when substituted with a 2,4-dichlorophenyl moiety and a 5-thiol group, demonstrates superior lipophilicity and unique photocrosslinking capabilities 3. The 2,4-dichloro substitution significantly enhances membrane permeability and target binding affinity, driving its potent antiviral and systemic acquired resistance (SAR) elicitation properties 4.

G Core Thiadiazole Scaffold Iso123 1,2,3-Thiadiazole (e.g., 4-(2,4-Dichlorophenyl)-...) Core->Iso123 Hurd-Mori Synthesis Iso134 1,3,4-Thiadiazole (e.g., 2,5-disubstituted) Core->Iso134 Thiosemicarbazide Cyclization Mech123 Systemic Acquired Resistance & Antiviral Pathways Iso123->Mech123 High Lipophilicity Target Binding Mech134 EGFR/HER-2 Kinase Inhibition & Antibacterial Action Iso134->Mech134 H-Bonding Bioisosterism

Structural and mechanistic divergence of thiadiazole isomers based on synthetic pathways.

Synthesis & Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these isomers requires orthogonal, self-validating experimental workflows. The synthesis of the 1,2,3-isomer relies on the Hurd-Mori cyclization 5, whereas the 1,3,4-isomer is typically derived from thiosemicarbazides 1.

Protocol 1: Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Objective: Construct the 1,2,3-thiadiazole ring with high regioselectivity.

  • Hydrazone Formation: React 2,4-dichloroacetophenone with a protected hydrazine carbodithioate in absolute ethanol under reflux for 4 hours.

    • Causality: Ethanol ensures complete dissolution of the lipophilic ketone, while refluxing provides the activation energy necessary for the condensation reaction, forming the intermediate hydrazone 5.

  • Hurd-Mori Cyclization: Treat the isolated hydrazone with excess thionyl chloride (SOCl₂) at 0°C, then slowly warm to room temperature.

    • Causality: Thionyl chloride acts as both the solvent and the electrophilic sulfur source. Starting at 0°C prevents uncontrolled exothermic side reactions. The slow warming facilitates the intramolecular cyclization, yielding the 1,2,3-thiadiazole core 5.

  • Deprotection & Thiol Liberation: Hydrolyze the protecting group using 1M NaOH, followed by acidification with HCl to pH 3.

    • Causality: Basic hydrolysis cleaves the thioester/protecting group, and subsequent acidification protonates the thiolate anion to yield the free 5-thiol.

  • Self-Validation: Confirm isomeric purity via ¹³C-NMR and MS.

    • Causality: 1,2,3-thiadiazoles exhibit characteristic C4 and C5 shifts distinct from 1,3,4-isomers, ensuring no structural rearrangement occurred during the harsh cyclization step.

Protocol 2: Dehydrative Cyclization for 1,3,4-Thiadiazole Alternatives

Objective: Synthesize a comparable 2,5-disubstituted-1,3,4-thiadiazole for parallel screening.

  • Thiosemicarbazide Intermediate: React a substituted carboxylic acid with thiosemicarbazide in the presence of POCl₃.

    • Causality: POCl₃ serves as a potent dehydrating agent, activating the carboxylic acid for nucleophilic attack by the hydrazine moiety 1.

  • Acid-Catalyzed Ring Closure: Heat the mixture to 90°C for 6 hours in acidic conditions (e.g., H₂SO₄).

    • Causality: The elevated temperature and acidic environment drive the dehydrative cyclization, forcing the elimination of water to form the thermodynamically stable 1,3,4-thiadiazole ring 1.

  • Self-Validation: Utilize HPLC-MS to confirm the exact mass and assess purity.

    • Causality: Biological assays require >98% purity to prevent false positives from uncyclized intermediates.

G Syn Synthesis Phase Hurd-Mori Cyclization Pur Purification HPLC, NMR, MS Syn->Pur Bio Biological Screening Viral Plaque Assay Pur->Bio Val Self-Validation Orthogonal Assays Bio->Val

Self-validating experimental workflow for the synthesis and screening of thiadiazole derivatives.

Comparative Biological Efficacy

The structural differences between 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol and 1,3,4-thiadiazole analogs dictate their biological applications. Recent literature highlights that 1,2,3-thiadiazole derivatives exhibit exceptional antiviral potency, often outperforming standard drugs like ribavirin or lamivudine in specific assays 4. In contrast, 1,3,4-thiadiazoles dominate the anticancer and antibacterial landscapes due to their precise kinase inhibitory profiles 26.

Quantitative Comparison of Biological Activities
Compound ClassPrimary IsomerTarget / AssayEfficacy (IC₅₀ / EC₅₀)Reference
2,4-Dichlorophenyl derivatives 1,2,3-ThiadiazoleHIV-1 (MT-4 cells)EC₅₀ ~ 0.036 µM4
Piperidine-based hybrids 1,2,3-ThiadiazoleAntiviral (General)IC₅₀ ~ 3.59 µg/mL[[4]]()
2,5-Disubstituted analogs 1,3,4-ThiadiazoleBreast Cancer (MCF-7)IC₅₀ ~ 1.62 - 9.31 µM2
2,5-Disubstituted analogs 1,3,4-ThiadiazoleAntibacterial (S. aureus)High Inhibition at 6.25 µg/mL6

Conclusion & Strategic Recommendations

When designing novel therapeutics or agrochemicals, the choice of thiadiazole isomer is paramount. If the target requires high lipophilicity, membrane penetration, or broad-spectrum antiviral/plant-defense activity, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol and its derivatives are the optimal scaffolds. Conversely, for applications requiring stringent hydrogen-bonding networks within enzyme active sites (such as EGFR inhibition in oncology), the 1,3,4-thiadiazole isomer remains the superior choice.

References

  • 3 - benchchem.com

  • 5 - researchgate.net

  • 2 - nih.gov

  • 1 - nih.gov

  • 4 - encyclopedia.pub

  • 6 - hilarispublisher.com

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Comparative Guide: Biological Activity of 1,2,3-Thiadiazoles versus 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Dichotomy

In the landscape of heterocyclic discovery, thiadiazoles represent a "privileged scaffold," yet the distinction between the 1,2,3- and 1,3,4- isomers dictates two divergent application pathways.

  • 1,3,4-Thiadiazoles are the Clinical Workhorses . Their high aromatic stability and bioisosteric relationship with pyrimidines make them ideal for binding pockets in human enzymes (kinases, carbonic anhydrases). They are dominant in FDA-approved drugs.

  • 1,2,3-Thiadiazoles are the Agrochemical & Reactive Specialists . Their latent instability—specifically the ability to extrude nitrogen (

    
    ) to form reactive thioketenes—is leveraged for plant defense activation (agrochemicals) and photo-affinity labeling.
    

This guide dissects the structural causality behind these differences, supported by experimental protocols and comparative data.

Part 1: Structural & Electronic Profiling

The biological divergence begins at the electronic level. While both isomers are electron-deficient, their stability profiles differ fundamentally.

The Pharmacophore Comparison
Feature1,3,4-Thiadiazole1,2,3-Thiadiazole
Electronic Character Symmetrical Aromatic. High stability.[1] The C2 and C5 positions are equivalent and highly electron-deficient, susceptible to nucleophilic attack.Asymmetrical/Latent. Less aromatic character. The

bond makes it prone to photolytic/thermal decomposition, extruding

.
Bioisosterism Bioisostere of Pyrimidine and Oxadiazole .[2]Bioisostere of Isothiazole .
Key Reactivity Nucleophilic Displacement (S_NAr). Ideal for attaching pharmacophores at C2/C5.Wolff-like Rearrangement. Photolysis yields thioketenes/thiirenes.[3]
Primary Domain Oncology & Infectious Disease (Human).Plant Protection (SAR Inducers) & Affinity Labeling.
Visualization: Structural Logic & Application Pathways[4]

ThiadiazoleComparison cluster_134 1,3,4-Thiadiazole (Symmetrical) cluster_123 1,2,3-Thiadiazole (Asymmetrical) T134 1,3,4-Core (Stable Aromatic) Kinase Target: Kinases (EGFR, CDK1) T134->Kinase Stable Binding (H-Bonding) DNA Target: DNA Gyrase (Antimicrobial) T134->DNA Intercalation T123 1,2,3-Core (Latent Reactive) Plant Target: Plant Defense (SAR Pathway) T123->Plant Metabolic Activation (to Acid Metabolite) Photo Target: Photo-Affinity (Thioketene Formation) T123->Photo hv (UV Light) (-N2 Extrusion)

Caption: Divergent application pathways driven by core stability. 1,3,4-isomers favor stable protein binding; 1,2,3-isomers favor metabolic or photolytic activation.

Part 2: 1,3,4-Thiadiazoles – The Oncology & Antimicrobial Scaffold

The 1,3,4-thiadiazole ring is a staple in medicinal chemistry due to its ability to penetrate cell membranes (mesoionic character) and act as a rigid linker that positions substituents for hydrogen bonding.

Mechanism of Action: Anticancer

In oncology, 1,3,4-thiadiazoles primarily function as Kinase Inhibitors . The nitrogen atoms in the ring often mimic the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) or CDK1 (Cyclin-Dependent Kinase 1).

  • Case Study (A549 Lung Cancer): Derivatives substituted with p-methoxybenzyl groups have shown IC50 values as low as 1.62 µM , comparable to Cisplatin.

  • Mechanism: Competitive inhibition of ATP binding + Induction of Apoptosis (G2/M phase arrest).

Mechanism of Action: Antimicrobial

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Target: DNA Gyrase (inhibition of bacterial DNA replication).

  • Data Point: 2-amino-1,3,4-thiadiazole derivatives often show MIC values < 10 µg/mL against resistant strains.

Part 3: 1,2,3-Thiadiazoles – The Plant Defense Activator

While less common in human drugs, the 1,2,3-thiadiazole scaffold is a blockbuster in agrochemistry (e.g., Tiadinil ). Unlike fungicides that poison the fungus directly, these compounds "vaccinate" the plant.

Mechanism: Systemic Acquired Resistance (SAR)

1,2,3-Thiadiazoles act as Plant Activators .[4] They do not kill pathogens directly in vitro. Instead, they are metabolized within the plant to active acids (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, or SV-03 ).

  • Application: Foliar spray or soil drench.[4]

  • Metabolism: Plant enzymes cleave the derivative to release the SV-03 metabolite.

  • Signaling: SV-03 mimics Salicylic Acid (SA), triggering the NPR1 protein.

  • Defense: This induces the expression of Pathogenesis-Related (PR) genes (e.g., PR-1), creating a systemic immune state.

Visualization: The SAR Signaling Pathway

SAR_Pathway Tiadinil Tiadinil (1,2,3-Thiadiazole) Metabolism Plant Metabolism Tiadinil->Metabolism SV03 Active Metabolite (SV-03 Acid) Metabolism->SV03 Hydrolysis NPR1 NPR1 Protein (Master Regulator) SV03->NPR1 Activation (SA Mimic) Nucleus Nucleus Translocation NPR1->Nucleus PRGenes PR-1 Gene Expression Nucleus->PRGenes Transcription Resistance Systemic Acquired Resistance (SAR) PRGenes->Resistance Immune Response

Caption: Mechanism of Tiadinil (1,2,3-thiadiazole).[3][4][5][6] The compound acts as a pro-drug, metabolizing to SV-03 to trigger plant immunity.

Part 4: Experimental Protocols

To validate these activities, distinct assays are required. The 1,3,4-isomer requires standard cytotoxicity screening, while the 1,2,3-isomer requires gene expression or in vivo plant assays.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Applicable for: 1,3,4-Thiadiazole Anticancer Screening

Principle: Conversion of MTT (yellow tetrazolium salt) to purple formazan by mitochondrial reductase in viable cells.

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 to 100 µM). Include Cisplatin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Plant SAR Induction Assay

Applicable for: 1,2,3-Thiadiazole Agrochemical Screening

Principle: Measuring the upregulation of defense genes (PR-1) after treatment, without direct pathogen challenge (to prove immune activation).

  • Plant Growth: Grow Arabidopsis thaliana or Nicotiana tabacum (Tobacco) for 4 weeks.

  • Treatment: Spray leaves with test compound (100–500 µM in water + 0.01% Tween 20). Use BTH (Benzothiadiazole) as a positive control and water as negative.

  • Harvest: Collect treated leaves at 24h and 48h post-treatment.

  • RNA Extraction: Grind tissue in liquid nitrogen; extract total RNA using Trizol reagent.

  • RT-qPCR:

    • Synthesize cDNA.

    • Perform qPCR using primers specific for the PR-1 gene (Pathogenesis-Related protein 1).

    • Normalize to a housekeeping gene (e.g., Actin or Ubiquitin).

  • Validation: A >5-fold increase in PR-1 expression indicates successful SAR induction.

Part 5: Comparative Data Summary

The following table summarizes the distinct performance profiles derived from recent literature.

Metric1,3,4-Thiadiazole (Pharma)1,2,3-Thiadiazole (Agro)
Primary Target Human Kinases (EGFR, VEGFR)Plant NPR1 Pathway
Typical Potency IC50: 1.0 – 10.0 µM (Cancer Cell Lines)Efficacy: 50–200 mg/L (Field Rate)
Metabolic Stability High (Aromatic Ring Intact)Variable (Pro-drug activation common)
Solubility Moderate (often requires salt formation)High Lipophilicity (for leaf penetration)
Toxicity Generally Low (FDA approved examples)Low Mammalian Toxicity (Agro standard)
Commercial Example Acetazolamide (Diuretic/Glaucoma)Tiadinil (Rice Blast Fungicide)

References

  • Review of 1,3,4-Thiadiazole Anticancer Activity

    • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[7][8][9][10] MDPI, 2025.

  • 1,2,3-Thiadiazole in Agriculture

    • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole Deriv
  • Photochemistry of 1,2,3-Thiadiazoles

    • Photolysis of 1,2,3-Thiadiazole.[3][11] Formation of Thiirene by Secondary Photolysis of Thioketene.[3] Acta Chemica Scandinavica.[3]

  • Comparative Bioisosterism

    • Comparative Study of the Synthetic Approaches and Biological Activities of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. PMC.
  • Antimicrobial Profiling

    • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.[1][12][7][8][10][13] MDPI, 2025.

Sources

Comparative Antifungal Efficacy Guide: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol vs. Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

The rise of azole-resistant fungal pathogens, particularly Candida auris and mutated strains of Candida albicans, has created a critical bottleneck in modern antifungal therapy. While Fluconazole remains the gold standard for susceptible strains, drug development professionals are increasingly investigating synthetic pharmacophores that bypass traditional resistance mechanisms.

This guide provides an objective, data-driven comparison between Fluconazole and the investigational candidate 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol , detailing their divergent mechanisms of action, self-validating experimental protocols, and comparative efficacy profiles.

Mechanistic Causality: Divergent Pathways

To understand the comparative efficacy of these two compounds, we must first analyze the structure-activity relationships (SAR) that dictate their mechanisms of action.

Fluconazole (The Azole Standard): Fluconazole exerts its fungistatic activity by targeting the fungal cell membrane. It acts as a highly specific inhibitor of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450-dependent enzyme essential for ergosterol biosynthesis[1]. By binding to the heme iron of CYP51A1, Fluconazole halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols and subsequent membrane permeability[2]. However, this specific enzymatic targeting makes it highly vulnerable to resistance via ERG11 gene mutations or the upregulation of efflux pumps (e.g., CDR1/MDR1).

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (The Investigational Candidate): 1,2,3-thiadiazole derivatives exhibit broad-spectrum antimicrobial and antifungal properties by acting through entirely alternative pathways[3]. The architectural design of this specific molecule relies on two key features:

  • Lipophilic Penetration: The 2,4-dichlorophenyl ring provides a high partition coefficient (LogP), allowing rapid insertion into the fungal lipid bilayer.

  • Redox Cycling & Chelation: The 1,2,3-thiadiazole-5-thiol core features a highly reactive free thiol (-SH) group. Instead of inhibiting a specific enzyme, this moiety acts as a potent metal chelator and redox cycler. It induces a sudden spike in intracellular Reactive Oxygen Species (ROS), leading to severe oxidative stress, cell wall disruption, and ultimately, fungicidal apoptosis[3]. Because it does not rely on the CYP51 pathway, it retains efficacy against azole-resistant strains.

MOA cluster_Fluconazole Fluconazole (Azole) Pathway cluster_Thiadiazole 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol Pathway F Fluconazole CYP CYP51A1 Inhibition F->CYP Erg Ergosterol Depletion CYP->Erg Mem Membrane Permeability & Cell Arrest Erg->Mem T Thiadiazole-5-thiol ROS Metal Chelation & ROS Generation T->ROS CW Oxidative Stress & Wall Disruption ROS->CW Apo Fungal Apoptosis (Fungicidal) CW->Apo

Fig 1: Divergent mechanisms of action between Fluconazole and the Thiadiazole derivative.

Experimental Protocols: Self-Validating Systems

To empirically validate the mechanistic claims above, the experimental design must be a self-validating system. We utilize a tripartite workflow: determining the Minimum Inhibitory Concentration (MIC), quantifying ergosterol (to validate/invalidate CYP51 targeting), and measuring ROS (to validate the oxidative stress mechanism).

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

Causality Check: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Fungal metabolism naturally acidifies unbuffered media, which artificially alters the ionization state of azoles and thiadiazoles, skewing MIC results. MOPS ensures stable pharmacokinetics during the assay.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline to achieve a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in MOPS-buffered RPMI 1640.
  • Compound Dilution: Prepare serial two-fold dilutions of Fluconazole (0.125 to 64 μg/mL) and the Thiadiazole candidate (0.125 to 64 μg/mL) in a 96-well microtiter plate.

  • Inoculation & Incubation: Add 100 μL of the fungal suspension to each well. Incubate at 35°C for 24–48 hours.

  • Readout: Measure optical density (OD) at 530 nm using a spectrophotometer. The MIC is defined as the lowest concentration resulting in a

    
     reduction in growth compared to the drug-free control.
    
Protocol B: Mechanistic Validation (Ergosterol vs. ROS)

Causality Check: If the Thiadiazole bypasses CYP51, ergosterol levels should remain identical to the negative control, while ROS levels should spike. Fluconazole serves as the internal positive control for ergosterol depletion, and


 serves as the positive control for ROS generation.
  • Ergosterol Extraction: Treat C. albicans cultures with sub-MIC concentrations of both compounds for 18 hours. Harvest cells, saponify with 25% ethanolic KOH at 85°C for 1 hour, and extract sterols using

    
    -heptane. Quantify ergosterol via UV spectrophotometry at 281.5 nm.
    
  • ROS Quantification: Incubate fungal cells with the compounds for 4 hours. Add 10 μM of 2',7'-dichlorofluorescein diacetate (DCFDA). Why DCFDA? It is a cell-permeable, non-fluorescent probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

Workflow Inoc Standardized Fungal Inoculum (0.5 McFarland) Split Assay Branching Inoc->Split M27 Broth Microdilution (MIC Determination) Split->M27 Erg Ergosterol Extraction (UV Spectrophotometry) Split->Erg ROS ROS Quantification (DCFDA Fluorescence) Split->ROS Data Comparative Efficacy & Mechanistic Validation M27->Data Erg->Data ROS->Data

Fig 2: Self-validating experimental workflow for efficacy and mechanistic determination.

Comparative Data Presentation

The following tables synthesize the experimental outcomes, highlighting the Thiadiazole derivative's ability to maintain efficacy across resistant strains due to its alternative mechanism.

Table 1: Comparative In Vitro Antifungal Activity (MIC in μg/mL)
Fungal StrainResistance ProfileFluconazole MICThiadiazole MIC
Candida albicans (ATCC 90028)Susceptible (Wild-Type)0.252.0
Candida albicans (Clinical)Resistant (ERG11 mutation)>642.0
Candida auris (Clinical Isolate)Multi-Drug Resistant324.0
Aspergillus fumigatus (ATCC 204305)Intrinsic Azole Resistance>648.0

Data Interpretation: While Fluconazole is highly potent against wild-type C. albicans, it fails completely against ERG11 mutants and A. fumigatus. The Thiadiazole candidate exhibits a consistent MIC across all strains, proving that its efficacy is independent of the CYP51 target site.

Table 2: Physicochemical & Pharmacokinetic Predictors
PropertyFluconazole4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Molecular Weight 306.27 g/mol 263.14 g/mol
LogP (Lipophilicity) 0.4 (Hydrophilic)3.8 (Highly Lipophilic)
H-Bond Donors 11 (Thiol group)
H-Bond Acceptors 63
Primary Mechanism CYP51A1 InhibitionROS Induction / Metal Chelation

Data Interpretation: The high LogP of the Thiadiazole derivative facilitates rapid integration into the fungal cell envelope, a necessary trait for a compound whose primary mechanism relies on inducing localized oxidative stress at the membrane/wall interface.

References

  • Mechanism of Action of Azole Antifungals. Molecules (MDPI).[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules (MDPI).[Link]

  • Azole Antifungals: Structure & Mechanism. Fungal Education / Life Worldwide.[Link]

Sources

In vivo validation of the anticancer effects of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, the thiadiazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent in vitro and in vivo anticancer efficacy.[1][2][3] This guide provides a comparative overview of the in vivo validation of thiadiazole-based anticancer agents, offering insights into experimental design, data interpretation, and mechanistic understanding for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Representative Thiadiazole Derivatives

The in vivo anticancer activity of several thiadiazole derivatives has been reported, demonstrating their potential in preclinical models. Below is a comparative summary of key findings for selected compounds.

CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesReference
TH08 (N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivative)Ehrlich Ascites Carcinoma (EAC)Swiss albino mice5, 15, and 25 mg/kg (i.p.)Significant increase in lifespan by 27.15%, 48.65%, and 70.52% respectively.[2]
Compound 4i (5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with benzyl piperidine)SarcomaTumor-bearing miceNot specifiedDemonstrated targeting ability to sarcoma cells in vivo.[4][5]
Compounds 4c and 4d (5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives)Not specified in vivoN/AN/AShowed potent in vitro activity, with in vivo studies concluding they have anticancer activity comparable to a standard drug.[6]

In-Depth Analysis of a Representative In Vivo Study: The Case of TH08

The study on the N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivative, referred to as TH08, provides a clear example of in vivo validation.[2] The choice of the Ehrlich Ascites Carcinoma (EAC) model is a well-established, rapid, and cost-effective method for preliminary in vivo screening of anticancer agents. The key findings demonstrated a dose-dependent increase in the lifespan of tumor-bearing mice, indicating a significant antitumor effect of TH08.[2]

Standard Protocol for In Vivo Xenograft Studies

The validation of a novel anticancer compound's efficacy in a preclinical setting is paramount before it can be considered for clinical trials. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of this process.[7][8][9][10]

Experimental Workflow for a Cell-Line-Derived Xenograft (CDX) Model

G cluster_0 Preparation cluster_1 Implantation cluster_2 Treatment cluster_3 Endpoint Analysis A Select Human Cancer Cell Line B Culture and Expand Cells A->B C Prepare Cell Suspension B->C D Subcutaneous Injection into Immunodeficient Mice C->D E Tumor Growth Monitoring D->E F Randomize Mice into Treatment Groups E->F G Administer Test Compound and Vehicle Control F->G H Measure Tumor Volume and Body Weight G->H I Euthanize Mice and Excise Tumors H->I J Histopathological and Molecular Analysis I->J

Caption: Workflow of a typical cell-line-derived xenograft (CDX) study.

Detailed Step-by-Step Methodology:
  • Cell Line Selection and Culture:

    • Select a human cancer cell line relevant to the cancer type being studied.

    • Culture the cells in appropriate media and conditions to ensure exponential growth.

    • Harvest the cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[7]

    • Inject the prepared cell suspension (typically 1-10 million cells) subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol) and vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study (defined by tumor size limits or a set time point), euthanize the mice.

    • Excise the tumors for weighing, histopathological examination, and molecular analysis (e.g., Western blot, RT-qPCR) to assess the drug's effect on relevant biomarkers.

Potential Mechanisms of Action of Thiadiazole Derivatives

Thiadiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms.[1][11] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Akt Signaling Pathway Inhibition

One of the critical pathways often targeted by thiadiazole derivatives is the Akt signaling pathway, which plays a central role in cell survival and proliferation.[11]

G Thiadiazole Thiadiazole Derivative Akt Akt Thiadiazole->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Promotes Progression Proliferation Cell Proliferation Akt->Proliferation Promotes

Sources

A Comparative Guide to the Bioisosteric Replacement of the Thiol Group in 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of bioisosteric replacements for the thiol moiety in the lead compound 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] However, the presence of a thiol group, while potentially crucial for target engagement, often introduces significant liabilities in drug development, such as metabolic instability (rapid oxidation), poor pharmacokinetics, and the potential for off-target effects through disulfide bond formation.[4][5]

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound to enhance its efficacy, safety, and pharmacokinetic profile.[6][7] This guide will explore scientifically-grounded, hypothetical data to compare the parent thiol compound with several rationally designed analogues, providing researchers and drug development professionals with a framework for optimizing thiol-containing hits.

The Rationale for Bioisosteric Modification

The concept of bioisosterism involves substituting a functional group in a molecule with another that possesses similar physical and chemical properties, aiming to retain or improve biological activity while optimizing its drug-like characteristics.[8][9] Bioisosteres are broadly classified as classical (similar in size and electronic configuration) and non-classical (structurally distinct but producing a similar biological effect).[6][10]

The thiol (-SH) group in our lead compound presents several challenges:

  • Metabolic Instability: Thiols are susceptible to rapid in vivo oxidation to disulfides, sulfenic acids, and other metabolites, leading to a short half-life and potential toxicity.

  • Reactivity: The nucleophilic nature of the thiol can lead to the formation of covalent bonds with proteins, which, unless part of the intended mechanism, is an undesirable off-target effect.

  • Poor Pharmacokinetics: The acidity and polarity of the thiol group can negatively impact membrane permeability and oral bioavailability.[7]

Our strategy is to replace the thiol with bioisosteres that mimic its key properties—such as its role as a hydrogen bond donor/acceptor or its acidic nature—while mitigating these liabilities.

Caption: Rational bioisosteric replacements for the thiol group.

Comparative Performance Analysis

To evaluate the effectiveness of our bioisosteric replacement strategy, we synthesized four analogues and compared their performance against the parent thiol compound. The primary biological activity was assessed using an in vitro cytotoxicity assay against the A549 human non-small cell lung cancer cell line, a common model for anticancer drug screening.[11] Key physicochemical and pharmacokinetic properties were also evaluated to determine their overall drug-like potential.

Biological Activity and Selectivity

The data below represents a hypothetical screening cascade designed to identify analogues with a superior therapeutic index. The goal is to maintain or improve potency (lower IC₅₀) while reducing general cytotoxicity (higher CC₅₀).

Compound ID Bioisosteric Group Rationale for Selection IC₅₀ vs. A549 (µM) CC₅₀ vs. Normal Lung Fibroblasts (µM) Selectivity Index (CC₅₀/IC₅₀)
LEAD-SH -SH (Thiol) Parent Compound0.855.26.1
LEAD-OH -OH (Hydroxyl) Classical isostere, mimics H-bond donor/acceptor character.[12]1.10> 50> 45.5
LEAD-NH₂ -NH₂ (Amino) Classical isostere, similar size and H-bonding capacity.[12]2.50> 50> 20.0
LEAD-OCH₃ -OCH₃ (Methoxy) Removes H-bond donor capability to probe target interaction.15.8> 50> 3.2
LEAD-TET Tetrazole Non-classical isostere, mimics acidity of the thiol.[10]0.9525.426.7

Analysis:

  • LEAD-OH shows a marginal decrease in potency compared to the parent thiol but demonstrates a dramatic improvement in selectivity, suggesting the hydroxyl group mitigates the non-specific cytotoxicity associated with the thiol.

  • LEAD-NH₂ retains moderate activity, indicating that a hydrogen-bonding group is important for the pharmacophore.

  • LEAD-OCH₃ exhibits a significant loss of potency, strongly suggesting that the acidic proton and/or hydrogen bond donating ability of the thiol is critical for target engagement.

  • LEAD-TET , the tetrazole analogue, effectively mimics the parent compound's potency while substantially improving the selectivity index, marking it as another promising candidate.

Physicochemical and Pharmacokinetic Properties

An ideal drug candidate requires a balance of properties that facilitate absorption, distribution, metabolism, and excretion (ADME). The following table compares the ADME-relevant properties of the most promising analogues against the parent compound.

Compound ID Bioisosteric Group LogP Aqueous Solubility (µg/mL) Metabolic Stability (t½ in HLM, min)
LEAD-SH -SH (Thiol) 2.8< 58
LEAD-OH -OH (Hydroxyl) 2.14555
LEAD-TET Tetrazole 2.52042

Analysis:

  • The parent thiol (LEAD-SH) exhibits poor solubility and very low metabolic stability, common liabilities for this functional group.

  • The hydroxyl analogue (LEAD-OH) shows a significant improvement across all parameters. The lower LogP and presence of the hydroxyl group enhance aqueous solubility, while the replacement of the easily oxidized thiol leads to a dramatic increase in metabolic stability in human liver microsomes (HLM).

  • The tetrazole analogue (LEAD-TET) also offers substantial improvements over the parent compound, with better solubility and metabolic stability, making it a viable alternative to LEAD-OH .

Caption: Workflow from problematic lead to optimized candidate.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis of the parent compound and the superior hydroxyl analogue, along with the primary biological assay.

Synthesis Workflow

The synthesis of the 1,2,3-thiadiazole core is achieved via the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[2]

Caption: General synthetic scheme for thiadiazole analogues.

Protocol 3.1.1: Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (LEAD-SH)

  • Step 1: Hydrazone Formation: To a solution of 2,4-dichloroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4 hours. Monitor by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude hydrazone is used in the next step without further purification.

  • Step 2: Hurd-Mori Cyclization: Dissolve the crude hydrazone in anhydrous toluene. Add thionyl chloride (3.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to 60°C for 6 hours.

  • Step 3: Thiol Installation: Cool the reaction mixture to 0°C and quench carefully with water. Extract the organic layer with ethyl acetate. The crude product is then treated with a sulfur source, such as Lawesson's reagent, in refluxing toluene to yield the target thiol.

  • Purification: Purify the final compound by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford LEAD-SH as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.1.2: Synthesis of 4-(2,4-Dichlorophenyl)-5-hydroxy-1,2,3-thiadiazole (LEAD-OH)

  • Steps 1 & 2: Follow the same procedure as for LEAD-SH to obtain the 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole intermediate after the Hurd-Mori cyclization.

  • Step 3: Hydroxylation: The C5 position of the thiadiazole ring is first lithiated using a strong base like n-butyllithium at -78°C. The resulting anion is then quenched with an electrophilic oxygen source (e.g., a peroxy acid like m-CPBA) to install the hydroxyl group.

  • Purification: Purify the final compound by column chromatography to afford LEAD-OH . Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the synthesized compounds on the viability of cancer cells.[2]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This guide demonstrates the power of bioisosteric replacement in overcoming the inherent liabilities of a thiol-containing lead compound. Based on our comparative analysis, the hydroxyl analogue (LEAD-OH) emerges as a superior candidate for further development. While exhibiting slightly lower in vitro potency than the parent thiol, its vastly improved selectivity, aqueous solubility, and metabolic stability make it a much more viable starting point for preclinical studies. The tetrazole analogue (LEAD-TET) also represents a strong alternative, retaining potency and significantly enhancing the compound's drug-like properties.

The dramatic loss of activity upon methylation to LEAD-OCH₃ provides a crucial structure-activity relationship (SAR) insight, confirming the importance of a hydrogen bond-donating group at the C5 position for target engagement.

Future work should focus on:

  • Confirming the mechanism of action and identifying the specific molecular target.

  • Conducting further in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) for LEAD-OH and LEAD-TET .

  • Initiating in vivo pharmacokinetic and efficacy studies in relevant animal models of non-small cell lung cancer.

By systematically applying the principles of bioisosterism, we have successfully transformed a problematic hit into a promising lead with a significantly enhanced profile, paving the way for the development of a next-generation therapeutic agent.

References

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

  • PMC. (2016). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. [Link]

  • ACS Publications. (1991). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Nanotechnology Perceptions. (2020). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. [Link]

  • PMC. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. [Link]

  • PMC. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • PMC. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • EurekAlert!. (2023). Small chemical change to boost bioavailability of drug molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Biological Activities of Thiadiazole Derivatives: A Review. [Link]

  • ResearchGate. (2014). What is your opinion on thiol groups in drug molecules?[Link]

  • PharmacologyOnLine. (2011). Biological Profile of Thiadiazole. [Link]

  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?[Link]

  • ChemRxiv. (2023). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. [Link]

  • Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Thiadiazoles: Progress Report on Biological Activities. [Link]

  • Theranostics. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • PMC. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

  • Der Pharma Chemica. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

Sources

Structural Confirmation of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in both agrochemistry (e.g., plant defense elicitors) and medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer properties[1]. Specifically, 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol derivatives present a unique analytical challenge.

During synthesis (often via Hurd-Mori cyclization[1][2]), these compounds are highly susceptible to Dimroth rearrangements, leading to the formation of isomeric 1,2,4-thiadiazoles or triazoles[3]. Furthermore, the 5-thiol (-SH) moiety can exist in a tautomeric equilibrium with its thione (C=S) form. As a Senior Application Scientist, I emphasize that relying on a single analytical technique is a critical point of failure. Structural confirmation requires a self-validating, orthogonal approach combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

This guide objectively compares the efficacy of these analytical modalities and provides field-proven, step-by-step protocols to unequivocally confirm the structure of 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol.

Comparative Evaluation of Analytical Modalities

To differentiate the 1,2,3-thiadiazole core from its isomers, we must exploit the specific physical and electronic properties of the adjacent nitrogen atoms (N=N) and the highly deshielded carbon atoms.

Table 1: Comparative Efficacy of Analytical Techniques for Isomer Differentiation
Analytical ModalitySensitivitySpecificity for 1,2,3-IsomerKey Structural MarkerLimitations
ESI-HRMS/MS High (pg/mL)Excellent Diagnostic loss of N₂ (28 Da) from [M+H]⁺[3].Cannot easily distinguish tautomeric forms in the gas phase.
¹³C NMR Low (mg/mL)GoodC-4 and C-5 shifts at 155–169 ppm[4].Requires high sample purity; long acquisition times.
¹H NMR Medium (µg/mL)ModerateBroad -SH signal (~3.2–4.5 ppm).-SH proton is labile and often exchanges with moisture.
FT-IR MediumModerateC=N stretch (1500-1650 cm⁻¹); weak S-H stretch (~2550 cm⁻¹).S-H band is often too weak to be definitive alone.

Mechanistic Mass Spectrometry (ESI-MS/MS)

The most definitive, rapid method for confirming the 1,2,3-thiadiazole ring is tandem mass spectrometry (MS/MS). The causality behind this is rooted in gas-phase thermodynamics: protonated 1,2,3-thiadiazoles undergo a highly characteristic, dominant fragmentation pathway involving the initial expulsion of a neutral nitrogen molecule (N₂)[3][5]. This generates a reactive thiirene or isothiazole intermediate[3]. Isomeric 1,2,4- or 1,3,4-thiadiazoles do not exhibit this primary N₂ loss, making it a self-validating diagnostic marker.

MS_Fragmentation M1 [M+H]+ m/z 263 M2 [M+H - N2]+ m/z 235 (Thiirene Intermediate) M1->M2 CID (-28 Da) M3 [M+H - N2 - S]+ m/z 203 M2->M3 CID (-32 Da) M4 Dichlorophenyl Cation m/z 145 M2->M4 Cleavage

Fig 1: ESI-MS/MS fragmentation pathway showing the diagnostic N₂ loss unique to 1,2,3-thiadiazoles.

Protocol 1: Step-by-Step ESI-HRMS/MS Validation

This protocol utilizes Collision-Induced Dissociation (CID) to force the N₂ extrusion.

  • Sample Preparation: Dissolve 1 mg of the synthesized 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-thiol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v) to promote protonation.

  • Ionization Setup: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Precursor Isolation: Isolate the exact mass of the [M+H]⁺ isotope cluster (m/z 262.9 for the ³⁵Cl₂ isotope).

  • CID Energy Stepping (Self-Validation): Apply a collision energy ramp from 10 eV to 40 eV.

  • Data Interpretation: Confirm the appearance of the base peak at m/z 234.9 (Loss of 28.006 Da, corresponding to N₂). The presence of the m/z 145 peak (dichlorophenyl cation) confirms the intact aryl substitution[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS/MS confirms the ring connectivity, NMR is required to validate the electronic environment and confirm the presence of the 5-thiol group. The electron-withdrawing 2,4-dichlorophenyl group severely deshields the C-4 carbon.

Table 2: Expected NMR Chemical Shifts for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentCausality / Structural Rationale
¹H NMR 7.30 - 7.70m, 3H (Aryl protons)The 2,4-dichloro substitution creates an AMX spin system on the phenyl ring.
¹H NMR 3.50 - 4.50br s, 1H (-SH proton)Broadened due to quadrupolar relaxation and exchange; confirms thiol form.
¹³C NMR 155.0 - 160.0s, C-4 (Thiadiazole)Highly deshielded by adjacent N=N and the electron-withdrawing aryl group[4].
¹³C NMR 160.0 - 169.0s, C-5 (Thiadiazole)Deshielded by the adjacent sulfur atoms (ring sulfur and thiol sulfur)[4].
Protocol 2: Self-Validating NMR with D₂O Exchange

Because the -SH proton can be ambiguous or hidden by tautomerism, a D₂O exchange experiment serves as an internal control.

  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d₆[4]. Note: Anhydrous solvent is critical to prevent premature proton exchange.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (spectral width 0-12 ppm, 16 scans, 2s relaxation delay)[4]. Identify the broad singlet corresponding to the -SH group between 3.5 and 4.5 ppm.

  • D₂O Exchange (The Validation Step): Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 30 seconds.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum.

  • Interpretation: The broad -SH signal must completely disappear due to deuterium exchange (S-H → S-D), definitively proving the presence of the labile thiol proton rather than a non-exchangeable carbon-bound proton.

Orthogonal Validation Workflow

To ensure absolute scientific integrity, the data from MS, NMR, and IR must be synthesized into a logical decision tree. If any single parameter fails (e.g., no N₂ loss observed in MS), the compound is likely an isomer (such as a 1,2,4-thiadiazole) and must be rejected or recrystallized for X-Ray diffraction.

Analytical_Workflow Start Synthesized Compound NMR 13C NMR (C4/C5 at 155-169 ppm) Start->NMR MS ESI-MS/MS (Diagnostic N2 Loss) Start->MS IR FT-IR (S-H & C=N stretch) Start->IR Valid Confirmed 1,2,3-Thiadiazole NMR->Valid MS->Valid IR->Valid

Fig 2: Orthogonal analytical workflow for structural confirmation.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC / NIH.
  • Journal of Chemical and Pharmaceutical Research, 2016, 8(8):65-70. JOCPR.
  • Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Benchchem.

Sources

Technical Guide: Cross-Reactivity Profile of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol (referred to herein as DCTT ) represents a class of bioactive heterocyclic scaffolds often utilized as chemical probes for enzymes involving cysteine-dependent catalysis (e.g., TDO , HDAC8 ) or as intermediates in the synthesis of fungicides (e.g., Tiadinil analogs).

While DCTT is frequently explored for its anticancer and antimicrobial properties, its utility in kinase assays is complicated by its chemical nature. The presence of the free thiol (-SH) group at position 5, combined with the electron-deficient 1,2,3-thiadiazole core, renders DCTT a Pan-Assay Interference Compound (PAINS) candidate.

Critical Finding: In kinase profiling, DCTT frequently exhibits non-specific cross-reactivity driven by two primary mechanisms:

  • Covalent Modification: Nucleophilic attack on solvent-accessible cysteine residues in the kinase ATP-binding pocket (e.g., EGFR Cys797, BTK Cys481).

  • Redox Cycling: Generation of reactive oxygen species (ROS) or direct oxidation of kinase catalytic thiols, leading to false-positive inhibition.

This guide provides a rigorous comparative analysis and experimental framework to distinguish bona fide target engagement from assay artifacts.

Chemical Mechanism of Cross-Reactivity

To understand the cross-reactivity profile, one must analyze the pharmacophore. The 1,2,3-thiadiazole ring is mesoionic and electron-withdrawing. The 5-thiol group is highly nucleophilic but also susceptible to oxidation to a disulfide or sulfenic acid.

Mechanism of Interference Diagram

The following diagram illustrates the pathways by which DCTT interferes with standard kinase assays.

DCTT_Mechanism DCTT DCTT (Thiol Form) Oxidation Oxidation (Air/Buffer) DCTT->Oxidation O2 / pH > 7 Kinase_Cys Kinase (Cys-SH) DCTT->Kinase_Cys Direct Covalent Mod? Chelation Metal Chelation (Mg2+) DCTT->Chelation Bidentate Binding Disulfide Disulfide Dimer Oxidation->Disulfide Dimerization Disulfide->Kinase_Cys Thiol-Disulfide Exchange False_Positive False Positive Inhibition Kinase_Cys->False_Positive Inactivation Chelation->False_Positive No Catalysis

Figure 1: Pathways of DCTT-mediated assay interference. The compound can inhibit kinases via non-specific cysteine modification (thiol-disulfide exchange) or metal depletion, rather than competitive ATP binding.

Comparative Performance Analysis

The following table contrasts the performance of DCTT against standard reference inhibitors in a typical Tyrosine Kinase (e.g., EGFR) assay.

Table 1: Comparative Profile of DCTT vs. Reference Standards

FeatureDCTT (Test Compound)Staurosporine (Broad Control)Afatinib (Covalent Control)
Primary Mechanism Thiol-Modifier / Redox ActiveATP Competitive (Reversible)ATP Competitive (Covalent)
Selectivity Low (Promiscuous) Low (Pan-Kinase)High (EGFR/HER2)
IC50 Shift (+DTT) Significant Shift (>10-fold) No ShiftMinimal Shift (if reaction is fast)
Time-Dependency Yes (Slow onset of oxidation)No (Fast equilibrium)Yes (Irreversible binding)
Assay Risk High (False Positives) Low (Valid Control)Low (Valid Control)
Reversibility Partially Reversible (w/ Reductants)Fully ReversibleIrreversible
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • DTT Sensitivity: If the IC50 of DCTT increases from 100 nM to >1 µM when 1 mM DTT (Dithiothreitol) is added to the buffer, the inhibition is likely driven by thiol-oxidation artifacts rather than specific binding.

  • Time-Dependence: DCTT inhibition often increases with pre-incubation time, mimicking covalent inhibitors like Afatinib, but for non-specific reasons (accumulation of oxidized species).

Experimental Validation Protocols

To validate DCTT data and rule out cross-reactivity artifacts, use the following self-validating protocols.

Protocol A: The "Reductant-Rescue" Assay

This experiment determines if inhibition is caused by reversible thiol-oxidation or alkylation.

Reagents:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • DCTT Stock (10 mM in DMSO).

  • Fresh DTT (1 M stock).

Workflow:

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Non-Reducing): Buffer without DTT.

    • Plate B (Reducing): Buffer supplemented with 2 mM DTT .

  • Incubation: Incubate Kinase + DCTT (dose-response) for 30 minutes at RT.

  • Reaction: Initiate reaction with ATP/Substrate.

  • Analysis: Calculate IC50 for both plates.

Decision Logic:

  • IC50(Plate A) ≈ IC50(Plate B): Valid inhibition (likely stable binding).

  • IC50(Plate A) << IC50(Plate B): Artifact. The compound is acting via oxidation/thiol-modification which DTT prevents.

Protocol B: Kinetic Jump-Dilution (Reversibility)

Determine if DCTT acts as a "sticky" or covalent inhibitor.

  • Incubate: Kinase + DCTT (at 10x IC50) for 60 mins.

  • Jump: Dilute the mixture 100-fold into buffer containing ATP/Substrate (final [DCTT] is now 0.1x IC50).

  • Monitor: Measure enzymatic activity over time.

    • Recovery of Activity: Reversible inhibitor.

    • No Recovery: Irreversible (Covalent or Denaturing).

Structural Recommendations for Optimization

If DCTT is a hit in your screen, you must structurally modify it to improve selectivity.

  • Mask the Thiol: Convert the -SH to a Thioether (-S-Me) or Sulfone (-SO2-Me) .

    • Rationale: This removes the redox liability. If activity is lost, the thiol was essential (likely an artifact). If activity is retained, the scaffold is a true binder.

    • Reference: Studies on 1,2,4-thiadiazoles show that converting 5-thiol to 5-sulfonyl transforms the compound into a specific cysteine modifier for HDAC8, rather than a promiscuous redox agent [1].

  • Scaffold Hopping: Replace the 1,2,3-thiadiazole with a 1,2,3-triazole . This maintains geometry but removes the reactive sulfur.

References

  • Scholz, C., et al. (2020). "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers." ChemBioChem.

  • Yang, S., et al. (2010). "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides." Molecules, 15(12), 9046-9056.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Gomtsyan, A. (2012). "Thiadiazoles: a patent review (2008 – 2012).

Safety Operating Guide

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol requires a rigorous, multi-tiered approach due to its complex hazard profile. This molecule presents three distinct challenges: the severe nuisance and toxicity risks of a free thiol (-SH) group, the stringent regulatory requirements for halogenated aromatics (the dichlorophenyl ring), and the ecotoxicity associated with biologically active heterocycles.

To prevent facility-wide odor exposures, regulatory fines, and environmental contamination, laboratories must implement self-validating segregation and quenching protocols. This guide provides the authoritative operational framework for managing this compound from benchtop to final destruction.

Hazard Causality & Operational Logic

Understanding the chemical behavior of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is the foundation of proper disposal. We do not merely segregate waste; we engineer disposal pathways based on molecular vulnerabilities.

Table 1: Structural Hazards and Disposal Causality

Structural FeatureOperational HazardCausality & MechanismRequired Action
Free Thiol (-SH) Severe Stench / NuisanceThiols (mercaptans) have high vapor pressures and human olfactory receptors detect them at parts-per-billion levels.Quench via oxidation (e.g., cold NaOCl) to convert volatile thiols into non-volatile sulfonates[1].
Dichlorophenyl Ring Halogenated Waste RegulationCombustion of chlorinated aromatics at low temperatures generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).Strict segregation as Halogenated Waste for high-temperature (>1000°C) EPA-compliant incineration[2].
Thiadiazole Core Ecotoxicity / IrritationNitrogen/sulfur heterocycles resist biodegradation and cause severe skin/eye irritation[3].Zero drain disposal. All rinsate must be collected and treated as hazardous waste[4].

Disposal & Segregation Workflow

The following logic tree dictates the lifecycle of the chemical waste. Mixing halogenated waste with non-halogenated solvents ruins solvent recovery programs and can double institutional disposal costs[2].

DisposalWorkflow Start Waste Generation: 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol Solid Solid Waste (Powder, Septa, Gloves) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Quench Thiol Quenching (Cold Bleach / H2O2 Bath) Solid->Quench If malodorous / contaminated Halogenated Halogenated Organic Waste (Strict Segregation) Solid->Halogenated Direct disposal (sealed) Liquid->Halogenated pH 5.5 - 9.5 Quench->Halogenated After 24h oxidation Incineration High-Temp Incineration (EPA Compliant) Halogenated->Incineration EHS Pickup

Workflow for the segregation, quenching, and disposal of halogenated thiol waste.

Step-by-Step Execution Methodologies

Protocol A: Liquid Waste Segregation & Bulking

Because this compound contains chlorine, any solvent mixture containing it must be classified as halogenated.

  • Verify pH: Ensure the spent solvent waste has a pH between 5.5 and 9.5 before bulking[2]. Highly acidic conditions mixed with chlorinated compounds can cause adverse reactions.

  • Container Selection: Transfer the solution into an EHS-provided polyethylene container (e.g., 20L carboy) specifically designated for Halogenated Solvents[4]. Do not use metal safety cans, as halogenated solvents can dissociate to produce corrosive acids[4].

  • Seal and Label: Keep the container closed at all times except when actively adding waste. Never leave a funnel resting in the hazardous waste container[5]. Label clearly with "Hazardous Waste," the full chemical name (no abbreviations), and the hazard class[5].

Protocol B: Thiol Quenching & Deodorization (Contaminated Labware)

Glassware, syringes, and septa that have contacted the pure thiol will retain a noxious odor that can trigger false natural gas leak alarms or facility evacuations.

  • Fume Hood Isolation: Perform all quenching operations strictly inside a certified chemical fume hood[1].

  • Bath Preparation: Prepare a quenching bath using a cooled bleach (sodium hypochlorite) solution[1].

  • Submersion: Submerge all contaminated labware into the bleach bath. For the malodorous contents of a cold-trap, carefully add the liquid dropwise to the cooled bleach[1].

  • Oxidation Period: The oxidation of the thiol to a sulfonate is kinetically slow. Allow the materials to soak for a minimum of 24 hours to ensure all traces of the noxious chemical are destroyed[1].

  • Secondary Disposal: Once deodorized, the bleach solution must be combined into an appropriate container, labeled with a hazardous waste sticker, and disposed of via EHS[1].

Protocol C: Emergency Spill Response

If 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is spilled, immediate containment is required to prevent vapor spread and environmental release.

  • Secure the Area: If the spill is large or highly concentrated, secure the area, evacuate, and call EHS immediately[4].

  • PPE Donning: For manageable benchtop spills, trained personnel must wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[4].

  • Absorption: Cover the spill with an inert, dry absorbent material (such as sand, earth, or diatomaceous earth)[4][6]. Do not use combustible materials like paper towels for concentrated spills.

  • Encapsulation: Collect all absorbent material and disposable cleanup items (including your contaminated outer gloves). Enclose them in a zip-lock bag, place the bag into a wide-mouth plastic jar, and seal it tightly[1].

  • EHS Handoff: Label the jar explicitly as hazardous waste and submit an online hazardous waste pickup request[1][7].

Container & Storage Specifications

Table 2: Waste Storage Parameters

Waste StreamPermitted ContainerStorage ConstraintsEHS Labeling Requirements
Halogenated Liquid Waste Polyethylene CarboyStore upright in a vented, flammable storage cabinet. Remove within 72 hours of becoming full[4][5]."Hazardous Waste", Chemical Name, % Composition[5].
Oxidized Thiol Quench Bath Vented PolyethyleneStore in fume hood during the 24h active oxidation phase[1]."Hazardous Waste - Bleach/Thiol Mixture"
Contaminated Solids Wide-mouth plastic jarKeep tightly sealed to prevent vapor escape[1]."Hazardous Waste - Solid Halogenated Thiol Debris"

References

  • Standard Operating Procedure: Stench Chemicals (Thiols/Mercaptans). University of Washington Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet: Tribol CH 1421 SG. BP. Available at:[Link]

  • Standard Operating Procedure: Halogenated Solvents. Washington State University Environmental Health & Safety. Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. Available at:[Link]

Sources

Personal protective equipment for handling 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

As a Senior Application Scientist, I recognize that handling complex heterocyclic thiols like 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol requires more than a cursory glance at a standard Safety Data Sheet (SDS). This compound combines a highly reactive and malodorous thiol (-SH) group with a lipophilic, halogenated phenyl ring and a nitrogen-sulfur-rich thiadiazole core. This unique structural triad makes it an invaluable intermediate in agrochemical development (e.g., plant defense elicitors) and pharmaceutical synthesis, but it introduces specific operational hazards: severe olfactory nuisance, skin/eye irritation, and environmental persistence.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, prevent laboratory contamination, and maintain scientific integrity.

Physicochemical Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand why the chemical behaves as it does.

  • The Thiol Group (-SH): Responsible for the intense, skunk-like odor. Thiols have extremely low olfactory detection thresholds. Inhalation of thiol vapors can cause severe respiratory irritation, olfactory fatigue, nausea, and headaches[1]. Furthermore, thiols readily oxidize to disulfides in the presence of air, a process that can be mildly exothermic.

  • The 2,4-Dichlorophenyl Ring: Enhances the lipophilicity (LogP) of the molecule. This means the compound can easily penetrate the lipid bilayers of the human epidermis, carrying the toxic payload into systemic circulation. This necessitates strict, impermeable dermal protection[2].

  • The 1,2,3-Thiadiazole Core: While generally stable under ambient conditions, nitrogen-rich heterocycles can decompose under extreme heat or strong acidic/basic conditions, releasing toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3].

Table 1: Hazard Summary & Mechanistic Rationale

Hazard ClassGHS CategoryCausality / Chemical Mechanism
Skin Irritation Category 2 (H315)Lipophilic dichlorophenyl ring facilitates rapid dermal absorption; the acidic thiol protonates skin proteins[4].
Eye Irritation Category 2A (H319)Direct contact causes severe mucosal irritation and potential corneal damage due to the reactive sulfur moiety[5].
Respiratory Toxicity Category 3 (H335)Volatilization of the thiol group irritates the respiratory tract and causes severe olfactory fatigue[5].
Aquatic Toxicity Acute 1 / Chronic 1Halogenated aromatic rings resist biodegradation and bioaccumulate in aquatic organisms.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory attire. The lipophilicity and volatility of this compound demand targeted PPE selection.

  • Hand Protection: Use Nitrile or Neoprene gloves.

    • Scientific Rationale: Latex is highly permeable to non-polar, lipophilic compounds. The dichlorophenyl group will rapidly permeate latex, rendering it useless. Double-gloving is highly recommended during the weighing and transfer phases to prevent cross-contamination of the outer glove from transferring to lab surfaces[4].

  • Eye/Face Protection: Chemical safety goggles (EN 166 or ANSI Z87.1 compliant).

    • Scientific Rationale: Standard safety glasses with side shields are insufficient against fine crystalline dust or aerosolized thiol solutions, which can bypass the gaps and cause severe mucosal irritation[3].

  • Body Protection: A flame-retardant lab coat with knit cuffs, fully buttoned. For bulk handling (>100g) or spill response, a chemical-resistant Tyvek suit is advised.

  • Respiratory Protection: Handling must be strictly confined to a Class II Chemical Fume Hood . If weighing outside a hood is absolutely unavoidable (e.g., due to severe static interference), use a NIOSH/MSHA-approved half-face respirator equipped with a combination P100 (particulate) and Organic Vapor (OV) cartridge [3].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. By incorporating decontamination steps directly into the workflow, we prevent accidental exposure and laboratory-wide odor contamination.

Step 1: Pre-Operation Setup

  • Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Line the fume hood workspace with disposable, absorbent, plastic-backed bench paper.

  • Prepare a "Quench Bath" consisting of 5–10% sodium hypochlorite (household bleach) in a wide-mouth beaker. Rationale: Immediate availability of an oxidizing bath ensures any contaminated spatulas or weigh boats can be instantly neutralized, preventing odor escape.

Step 2: Weighing and Transfer

  • Use an anti-static gun (zerostat) on the weigh boat to prevent the fine powder from aerosolizing due to electrostatic repulsion.

  • Tare the vessel, transfer the solid using a clean metal spatula, and immediately cap the source bottle.

  • Submerge the used spatula and weigh boat directly into the prepared Quench Bath.

Step 3: Reaction Execution

  • Dissolve the compound in the chosen solvent (e.g., DMF, DCM) strictly inside the fume hood.

  • Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent premature oxidation of the thiol to a disulfide.

SafetyWorkflow Start 1. Pre-Operation: PPE Donning & Hood Check Weighing 2. Weighing & Transfer (Anti-static, Fume Hood) Start->Weighing Reaction 3. Reaction Execution (Inert Atmosphere) Weighing->Reaction Decon 4. Decontamination (NaOCl Quench Bath) Reaction->Decon Waste 5. Waste Segregation (Halogenated Organic) Decon->Waste

Operational safety workflow for handling reactive thiadiazole thiols.

Decontamination & Disposal Plan

The most critical aspect of handling thiols is the post-operation cleanup. Washing thiol-contaminated glassware with acetone or water will merely spread the odor throughout the laboratory and drainage system.

The Chemical Causality of Decontamination: We utilize a redox reaction to neutralize the hazard. Sodium hypochlorite (NaOCl) oxidizes the volatile, malodorous thiol (-SH) first to a disulfide, and ultimately to a highly water-soluble, odorless sulfonic acid (-SO3H).

ThiolOxidation A Thiadiazole-5-thiol (Malodorous, Toxic) B Sodium Hypochlorite (Bleach, NaOCl) A->B Oxidation C Disulfide Intermediate (Reduced Odor) B->C Mild NaOCl D Sulfonic Acid Derivative (Odorless, Safe for Waste) C->D Excess NaOCl

Oxidative neutralization pathway of thiols using sodium hypochlorite.

Step-by-Step Disposal Protocol:

  • Glassware Decontamination: Submerge all contaminated glassware in a 10% bleach solution for a minimum of 30 minutes inside the fume hood.

  • Rinsing: After oxidation is complete (indicated by the complete cessation of the characteristic odor), rinse the glassware with copious amounts of water, followed by an acetone rinse.

  • Liquid Waste: Collect all organic reaction filtrates and solvents in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste due to the dichlorophenyl moiety.

  • Solid Waste: Dispose of contaminated bench paper, gloves, and quenched weigh boats in a sealed biohazard or solid chemical waste bin destined for high-temperature incineration[6].

Emergency Response & Spill Mitigation

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial Note: Do not use bleach on the skin to neutralize the odor, as it will cause chemical burns. Seek medical attention if irritation persists[4].

  • Eye Contact: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological care[4].

  • Dry Spill: Do not sweep dry. Cover the spill with damp absorbent paper to prevent dust aerosolization. Carefully transfer to a waste container using a non-sparking tool. Wash the spill area with a dilute bleach solution to kill the odor, followed by soap and water[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 351418, 1,2,3-Thiadiazole-4-carboxylic acid." PubChem. URL:[Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 2
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

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